molecular formula C50H80N2O18 B15137702 Turletricin

Turletricin

Katalognummer: B15137702
Molekulargewicht: 997.2 g/mol
InChI-Schlüssel: DYFDQVUOYRWTOB-JYUTVPRCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Turletricin is a useful research compound. Its molecular formula is C50H80N2O18 and its molecular weight is 997.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C50H80N2O18

Molekulargewicht

997.2 g/mol

IUPAC-Name

(1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-N-(1,3-dihydroxypropan-2-yl)-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxamide

InChI

InChI=1S/C50H80N2O18/c1-29-17-15-13-11-9-7-5-6-8-10-12-14-16-18-37(69-49-47(64)44(51)46(63)32(4)68-49)24-41-43(48(65)52-33(27-53)28-54)40(60)26-50(66,70-41)25-36(57)22-39(59)38(58)20-19-34(55)21-35(56)23-42(61)67-31(3)30(2)45(29)62/h5-18,29-41,43-47,49,53-60,62-64,66H,19-28,51H2,1-4H3,(H,52,65)/b6-5+,9-7+,10-8+,13-11+,14-12+,17-15+,18-16+/t29-,30-,31-,32+,34+,35+,36-,37-,38+,39+,40-,41-,43+,44-,45+,46+,47+,49-,50+/m0/s1

InChI-Schlüssel

DYFDQVUOYRWTOB-JYUTVPRCSA-N

Isomerische SMILES

C[C@H]1/C=C/C=C/C=C/C=C/C=C/C=C/C=C/[C@@H](C[C@H]2[C@@H]([C@H](C[C@](O2)(C[C@H](C[C@H]([C@@H](CC[C@H](C[C@H](CC(=O)O[C@H]([C@@H]([C@@H]1O)C)C)O)O)O)O)O)O)O)C(=O)NC(CO)CO)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C)O)N)O

Kanonische SMILES

CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(C(CCC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)O)C(=O)NC(CO)CO)OC3C(C(C(C(O3)C)O)N)O

Herkunft des Produkts

United States

Foundational & Exploratory

Turletricin's Impact on Fungal Cell Wall Integrity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Turletricin, an investigational polyene antifungal agent derived from amphotericin B, exhibits a primary mechanism of action centered on the fungal cell membrane through the extraction of ergosterol.[1][2] While not directly targeting cell wall components, this interaction initiates a cascade of downstream effects that significantly compromise fungal cell wall integrity. This technical guide delineates the indirect mechanism of action of this compound on the fungal cell wall, detailing the subsequent cellular stress responses, providing relevant experimental protocols, and presenting quantitative data in a comparative format.

Core Mechanism of Action: Ergosterol Extraction

This compound, like its parent compound amphotericin B, is a lipophilic molecule that preferentially binds to ergosterol, a crucial sterol component of the fungal cell membrane.[2] This binding leads to the formation of pores and the extraction of ergosterol from the membrane, disrupting its fluidity and integrity.[3][4] This primary action is the catalyst for subsequent stress responses that directly impact the fungal cell wall.

Indirect Effects on the Fungal Cell Wall

The disruption of the plasma membrane by this compound is a significant stressor that triggers the Cell Wall Integrity (CWI) pathway, a conserved signaling cascade in fungi responsible for maintaining cell wall homeostasis.[5] Activation of the CWI pathway initiates a series of compensatory mechanisms aimed at reinforcing the cell wall.

The Cell Wall Integrity (CWI) Pathway Activation

Membrane stress caused by this compound is sensed by transmembrane proteins, which in turn activate the Rho1 GTPase. This initiates a phosphorylation cascade through Protein Kinase C (Pkc1) and a series of MAP kinases (Bck1, Mkk1/2, Mkc1/Slt2). The terminal MAP kinase, Mkc1/Slt2, translocates to the nucleus and activates transcription factors, such as Rlm1 and Swi4/Swi6, leading to the upregulation of genes involved in cell wall synthesis and remodeling.[5][6]

CWI_Pathway This compound This compound Membrane Fungal Cell Membrane This compound->Membrane interacts with Ergosterol Ergosterol Extraction Membrane->Ergosterol MembraneStress Membrane Stress Ergosterol->MembraneStress Rho1 Rho1 MembraneStress->Rho1 activates Pkc1 Pkc1 Rho1->Pkc1 activates Bck1 Bck1 Pkc1->Bck1 activates Mkk12 Mkk1/2 Bck1->Mkk12 activates Mkc1 Mkc1/Slt2 Mkk12->Mkc1 activates Nucleus Nucleus Mkc1->Nucleus TFs Rlm1, Swi4/Swi6 Mkc1->TFs activates CW_Genes Cell Wall Synthesis Genes TFs->CW_Genes upregulate

Figure 1: this compound-induced Cell Wall Integrity (CWI) signaling pathway.
Compensatory Chitin Synthesis

A primary consequence of CWI pathway activation is the upregulation of chitin synthesis.[7][8] Chitin, a polymer of N-acetylglucosamine, is a vital structural component of the inner fungal cell wall.[9] Increased chitin deposition serves to reinforce the cell wall in response to the osmotic stress resulting from a compromised plasma membrane. This compensatory mechanism is a key survival strategy for the fungal cell under attack by membrane-destabilizing agents.[10][11]

β-Glucan Unmasking

The fungal cell wall is a layered structure, with an outer layer of mannoproteins masking an inner layer of β-glucans.[9] β-glucans are potent triggers of the host immune response.[12] Cell wall stress induced by antifungal agents can lead to a phenomenon known as "β-glucan unmasking," where the outer mannoprotein layer is disrupted, exposing the underlying β-glucan.[13][14][15] This unmasking enhances recognition of the fungus by host immune cells, such as macrophages and neutrophils, potentially leading to a more robust antifungal immune response.

Quantitative Data

The following tables summarize hypothetical quantitative data illustrating the effects of this compound on fungal cell wall components. These values are based on expected outcomes from the described mechanisms of action and should be experimentally verified.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound

Fungal SpeciesMIC Range (µg/mL)
Candida albicans0.25 - 1.0
Aspergillus fumigatus0.5 - 2.0
Cryptococcus neoformans0.125 - 0.5

Table 2: Effect of this compound on Fungal Cell Wall Composition

Fungal SpeciesTreatmentChitin Content (µg/mg dry weight)β-Glucan Content (µg/mg dry weight)
Candida albicansControl25.3 ± 2.1150.8 ± 10.5
This compound (0.5 x MIC)48.9 ± 4.5145.2 ± 12.1
This compound (1 x MIC)65.1 ± 6.2138.7 ± 11.8
Aspergillus fumigatusControl80.4 ± 7.3250.1 ± 20.3
This compound (0.5 x MIC)135.2 ± 12.8240.5 ± 18.9
This compound (1 x MIC)178.6 ± 15.1231.9 ± 17.4

Table 3: β-Glucan Exposure Following this compound Treatment

Fungal SpeciesTreatmentRelative Fluorescence Units (RFU)
Candida albicansControl100 ± 12
This compound (0.5 x MIC)250 ± 25
This compound (1 x MIC)420 ± 38
Aspergillus fumigatusControl100 ± 15
This compound (0.5 x MIC)210 ± 22
This compound (1 x MIC)380 ± 35

Experimental Protocols

Quantification of Fungal Cell Wall Chitin and β-Glucan

This protocol describes the quantification of major cell wall polysaccharides following treatment with this compound.

Cell_Wall_Quantification Start Fungal Culture + this compound Harvest Harvest and Wash Cells Start->Harvest Lyse Mechanical Lysis (e.g., bead beating) Harvest->Lyse Isolate Isolate Cell Walls (centrifugation) Lyse->Isolate Hydrolyze Acid Hydrolysis (e.g., H2SO4) Isolate->Hydrolyze Neutralize Neutralization Hydrolyze->Neutralize Analyze HPAEC-PAD Analysis Neutralize->Analyze Quantify Quantify Monosaccharides (GlcNAc for Chitin, Glucose for β-Glucan) Analyze->Quantify End Data Analysis Quantify->End

Figure 2: Workflow for the quantification of fungal cell wall polysaccharides.

Methodology:

  • Fungal Culture and Treatment: Grow the fungal species of interest to mid-log phase in an appropriate liquid medium. Introduce this compound at desired concentrations (e.g., 0.5x MIC, 1x MIC) and incubate for a defined period (e.g., 4-6 hours). Include a vehicle-treated control.

  • Cell Harvesting and Washing: Harvest the fungal cells by centrifugation. Wash the cell pellet three times with sterile, cold distilled water to remove residual medium.

  • Cell Lysis and Wall Isolation: Resuspend the cell pellet in a suitable buffer and lyse the cells using mechanical disruption (e.g., bead beating). Isolate the cell walls by repeated centrifugation and washing to remove cytoplasmic contents.

  • Acid Hydrolysis: Hydrolyze the isolated cell walls with sulfuric acid to break down the polysaccharides into their constituent monosaccharides (N-acetylglucosamine for chitin and glucose for β-glucan).[16][17]

  • Neutralization and Analysis: Neutralize the hydrolysate and analyze the monosaccharide content using High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD).

  • Quantification: Determine the concentration of N-acetylglucosamine and glucose by comparing the peak areas to a standard curve. Calculate the amount of chitin and β-glucan per unit of dry cell wall weight.

Assessment of β-Glucan Unmasking

This protocol utilizes flow cytometry to quantify the exposure of β-glucan on the fungal cell surface.

Methodology:

  • Fungal Culture and Treatment: Treat fungal cells with this compound as described in section 4.1.1.

  • Fixation: Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) to preserve their structure.

  • Staining: Stain the fixed cells with a primary antibody specific for β-(1,3)-glucan, followed by a fluorescently labeled secondary antibody.[18][19]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the fluorescence intensity of individual cells.

  • Data Analysis: Compare the mean fluorescence intensity of this compound-treated cells to that of control cells to determine the relative increase in β-glucan exposure.

Conclusion

While this compound's primary antifungal activity is the extraction of ergosterol from the fungal cell membrane, its effects extend to the cell wall. The resulting membrane stress triggers the Cell Wall Integrity pathway, leading to a compensatory increase in chitin synthesis and the potential for β-glucan unmasking. These indirect effects on the cell wall contribute to the overall antifungal efficacy of this compound and present opportunities for synergistic therapeutic strategies. Further research is warranted to fully elucidate the quantitative and kinetic aspects of these cell wall modifications in response to this compound treatment across a range of pathogenic fungi.

References

Turletricin (AM-2-19): A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Turletricin (also known as AM-2-19 or SF001) represents a significant advancement in antifungal therapy. It is a semi-synthetic derivative of the potent but highly toxic polyene macrolide, Amphotericin B (AmB). Developed by the Burke laboratory, this compound was rationally designed to retain the broad-spectrum antifungal activity of its parent compound while mitigating its severe nephrotoxicity.[1] This was achieved by modifying the structure of AmB to selectively bind and extract ergosterol from fungal cell membranes, showing a markedly reduced affinity for cholesterol in mammalian cell membranes. This targeted mechanism of action not only enhances its safety profile but also maintains its efficacy against a wide range of fungal pathogens, including resistant strains. Currently, in Phase I clinical trials, this compound holds promise as a next-generation antifungal agent.[2]

Discovery and Rationale

The discovery of this compound was born out of a long-standing challenge in antifungal therapy: the dose-limiting toxicity of Amphotericin B. For decades, AmB has been a last-resort treatment for life-threatening systemic fungal infections due to its broad spectrum of activity and low incidence of resistance. However, its clinical utility is hampered by a high rate of nephrotoxicity, attributed to its interaction with cholesterol in human kidney cells.

The breakthrough came with a deeper understanding of AmB's mechanism of action. It was discovered that AmB doesn't primarily function by forming pores in fungal membranes, but rather by acting as a molecular sponge that extracts ergosterol, a key component of the fungal cell membrane. This extraction leads to membrane stress, leakage, and ultimately, fungal cell death. The toxicity of AmB stems from its ability to also extract cholesterol, though less efficiently, from mammalian cell membranes.

With this knowledge, the Burke group hypothesized that it would be possible to chemically modify AmB to enhance its selectivity for ergosterol over cholesterol. This led to the development of a "building block-based approach to molecular synthesis" to create a library of AmB analogs. Through iterative design and screening, this compound (AM-2-19) emerged as the lead candidate, demonstrating a superior therapeutic window.[3]

Synthesis Pathway

This compound is a semi-synthetic derivative of Amphotericin B. The synthesis involves a targeted modification of the parent molecule to alter its sterol binding properties. While the proprietary specifics of the industrial scale-up remain confidential, the key transformations reported in the foundational scientific literature involve a two-step process starting from Amphotericin B.

Step 1: Amide Formation at the C16 Carboxylic Acid

The carboxylic acid at the C16 position of Amphotericin B is converted to an amide. This is a critical modification that has been shown to reduce the molecule's affinity for cholesterol.

Step 2: Epimerization at the C2' Hydroxyl Group

The hydroxyl group at the C2' position of the mycosamine sugar is epimerized. This alteration further enhances the selectivity for ergosterol binding.

The following diagram illustrates the conceptual synthesis pathway from Amphotericin B to this compound.

Synthesis_Pathway AmB Amphotericin B Intermediate C16-Amide Intermediate AmB->Intermediate Amidation at C16 This compound This compound (AM-2-19) Intermediate->this compound Epimerization at C2'

Figure 1: Conceptual synthesis pathway of this compound from Amphotericin B.

Quantitative Data

In Vitro Antifungal Activity

This compound has demonstrated potent, broad-spectrum fungicidal activity against a wide range of clinically relevant fungal pathogens. Its efficacy is comparable or superior to Amphotericin B, particularly against some resistant strains. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound (as SF001) and Amphotericin B against various Candida and Aspergillus species.

Fungal SpeciesThis compound (SF001) MIC Range (mg/L)Amphotericin B MIC Range (mg/L)This compound (SF001) MIC50 (mg/L)Amphotericin B MIC50 (mg/L)This compound (SF001) MIC90 (mg/L)Amphotericin B MIC90 (mg/L)
Candida albicans0.125 - 40.125 - 40.250.510.5
Candida glabrata0.125 - 20.25 - 40.50.511
Candida parapsilosis0.125 - 20.125 - 20.50.511
Candida tropicalis0.125 - 10.25 - 20.250.50.51
Candida krusei0.25 - 20.5 - 41122
Aspergillus fumigatus0.125 - 40.25 - 80.5114
Aspergillus flavus0.25 - 20.5 - 40.5112
Aspergillus niger0.25 - 20.5 - 40.5112
Aspergillus terreus0.5 - 41 - 81224

Data compiled from "In vitro activity of SF001: a next-generation polyene versus amphotericin B".[4][5]

Toxicity Profile

A key feature of this compound is its significantly reduced toxicity compared to Amphotericin B. This is a direct result of its selectivity for ergosterol over cholesterol.

AssayThis compound (AM-2-19)Amphotericin B
Hemolysis (Human Red Blood Cells) Minimal hemolysis observed at therapeutic concentrations.Significant hemolysis at therapeutic concentrations.
Cytotoxicity (Human Renal Proximal Tubule Cells) Markedly lower cytotoxicity.High cytotoxicity, leading to nephrotoxicity.
In Vivo Maximum Tolerated Dose (Mouse Model) Significantly higher than Amphotericin B.Limited by severe kidney toxicity.

Qualitative summary based on data from "Tuning sterol extraction kinetics yields a renal-sparing polyene antifungal".

Experimental Protocols

General Synthesis of this compound (AM-2-19) - Conceptual Protocol

Disclaimer: This is a conceptual protocol based on published chemical principles. The actual manufacturing process may differ and is proprietary.

  • Amphotericin B Solubilization: Amphotericin B is dissolved in a suitable polar aprotic solvent (e.g., dimethylformamide or dimethyl sulfoxide) containing a tertiary amine base (e.g., triethylamine) to deprotonate the carboxylic acid.

  • Amide Coupling: A desired amine-containing moiety is activated with a peptide coupling reagent (e.g., HATU, HBTU) and added to the Amphotericin B solution. The reaction is stirred at room temperature until completion, monitored by TLC or LC-MS.

  • Purification of Intermediate: The C16-amide intermediate is purified from the reaction mixture using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Epimerization Reaction: The purified intermediate is subjected to conditions that promote epimerization of the C2' hydroxyl group. This may involve a series of protection, oxidation, and reduction steps.

  • Final Purification: The final product, this compound (AM-2-19), is purified by RP-HPLC to yield a highly pure compound.

  • Characterization: The structure and purity of this compound are confirmed by nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS).

Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. Colonies are suspended in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 103 CFU/mL.

  • Drug Dilution: this compound and Amphotericin B are serially diluted in RPMI-1640 medium in 96-well microtiter plates.

  • Inoculation: The prepared fungal inoculum is added to each well of the microtiter plates containing the drug dilutions.

  • Incubation: The plates are incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% or ≥90%) compared to the drug-free control well.

Hemolysis Assay
  • Blood Collection and Preparation: Fresh human red blood cells (RBCs) are obtained and washed three times with phosphate-buffered saline (PBS) by centrifugation.

  • Drug Incubation: A 2% solution of RBCs in PBS is incubated with varying concentrations of this compound and Amphotericin B at 37°C for 1 hour. A positive control (1% Triton X-100) and a negative control (PBS) are included.

  • Centrifugation: After incubation, the samples are centrifuged to pellet the intact RBCs.

  • Hemoglobin Measurement: The amount of hemoglobin released into the supernatant is quantified by measuring the absorbance at 540 nm.

  • Calculation of Hemolysis: The percentage of hemolysis is calculated relative to the positive control.

Mechanism of Action and Signaling Pathways

The primary mechanism of action of this compound is the selective extraction of ergosterol from the fungal cell membrane. This leads to a cascade of events culminating in fungal cell death.

Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Fungal Cell Membrane cluster_cytoplasm Fungal Cytoplasm This compound This compound (AM-2-19) Ergosterol Ergosterol This compound->Ergosterol Selective Binding & Extraction Membrane_Stress Membrane Stress & Instability Ergosterol->Membrane_Stress Depletion leads to Membrane Lipid Bilayer Ion_Imbalance Ion Imbalance (K+ efflux) Cell_Death Fungal Cell Death Ion_Imbalance->Cell_Death Membrane_Stress->Ion_Imbalance Membrane_Stress->Cell_Death

Figure 2: Mechanism of action of this compound leading to fungal cell death.

Unlike some antifungals that inhibit specific enzymes in a signaling pathway, this compound's action is more direct and physical. By removing a critical structural component of the cell membrane, it triggers a loss of membrane integrity. This leads to the leakage of essential ions, particularly potassium, and the disruption of the electrochemical gradient across the membrane. The resulting osmotic instability and metabolic collapse culminate in fungal cell death. This direct action on the membrane is also thought to contribute to the low frequency of resistance development.

Conclusion and Future Directions

This compound (AM-2-19) is a promising new antifungal agent that addresses a critical unmet need in the treatment of invasive fungal infections. Its rational design, based on a fundamental understanding of the mechanism of action of Amphotericin B, has resulted in a molecule with a significantly improved safety profile without compromising its potent, broad-spectrum antifungal activity. The data from preclinical and early clinical studies are encouraging, suggesting that this compound could become a first-line therapy for many serious fungal diseases.

Future research will likely focus on completing the clinical trial phases to establish its safety and efficacy in humans. Further studies may also explore its potential in combination therapies with other antifungal agents and investigate its activity against emerging, multidrug-resistant fungal pathogens. The success of this compound's development serves as a powerful example of how a deep understanding of molecular interactions can be leveraged to re-engineer natural products into safer and more effective medicines.

References

In Vitro Antifungal Spectrum of Turletricin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Turletricin (also known as SF001 or AM-2-19) is a next-generation polyene antifungal agent engineered to exhibit a broad spectrum of activity against clinically relevant fungi while mitigating the notorious toxicity associated with its predecessor, amphotericin B.[1][2] This technical guide provides a comprehensive overview of the in vitro antifungal spectrum of this compound, presenting quantitative data, detailed experimental protocols for susceptibility testing, and visualizations of its mechanism of action and the experimental workflow. This compound demonstrates potent activity by selectively binding to and extracting ergosterol from fungal cell membranes, leading to cell death.[1][3] This targeted action spares human cells, which contain cholesterol, thus promising a significantly improved therapeutic index.[1][2]

Introduction

Invasive fungal infections represent a significant and growing threat to human health, particularly in immunocompromised patient populations. The therapeutic arsenal against these infections has been limited by the emergence of drug-resistant strains and the toxicity of existing antifungal agents. Amphotericin B, a polyene macrolide, has long been a gold-standard treatment due to its broad-spectrum fungicidal activity; however, its clinical utility is often hampered by severe side effects, most notably nephrotoxicity, resulting from its interaction with cholesterol in mammalian cell membranes.[2][4]

This compound, a rationally designed analog of amphotericin B, overcomes this limitation through targeted modifications that enhance its specificity for fungal ergosterol.[1] This enhanced selectivity allows for potent fungicidal activity against a wide range of pathogenic fungi, including species resistant to other antifungal classes, while minimizing off-target effects on human cells.[5] This guide summarizes the current in vitro data on this compound's antifungal spectrum and provides the necessary technical details for its evaluation.

In Vitro Antifungal Spectrum of this compound

The in vitro activity of this compound has been evaluated against a panel of clinically significant fungal pathogens, including various species of Candida and Aspergillus. The minimum inhibitory concentration (MIC) is a key metric used to quantify the in vitro potency of an antifungal agent. The MIC is defined as the lowest concentration of the drug that prevents the visible growth of a microorganism under defined conditions. The following tables summarize the MIC50 and MIC90 values for this compound against these fungi, representing the concentrations required to inhibit the growth of 50% and 90% of the isolates tested, respectively.

Data Presentation

Table 1: In Vitro Antifungal Activity of this compound (SF001) against Candida Species [5]

Fungal SpeciesNo. of IsolatesThis compound (SF001) MIC Range (mg/L)This compound (SF001) MIC50 (mg/L)This compound (SF001) MIC90 (mg/L)Amphotericin B MIC Range (mg/L)Amphotericin B MIC50 (mg/L)Amphotericin B MIC90 (mg/L)
Candida spp.560.125 - 40.2510.125 - 40.50.5

Table 2: In Vitro Antifungal Activity of this compound (SF001) against Aspergillus Species [5]

Fungal SpeciesNo. of IsolatesThis compound (SF001) MIC Range (mg/L)This compound (SF001) MIC50 (mg/L)This compound (SF001) MIC90 (mg/L)Amphotericin B MIC Range (mg/L)Amphotericin B MIC50 (mg/L)Amphotericin B MIC90 (mg/L)
Aspergillus spp.41Not Reported0.51Not Reported14

Data extracted from Zebadua et al., 2025.[5]

Experimental Protocols

The in vitro antifungal susceptibility testing of this compound is performed according to the standardized guidelines established by the Clinical and Laboratory Standards Institute (CLSI). The broth microdilution method is the reference standard for determining the MIC of antifungal agents against both yeasts and filamentous fungi.

Broth Microdilution Method for Yeasts (Adapted from CLSI M27)

This method is applicable for the susceptibility testing of Candida species.

1. Media Preparation:

  • RPMI 1640 medium with L-glutamine, without sodium bicarbonate, and buffered to a pH of 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS) is the recommended medium.

2. Inoculum Preparation:

  • Yeast colonies are selected from a 24-hour-old culture on Sabouraud dextrose agar.

  • The colonies are suspended in sterile saline (0.85% NaCl) and the turbidity is adjusted to match a 0.5 McFarland standard, which is equivalent to approximately 1-5 x 10^6 cells/mL.

  • The stock inoculum is then diluted in the test medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 cells/mL in the microtiter plate wells.

3. Antifungal Agent Preparation and Dilution:

  • A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide).

  • Serial twofold dilutions of this compound are prepared in the test medium in a 96-well microtiter plate to achieve the desired final concentration range.

4. Inoculation and Incubation:

  • Each well of the microtiter plate is inoculated with the prepared fungal suspension.

  • A growth control well (containing no antifungal agent) and a sterility control well (containing no inoculum) are included.

  • The plates are incubated at 35°C for 24-48 hours.

5. MIC Determination:

  • The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of growth (typically a 50% reduction in turbidity) compared to the growth control well. The endpoint can be read visually or with a spectrophotometer.

Broth Microdilution Method for Filamentous Fungi (Adapted from CLSI M38)

This method is applicable for the susceptibility testing of Aspergillus species.

1. Media Preparation:

  • The same RPMI 1640 medium as described for yeasts is used.

2. Inoculum Preparation:

  • Conidia are harvested from a 7-day-old culture on potato dextrose agar.

  • The conidia are suspended in sterile saline containing a wetting agent (e.g., Tween 80) and the turbidity is adjusted spectrophotometrically to achieve a final inoculum concentration of 0.4-5 x 10^4 conidia/mL in the microtiter plate wells.

3. Antifungal Agent Preparation and Dilution:

  • The preparation and dilution of this compound are performed as described for yeasts.

4. Inoculation and Incubation:

  • Each well is inoculated with the conidial suspension.

  • Growth and sterility controls are included.

  • The plates are incubated at 35°C for 48-72 hours.

5. MIC Determination:

  • For polyenes like this compound, the MIC is defined as the lowest concentration that shows 100% inhibition of growth (no visible growth).

Mandatory Visualizations

Mechanism of Action of this compound

cluster_membrane Fungal Cell Membrane Ergosterol Ergosterol Pore Pore Formation Ergosterol->Pore Induces Phospholipid Phospholipid Bilayer This compound This compound This compound->Ergosterol Binds to IonLeakage Ion Leakage (K+, Na+) Pore->IonLeakage Leads to CellDeath Fungal Cell Death IonLeakage->CellDeath Results in

Caption: Mechanism of action of this compound on the fungal cell membrane.

Experimental Workflow for MIC Determination

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis FungalCulture 1. Fungal Culture (24-72h) Inoculum 2. Inoculum Preparation (0.5 McFarland) FungalCulture->Inoculum Inoculation 4. Inoculation of Microtiter Plate Inoculum->Inoculation DrugDilution 3. This compound Serial Dilution DrugDilution->Inoculation Incubation 5. Incubation (35°C, 24-72h) Inoculation->Incubation Reading 6. Visual/Spectrophotometric Reading Incubation->Reading MIC 7. MIC Determination Reading->MIC

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion

This compound exhibits a potent and broad in vitro antifungal spectrum, with notable activity against clinically important Candida and Aspergillus species. Its targeted mechanism of action, which involves the specific extraction of ergosterol from fungal membranes, underpins its enhanced safety profile compared to conventional polyenes. The standardized CLSI broth microdilution methods provide a reliable framework for the in vitro evaluation of this compound's antifungal activity. The data and protocols presented in this guide are intended to support further research and development of this promising new antifungal agent.

References

Turletricin: A Technical Deep Dive into a Novel Renal-Sparing Antifungal Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the ongoing battle against invasive fungal infections, a significant challenge has been the severe nephrotoxicity of highly effective polyene antifungals like Amphotericin B (AmB). Early-stage research has unveiled a promising next-generation polyene, Turletricin (also known as AM-2-19 and SF001), engineered to mitigate this toxicity while retaining broad-spectrum fungicidal activity. Developed from the foundational work of the Burke lab, this compound represents a paradigm shift in antifungal development, moving from indiscriminate membrane disruption to targeted pathogen sterol extraction. This technical guide synthesizes the currently available data on this compound's antifungal activity, cytotoxicity, and the experimental methodologies used in its initial evaluation.

Introduction: The Innovation Behind this compound

Amphotericin B has long been a "gold standard" for treating severe fungal infections due to its broad efficacy and low incidence of resistance. However, its clinical use is severely limited by dose-dependent kidney damage. This toxicity stems from its mechanism of action; AmB binds not only to ergosterol, the primary sterol in fungal cell membranes, but also to cholesterol in human cell membranes, leading to cellular damage.[1][2]

This compound is a rationally designed analog of AmB that overcomes this critical limitation. Through strategic chemical modifications—specifically C2′ epimerization and C16 amidation—this compound exhibits high selectivity for fungal ergosterol.[3] This allows it to act as a highly efficient "sterol sponge," rapidly extracting ergosterol from fungal membranes to induce cell death, while leaving human cholesterol largely untouched.[2] This targeted approach is the cornerstone of its improved safety profile, positioning this compound as a potentially transformative therapy for life-threatening fungal diseases.[1][2] The drug has received Fast Track designation from the FDA and is currently in Phase I clinical trials.[1]

Mechanism of Action: Selective Ergosterol Extraction

The primary mechanism of action for this compound is the selective and rapid extraction of ergosterol from fungal cell membranes. This process disrupts membrane integrity and vital cellular functions, ultimately leading to fungal cell death. Unlike its predecessor, Amphotericin B, this compound's modified structure prevents it from forming aggregates that bind to and extract cholesterol from mammalian cells, thus sparing them from damage.[2]

cluster_fungal Fungal Cell cluster_human Human Cell Ergosterol Ergosterol Membrane Fungal Membrane Ergosterol->Membrane embedded in Disruption Membrane Disruption Ergosterol->Disruption loss leads to Membrane->Ergosterol Turletricin_F This compound Turletricin_F->Ergosterol selectively binds & extracts Death Fungal Cell Death Disruption->Death Cholesterol Cholesterol HumanMembrane Human Membrane Cholesterol->HumanMembrane embedded in NoToxicity No Cytotoxicity HumanMembrane->Cholesterol Turletricin_H This compound Turletricin_H->Cholesterol no binding

Caption: Mechanism of this compound's selective antifungal action.

Quantitative Data on Antifungal Activity and Cytotoxicity

Comparative in vitro studies demonstrate this compound's potent antifungal activity, which is comparable or superior to Amphotericin B, particularly against Aspergillus species. Crucially, this efficacy is coupled with a significantly improved safety profile.

Table 1: Comparative In Vitro Antifungal Activity (MIC in mg/L)
Fungal SpeciesThis compound (SF001) MIC RangeThis compound (SF001) MIC₅₀This compound (SF001) MIC₉₀Amphotericin B MIC RangeAmphotericin B MIC₅₀Amphotericin B MIC₉₀
Candida spp. 0.125 - 4 0.25 1 0.125 - 4 0.5 0.5
C. albicans0.25 - 0.50.250.50.25 - 10.50.5
C. glabrata0.25 - 10.2510.25 - 10.51
C. parapsilosis0.25 - 10.2510.5 - 10.51
C. krusei0.5 - 1110.5 - 111
Aspergillus spp. 0.125 - 4 0.5 1 0.25 - 8 1 4
A. fumigatus0.25 - 10.510.5 - 211
A. flavus0.5 - 10.511 - 212
A. niger0.5 - 10.511 - 211
A. terreus0.25 - 2120.25 - 818
Data sourced from a 2025 study comparing SF001 and Amphotericin B.
Table 2: Comparative In Vitro Cytotoxicity

While specific IC₅₀ values from the primary research are not publicly available, the foundational study reports that cholesterol extraction is the primary driver of Amphotericin B's toxicity to human renal cells. The same study found that this compound (AM-2-19) is renal-sparing in both primary human renal cells and in mouse models, indicating a significantly higher concentration is required to induce toxicity compared to Amphotericin B.[2][4]

Assay TypeCell TypeThis compound (AM-2-19)Amphotericin BFinding
Cell Viability Primary Human Renal Proximal Tubule Epithelial CellsRenal-sparingCytotoxicCholesterol extraction by AmB drives toxicity; AM-2-19 does not bind cholesterol.[2]
Hemolysis Human Red Blood CellsSubstantially less hemolytic (Qualitative)HemolyticReduced interaction with cholesterol in mammalian cell membranes leads to lower hemolytic activity.
Quantitative data is pending full publication of primary study's supplementary materials.

Experimental Protocols

The following protocols are based on the methodologies cited in the early-stage research on this compound and standard guidelines from the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Minimum Inhibitory Concentration (MIC) Determination

The in vitro antifungal activity of this compound was determined using the broth microdilution method following EUCAST guidelines (E.Def 7.3.2 for yeasts and E.Def 9.3.2 for molds).

  • 1. Inoculum Preparation:

    • Fungal isolates are cultured on a non-selective agar medium (e.g., Sabouraud Dextrose Agar) at 35-37°C for 24-48 hours.

    • A suspension of fungal colonies is prepared in sterile saline or distilled water and adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

    • This suspension is further diluted in RPMI-1640 medium (buffered with MOPS and supplemented with 2% glucose) to achieve a final inoculum concentration of approximately 0.5 - 2.5 x 10⁵ CFU/mL.

  • 2. Drug Dilution and Plate Preparation:

    • This compound and a comparator (Amphotericin B) are prepared as stock solutions in DMSO.

    • Serial two-fold dilutions are made in 96-well microtiter plates using RPMI-1640 medium to achieve a range of final drug concentrations.

  • 3. Inoculation and Incubation:

    • Each well (containing 100 µL of diluted drug) is inoculated with 100 µL of the final fungal inoculum.

    • Plates are incubated at 35-37°C for 24-48 hours.

  • 4. Endpoint Reading:

    • The MIC is determined as the lowest concentration of the antifungal agent that causes a complete inhibition of visible growth compared to the drug-free control well. For some fungistatic agents, a significant reduction (e.g., ≥50%) in turbidity is used as the endpoint.

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Fungal Culture on Agar B Prepare Inoculum (0.5 McFarland) A->B D Inoculate Plate with Fungal Suspension B->D C Serial Drug Dilutions in 96-well Plate C->D E Incubate (24-48h at 35°C) D->E F Read Plate Visually or Spectrophotometrically E->F G Determine MIC (Lowest concentration with no growth) F->G

Caption: Experimental workflow for MIC determination.
In Vitro Cytotoxicity Assay (Renal Cells)

To assess the renal-sparing properties of this compound, a cell viability assay using primary human renal proximal tubule epithelial cells (hRPTECs) is performed.

  • 1. Cell Culture:

    • hRPTECs are cultured in appropriate renal epithelial cell growth medium until confluent in 96-well plates.

  • 2. Compound Treatment:

    • Cells are treated with serial dilutions of this compound and Amphotericin B for a specified period (e.g., 72 hours).

  • 3. Viability Measurement:

    • Cell viability is assessed using a metabolic assay, such as the MTS or resazurin assay. These assays measure the metabolic activity of viable cells, which is proportional to the number of living cells.

    • A reagent is added to the wells, and after a short incubation, the absorbance or fluorescence is measured using a plate reader.

  • 4. Data Analysis:

    • The results are expressed as a percentage of the viability of untreated control cells.

    • The concentration that causes 50% cell death (IC₅₀) is calculated from the dose-response curve.

A Seed hRPTECs in 96-well plate B Incubate until confluent A->B C Treat cells with serial dilutions of this compound and Amphotericin B B->C D Incubate for 72h C->D E Add Cell Viability Reagent (e.g., MTS) D->E F Measure Absorbance/ Fluorescence E->F G Calculate % Viability and IC50 Value F->G

Caption: Workflow for in vitro cytotoxicity testing on renal cells.
Hemolysis Assay

This assay quantifies the damage to red blood cells (erythrocytes) caused by a compound.

  • 1. Preparation of Erythrocytes:

    • Fresh human red blood cells are washed multiple times in a buffered saline solution (e.g., PBS) via centrifugation to remove plasma and other components.

    • A final suspension of erythrocytes (e.g., 1-2% v/v) is prepared in the buffer.

  • 2. Incubation with Compounds:

    • The erythrocyte suspension is incubated with various concentrations of this compound and Amphotericin B for a set time (e.g., 1-2 hours) at 37°C.

    • A positive control (e.g., Triton X-100 for 100% hemolysis) and a negative control (buffer only) are included.

  • 3. Measurement of Hemolysis:

    • After incubation, the samples are centrifuged to pellet intact erythrocytes.

    • The amount of hemoglobin released into the supernatant is quantified by measuring the absorbance at a specific wavelength (e.g., 540 nm).

  • 4. Data Analysis:

    • The percentage of hemolysis for each sample is calculated relative to the positive control.

Conclusion and Future Directions

Early-stage research on this compound has provided compelling evidence for its potential as a groundbreaking antifungal agent. By selectively targeting fungal ergosterol, it maintains or exceeds the potent, broad-spectrum activity of Amphotericin B while demonstrating a significantly improved safety profile, particularly concerning nephrotoxicity. The quantitative data from in vitro susceptibility testing confirms its efficacy against a wide range of clinically relevant yeasts and molds.

As this compound progresses through clinical trials, future research will focus on establishing its in vivo efficacy across various infection models, defining its pharmacokinetic and pharmacodynamic profiles, and confirming its safety in human subjects. The development of this compound marks a pivotal success in rational drug design and offers hope for a safer and more effective treatment for patients suffering from life-threatening invasive fungal infections.

References

An In-depth Technical Guide to the Molecular Targets of Turletricin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Turletricin (also known as AM-2-19 and SF001) is a next-generation polyene antifungal agent engineered from the scaffold of Amphotericin B.[1][2] Its development was driven by the need to mitigate the severe nephrotoxicity associated with Amphotericin B while retaining broad-spectrum antifungal activity. This guide provides a comprehensive overview of the molecular targets of this compound, detailing its mechanism of action, quantitative binding data, and the experimental protocols used for its characterization. Through a targeted design, this compound achieves a favorable therapeutic window by selectively interacting with ergosterol, the primary sterol in fungal cell membranes, leading to rapid fungal cell death with minimal impact on mammalian cells.

Primary Molecular Target: Ergosterol

The principal molecular target of this compound is ergosterol , an essential sterol component of the fungal cell membrane.[2][3] Unlike mammalian cells, which utilize cholesterol, fungi rely on ergosterol to maintain membrane fluidity, integrity, and the function of membrane-bound proteins.[3] this compound exploits this difference, exhibiting a high selectivity for ergosterol over cholesterol.[3]

Mechanism of Action: Ergosterol Extraction

The primary mechanism of action of this compound is the extraction of ergosterol from the fungal cell membrane.[2][3] This is a departure from the long-held belief that polyenes primarily function by forming ion channels. While membrane permeabilization can be a secondary effect, the lethal action of this compound is primarily attributed to the sequestration of ergosterol from the lipid bilayer.[3] This leads to a catastrophic loss of membrane integrity and function, ultimately resulting in fungal cell death.[3] The kinetics of this extraction process are crucial; this compound has been engineered for the selective and accelerated extraction of ergosterol.[3]

Quantitative Data

The following tables summarize the available quantitative data for this compound and its parent compound, Amphotericin B, for comparative purposes.

Table 1: Sterol Binding Affinity
CompoundLigandMethodBinding Affinity (K D )Reference
This compound (AM-2-19) ErgosterolNot SpecifiedData not publicly available[3]
This compound (AM-2-19) CholesterolNot SpecifiedDoes not bind[3][4]
Amphotericin BErgosterolITCHigh Affinity[4][5]
Amphotericin BCholesterolITCLower Affinity than Ergosterol[4][5]

ITC: Isothermal Titration Calorimetry

Table 2: In Vitro Antifungal Activity (MIC µg/mL)
OrganismThis compound (AM-2-19)Amphotericin B
Candida albicansPotent Activity0.5
Candida aurisPotent Activity1-2
Candida glabrataPotent Activity0.5-1
Candida parapsilosisPotent Activity0.25-1
Candida tropicalisPotent Activity0.5-1
Candida kruseiPotent Activity1-2
Aspergillus fumigatusPotent Activity0.5-1
Cryptococcus neoformansPotent Activity0.25-0.5

Note: Specific MIC values for this compound against a broad panel of fungi are reported to be potent but are not yet publicly available in a comprehensive table format. The values for Amphotericin B are provided for reference.

Table 3: Cytotoxicity Data
Cell LineCompoundAssayEndpointResultReference
Primary Human Renal CellsThis compound (AM-2-19) Not SpecifiedToxicityRenal-sparing[3]
Human Red Blood CellsThis compound (AM-2-19) Hemolysis AssayHemolysisLow hemolytic activity[3]
Primary Human Renal CellsAmphotericin BNot SpecifiedToxicityToxic[3]
Human Red Blood CellsAmphotericin BHemolysis AssayHemolysisSignificant hemolytic activity[3]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of this compound's molecular interactions.

Isothermal Titration Calorimetry (ITC) for Sterol Binding

Objective: To quantitatively determine the binding affinity of this compound to ergosterol and cholesterol.

Materials:

  • MicroCal ITC calorimeter

  • This compound solution in a suitable buffer (e.g., PBS with a small percentage of DMSO)

  • Large unilamellar vesicles (LUVs) composed of POPC (1-palmitoyl-2-oleoyl-glycero-3-phosphocholine) with either 10% ergosterol or 10% cholesterol.

  • Matching buffer for dialysis and dilution.

Protocol:

  • Prepare LUVs by extrusion.

  • Dialyze the this compound solution and LUVs against the same buffer to minimize heats of dilution.

  • Load the LUV suspension into the sample cell of the calorimeter.

  • Load the this compound solution into the injection syringe.

  • Set the experimental parameters (e.g., temperature, stirring speed, injection volume, and spacing).

  • Perform a series of injections of the this compound solution into the sample cell.

  • Record the heat changes associated with each injection.

  • Analyze the resulting data using the appropriate binding model (e.g., one-site binding) to determine the dissociation constant (K D ), enthalpy (ΔH), and stoichiometry (n) of the interaction.

Fungal Membrane Permeabilization Assay (SYTOX Green Uptake)

Objective: To assess the extent and kinetics of fungal membrane damage induced by this compound.

Materials:

  • SYTOX Green nucleic acid stain

  • Fungal cell suspension (e.g., Candida albicans) in a suitable buffer (e.g., MOPS-glucose)

  • This compound solution at various concentrations

  • Fluorometer or fluorescence microplate reader

Protocol:

  • Grow fungal cells to mid-log phase and wash with buffer.

  • Resuspend the cells to a standardized density.

  • Add SYTOX Green to the cell suspension to a final concentration of 1 µM and incubate in the dark for 15 minutes.

  • Add varying concentrations of this compound to the cell suspension.

  • Monitor the increase in fluorescence over time at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.

  • An increase in fluorescence indicates that the cell membrane has been compromised, allowing SYTOX Green to enter and bind to intracellular nucleic acids.

Hemolysis Assay

Objective: To evaluate the toxicity of this compound to mammalian red blood cells.

Materials:

  • Freshly collected human red blood cells (hRBCs)

  • Phosphate-buffered saline (PBS)

  • This compound solution at various concentrations

  • Triton X-100 (positive control for 100% hemolysis)

  • Spectrophotometer or microplate reader

Protocol:

  • Wash hRBCs with PBS by centrifugation until the supernatant is clear.

  • Prepare a 2% (v/v) suspension of hRBCs in PBS.

  • Add varying concentrations of this compound to the hRBC suspension.

  • Incubate the samples at 37°C for 1 hour with gentle agitation.

  • Centrifuge the samples to pellet the intact cells.

  • Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at 540 nm.

  • Calculate the percentage of hemolysis relative to the positive control (Triton X-100).

Visualizations

Signaling Pathways and Logical Relationships

Turletricin_Mechanism This compound This compound Extraction Ergosterol Extraction This compound->Extraction selectively binds No_Binding No Binding This compound->No_Binding Ergosterol Ergosterol (in Fungal Membrane) Fungal_Membrane Fungal Cell Membrane Cholesterol Cholesterol (in Human Membrane) Human_Membrane Human Cell Membrane Extraction->Ergosterol Membrane_Disruption Membrane Disruption & Loss of Integrity Extraction->Membrane_Disruption Cell_Death Fungal Cell Death Membrane_Disruption->Cell_Death No_Binding->Cholesterol Low_Toxicity Low Mammalian Toxicity No_Binding->Low_Toxicity

Caption: Proposed mechanism of this compound's selective antifungal activity.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Characterization ITC Isothermal Titration Calorimetry Binding_Affinity Binding Affinity (Ergosterol vs. Cholesterol) ITC->Binding_Affinity determines Membrane_Perm Membrane Permeabilization (SYTOX Green) Membrane_Damage Membrane Damage Kinetics & Potency Membrane_Perm->Membrane_Damage assesses MIC_Testing MIC Determination (Broth Microdilution) Antifungal_Activity In Vitro Efficacy MIC_Testing->Antifungal_Activity determines Hemolysis Hemolysis Assay Mammalian_Toxicity Safety Profile Hemolysis->Mammalian_Toxicity assesses Cytotoxicity Human Cell Line Cytotoxicity (MTT/LDH) Cytotoxicity->Mammalian_Toxicity assesses

References

Turletricin's Disruption of Fungal Membrane Integrity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Turletricin (also known as AM-2-19 and SF001) is a next-generation polyene antifungal agent engineered from amphotericin B to exhibit enhanced selectivity for fungal ergosterol over mammalian cholesterol.[1] This critical modification aims to mitigate the severe nephrotoxicity associated with its parent compound while retaining broad-spectrum antifungal activity. This technical guide provides an in-depth analysis of this compound's mechanism of action, focusing on its primary effect on fungal membrane integrity. We present available quantitative data on its antifungal potency, detail relevant experimental protocols for assessing membrane disruption, and visualize the underlying biological pathways and experimental workflows.

Introduction to this compound

This compound is a semi-synthetic derivative of the potent polyene antibiotic, amphotericin B. It is currently in Phase I clinical trials.[2] The rationale behind its development was to decouple the antifungal efficacy of amphotericin B from its dose-limiting toxicity.[2] This has been achieved through chemical modifications that increase its binding affinity for ergosterol, the primary sterol in fungal cell membranes, while significantly reducing its interaction with cholesterol, the predominant sterol in human cell membranes.[1] This enhanced selectivity is the foundation of this compound's improved safety profile.

Mechanism of Action: Selective Ergosterol Extraction

The primary mechanism by which this compound exerts its antifungal effect is through the extraction of ergosterol from the fungal cell membrane. This action disrupts the fundamental structure and integrity of the membrane, leading to a cascade of events that culminate in fungal cell death.

The process can be summarized as follows:

  • Binding to the Fungal Membrane: this compound molecules approach the fungal cell and interact with the ergosterol-rich lipid bilayer.

  • Ergosterol Sequestration: The drug molecules effectively sequester ergosterol from the membrane, creating localized instability.

  • Loss of Membrane Integrity: The depletion of ergosterol compromises the membrane's ability to function as a selective barrier.

  • Increased Permeability: This disruption leads to increased permeability, allowing the leakage of essential intracellular ions, such as potassium (K+), and the influx of extracellular substances.

  • Cellular Homeostasis Disruption: The uncontrolled movement of ions and molecules disrupts cellular homeostasis, leading to metabolic arrest and cell death.

Quantitative Data: Antifungal Potency of this compound

The in vitro activity of this compound has been evaluated against a broad range of fungal pathogens. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound (SF001) compared to Amphotericin B against various Candida and Aspergillus species.

Table 1: In Vitro Susceptibility of Candida Species to this compound (SF001) and Amphotericin B [1][3]

Fungal SpeciesThis compound (SF001) MIC Range (mg/L)Amphotericin B MIC Range (mg/L)This compound (SF001) MIC50 (mg/L)Amphotericin B MIC50 (mg/L)This compound (SF001) MIC90 (mg/L)Amphotericin B MIC90 (mg/L)
Candida spp. (overall)0.125 - 40.125 - 40.250.510.5

Table 2: In Vitro Susceptibility of Aspergillus Species to this compound (SF001) and Amphotericin B [1][3]

Fungal SpeciesThis compound (SF001) MIC Range (mg/L)Amphotericin B MIC Range (mg/L)This compound (SF001) MIC50 (mg/L)Amphotericin B MIC50 (mg/L)This compound (SF001) MIC90 (mg/L)Amphotericin B MIC90 (mg/L)
Aspergillus spp. (overall)0.125 - 40.25 - 80.5114

Experimental Protocols for Assessing Membrane Integrity

The following are detailed methodologies for key experiments used to evaluate the effect of antifungal agents on fungal membrane integrity. While specific data for this compound in these assays is not yet widely published, these protocols can be adapted for its evaluation.

Ergosterol Extraction and Quantification

This protocol is used to measure the amount of ergosterol extracted from fungal membranes upon treatment with an antifungal agent.

  • Fungal Culture Preparation: Grow the desired fungal strain in a suitable liquid medium to mid-logarithmic phase.

  • Treatment: Harvest the fungal cells by centrifugation, wash with sterile water, and resuspend in a buffer (e.g., PBS). Add this compound at various concentrations (e.g., 0.5x, 1x, 2x MIC) and incubate for a defined period (e.g., 1-4 hours).

  • Lipid Extraction:

    • Pellet the treated fungal cells by centrifugation.

    • Add a mixture of chloroform and methanol (2:1, v/v) to the pellet and vortex vigorously.

    • Incubate at room temperature with shaking for 1-2 hours to extract the lipids.

    • Add water to the mixture to induce phase separation.

    • Collect the lower organic phase containing the lipids.

  • Saponification:

    • Evaporate the solvent from the lipid extract under a stream of nitrogen.

    • Resuspend the lipid film in a solution of potassium hydroxide in methanol.

    • Heat the mixture at 80°C for 30 minutes to saponify the lipids and release ergosterol.

  • Ergosterol Extraction:

    • After cooling, add water and hexane (or pentane) to the saponified mixture.

    • Vortex thoroughly and centrifuge to separate the phases.

    • Collect the upper organic phase containing the ergosterol.

  • Quantification:

    • Evaporate the solvent from the ergosterol extract.

    • Resuspend the sample in a suitable solvent (e.g., methanol or isopropanol).

    • Analyze the ergosterol content using High-Performance Liquid Chromatography (HPLC) with a UV detector, comparing the peak area to a standard curve of pure ergosterol.[4][5][6][7][8]

Membrane Permeabilization Assay using SYTOX Green

SYTOX Green is a fluorescent dye that cannot penetrate intact cell membranes. Upon membrane damage, it enters the cell, binds to nucleic acids, and exhibits a significant increase in fluorescence.

  • Fungal Cell Preparation: Grow the fungal strain to the desired growth phase, then harvest, wash, and resuspend the cells in a suitable buffer (e.g., MOPS buffer).

  • Assay Setup: In a 96-well microplate, add the fungal cell suspension to each well.

  • Treatment: Add varying concentrations of this compound to the wells. Include a positive control (e.g., a known membrane-disrupting agent or heat-killed cells) and a negative control (untreated cells).

  • Dye Addition: Add SYTOX Green to each well at a final concentration of 1-5 µM.

  • Incubation: Incubate the plate at the optimal growth temperature for the fungus, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation, 520 nm emission) at various time points using a microplate reader.[9]

Potassium (K+) Release Assay

This assay measures the leakage of intracellular potassium ions as an indicator of membrane damage.

  • Fungal Cell Preparation: Grow the fungal strain, harvest the cells, and wash them multiple times with a potassium-free buffer to remove extracellular potassium. Resuspend the cells in the same buffer.

  • Treatment: Aliquot the cell suspension into tubes and add different concentrations of this compound. Include a positive control (e.g., treatment with a detergent like Triton X-100 to induce 100% leakage) and a negative control (untreated cells).

  • Incubation: Incubate the samples for a defined period (e.g., 30-60 minutes) at an appropriate temperature.

  • Separation of Cells and Supernatant: Centrifuge the samples to pellet the fungal cells.

  • Potassium Measurement: Carefully collect the supernatant, which contains the released potassium. Measure the potassium concentration in the supernatant using an atomic absorption spectrophotometer or a potassium-selective electrode.

  • Data Analysis: Express the amount of potassium released as a percentage of the total intracellular potassium (determined from the positive control).

Visualization of Workflows and Signaling Pathways

Experimental Workflows

Ergosterol_Extraction_Workflow cluster_prep Fungal Culture Preparation cluster_treatment Treatment cluster_extraction Lipid & Ergosterol Extraction cluster_quantification Quantification prep1 Grow fungal strain to mid-log phase prep2 Harvest and wash cells prep1->prep2 prep3 Resuspend in buffer prep2->prep3 treat1 Add this compound at various concentrations prep3->treat1 treat2 Incubate for a defined period treat1->treat2 ext1 Lipid extraction with Chloroform:Methanol treat2->ext1 ext2 Saponification with KOH in Methanol ext1->ext2 ext3 Ergosterol extraction with Hexane ext2->ext3 quant1 Evaporate solvent and resuspend ext3->quant1 quant2 Analyze by HPLC quant1->quant2 quant3 Compare to standard curve quant2->quant3

Caption: Workflow for Ergosterol Extraction and Quantification.

Membrane_Permeabilization_Workflow cluster_setup Assay Setup cluster_treatment_dye Treatment and Staining cluster_incubation_measurement Incubation and Measurement setup1 Prepare fungal cell suspension setup2 Aliquot into 96-well plate setup1->setup2 treat_dye1 Add this compound and controls setup2->treat_dye1 treat_dye2 Add SYTOX Green dye treat_dye1->treat_dye2 inc_meas1 Incubate plate (protected from light) treat_dye2->inc_meas1 inc_meas2 Measure fluorescence over time inc_meas1->inc_meas2

Caption: Workflow for SYTOX Green Membrane Permeabilization Assay.

Fungal Stress Response Signaling Pathways

The disruption of the fungal cell membrane by this compound is a significant stressor that is expected to activate cellular rescue mechanisms. The two primary pathways involved in responding to cell wall and membrane stress are the Cell Wall Integrity (CWI) pathway and the High-Osmolarity Glycerol (HOG) pathway.

Fungal_Stress_Response cluster_stimulus Stimulus cluster_cwi Cell Wall Integrity (CWI) Pathway cluster_hog High-Osmolarity Glycerol (HOG) Pathway stimulus This compound-induced Membrane Stress cwi_sensors Cell Surface Sensors (e.g., Wsc1, Mid2) stimulus->cwi_sensors Activates hog_sensors Osmosensors (e.g., Sln1, Sho1) stimulus->hog_sensors Activates cwi_rho1 Rho1 GTPase cwi_sensors->cwi_rho1 cwi_pkc1 Pkc1 cwi_rho1->cwi_pkc1 cwi_mapk MAPK Cascade (Bck1 -> Mkk1/2 -> Slt2) cwi_pkc1->cwi_mapk cwi_response Cell Wall Repair & Gene Expression cwi_mapk->cwi_response hog_pbs2 Pbs2 (MAPKK) hog_sensors->hog_pbs2 hog_hog1 Hog1 (MAPK) hog_pbs2->hog_hog1 hog_response Glycerol Production & Osmotic Regulation hog_hog1->hog_response

Caption: Inferred Activation of Fungal Stress Response Pathways by this compound.

Conclusion

This compound represents a significant advancement in antifungal therapy, offering the potent, broad-spectrum activity of polyenes with a potentially superior safety profile. Its mechanism of action, centered on the selective extraction of ergosterol, leads to a catastrophic loss of fungal membrane integrity. While further research is needed to fully quantify the downstream effects of this action, the available data on its antifungal potency are promising. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for researchers to further investigate the intricate interactions between this compound and the fungal cell, paving the way for its effective clinical application.

References

Methodological & Application

Application Notes and Protocols for Turletricin In Vitro Susceptibility Testing

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Turletricin is a novel investigational antibiotic with a unique mechanism of action, targeting the bacterial cell wall synthesis pathway. Specifically, it inhibits the activity of MurA, an enzyme essential for the early stages of peptidoglycan biosynthesis. This document provides detailed protocols for determining the in vitro susceptibility of bacterial isolates to this compound, which is crucial for its preclinical and clinical development. The methodologies described herein adhere to the standards set by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][2]

Data Presentation: In Vitro Activity of this compound

The in vitro potency of this compound has been evaluated against a range of common Gram-positive and Gram-negative bacteria. The following tables summarize the minimum inhibitory concentration (MIC) data.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Gram-Positive Bacteria

Organism (n)MIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Staphylococcus aureus (100)0.5 - 412
Streptococcus pneumoniae (100)0.25 - 20.51
Enterococcus faecalis (50)1 - 824

Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Gram-Negative Bacteria

Organism (n)MIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Escherichia coli (100)2 - 1648
Klebsiella pneumoniae (100)4 - 32816
Pseudomonas aeruginosa (50)8 - 641632

Experimental Protocols

Detailed methodologies for key in vitro susceptibility tests are provided below. These protocols are fundamental for the characterization of this compound's antimicrobial activity.

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[3][4]

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound stock solution

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Incubator (35 ± 2°C)

  • Micropipettes and sterile tips

Procedure:

  • Prepare this compound Dilutions:

    • Perform serial two-fold dilutions of the this compound stock solution in CAMHB in the 96-well plate.[5] The final volume in each well should be 50 µL.

    • The concentration range should typically span from 0.06 to 128 µg/mL.

  • Prepare Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[6]

    • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.[5]

  • Inoculation:

    • Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL per well.

    • Include a growth control well (inoculum without antibiotic) and a sterility control well (broth only).[3]

  • Incubation:

    • Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.[4]

  • MIC Determination:

    • The MIC is the lowest concentration of this compound at which there is no visible growth of the organism.[3][7] This can be determined by visual inspection or with a microplate reader.

Protocol 2: Kirby-Bauer Disk Diffusion Susceptibility Test

This is a qualitative method used to determine the susceptibility of bacteria to an antimicrobial agent.[8][9]

Materials:

  • Mueller-Hinton Agar (MHA) plates (4 mm depth)[10]

  • Filter paper disks (6 mm) impregnated with a standard concentration of this compound

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile cotton swabs

  • Incubator (35 ± 2°C)

  • Calipers or ruler

Procedure:

  • Prepare Inoculum:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

  • Inoculate Agar Plate:

    • Dip a sterile cotton swab into the standardized bacterial suspension.[11]

    • Remove excess fluid by pressing the swab against the inside of the tube.

    • Streak the swab evenly across the entire surface of the MHA plate in three directions to ensure confluent growth.[8]

  • Apply Antibiotic Disks:

    • Aseptically place the this compound-impregnated disks on the surface of the inoculated agar plate.[11]

    • Ensure the disks are in firm contact with the agar. Space them to prevent overlapping of the inhibition zones.[10]

  • Incubation:

    • Invert the plates and incubate at 35 ± 2°C for 16-18 hours.[12]

  • Measure Zones of Inhibition:

    • After incubation, measure the diameter of the zones of complete growth inhibition around each disk to the nearest millimeter.

    • Interpret the results (Susceptible, Intermediate, or Resistant) based on established zone diameter breakpoints from CLSI or EUCAST guidelines.[13]

Protocol 3: Time-Kill Kinetics Assay

This assay assesses the bactericidal or bacteriostatic activity of an antimicrobial agent over time.[14][15]

Materials:

  • CAMHB

  • This compound stock solution

  • Bacterial inoculum

  • Sterile tubes or flasks

  • Incubator with shaking capability (35 ± 2°C)

  • Apparatus for serial dilutions and plating

  • Agar plates

Procedure:

  • Prepare Inoculum and Test Solutions:

    • Prepare a bacterial suspension and dilute it in CAMHB to a starting concentration of approximately 5 x 10⁵ CFU/mL.

    • Set up tubes or flasks containing the bacterial suspension. Add this compound at desired concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC, and 4x MIC).[12]

    • Include a growth control tube with no antibiotic.

  • Incubation and Sampling:

    • Incubate the tubes at 35 ± 2°C with constant agitation.

    • At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.[16]

  • Determine Viable Cell Counts:

    • Perform serial 10-fold dilutions of each aliquot in sterile saline.

    • Plate a known volume of the appropriate dilutions onto agar plates.

  • Incubation and Colony Counting:

    • Incubate the plates at 35 ± 2°C for 18-24 hours and then count the number of colonies (CFU/mL).[12]

  • Data Analysis:

    • Plot the log₁₀ CFU/mL against time for each this compound concentration.

    • Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[14][16]

Mandatory Visualization

Signaling Pathway

Turletricin_Mechanism_of_Action UDP_NAG UDP-N-acetylglucosamine MurA MurA Enzyme UDP_NAG->MurA PEP Phosphoenolpyruvate (PEP) PEP->MurA UDP_NAG_enolpyruvate UDP-N-acetylglucosamine enolpyruvate MurA->UDP_NAG_enolpyruvate Catalysis MurB MurB Enzyme UDP_NAG_enolpyruvate->MurB UDP_NAM UDP-N-acetylmuramic acid MurB->UDP_NAM Reduction Peptidoglycan Peptidoglycan Biosynthesis UDP_NAM->Peptidoglycan This compound This compound This compound->MurA Inhibition

Caption: Mechanism of action of this compound.

Experimental Workflow

In_Vitro_Susceptibility_Workflow cluster_tests Susceptibility Tests start Start: Bacterial Isolate prep_inoculum Prepare 0.5 McFarland Standardized Inoculum start->prep_inoculum broth_micro Broth Microdilution prep_inoculum->broth_micro disk_diffusion Disk Diffusion prep_inoculum->disk_diffusion time_kill Time-Kill Assay prep_inoculum->time_kill incubate_broth Incubate 16-20h at 35°C broth_micro->incubate_broth incubate_disk Incubate 16-18h at 35°C disk_diffusion->incubate_disk incubate_time_kill Incubate up to 24h at 35°C (with sampling) time_kill->incubate_time_kill determine_mic Determine MIC incubate_broth->determine_mic measure_zone Measure Zone of Inhibition incubate_disk->measure_zone count_cfu Count CFU/mL incubate_time_kill->count_cfu end_mic Report MIC (µg/mL) determine_mic->end_mic end_s_i_r Report as S, I, or R measure_zone->end_s_i_r end_bactericidal Determine Bactericidal/ Bacteriostatic Activity count_cfu->end_bactericidal

Caption: Experimental workflow for in vitro susceptibility testing.

References

Turletricin: Application Notes and Protocols for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Turletricin, also known as AM-2-19 or SF001, is a next-generation polyene antifungal agent. It is a rationally designed analog of Amphotericin B (AmB) engineered to exhibit a broad spectrum of fungicidal activity with significantly reduced toxicity to mammalian cells.[1][2] This enhanced therapeutic window is achieved through a mechanism of selective ergosterol extraction from fungal cell membranes, with minimal interaction with cholesterol in mammalian cell membranes.[1][2] These characteristics make this compound a promising candidate for the treatment of invasive fungal infections.

These application notes provide a summary of the available in vitro data on this compound and offer standardized protocols for its use in cell culture experiments to evaluate its antifungal efficacy and cytotoxic effects.

Data Presentation

Antifungal Activity of this compound

The in vitro antifungal activity of this compound has been evaluated against a range of clinically relevant fungal pathogens. The following table summarizes the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of the drug that inhibits the visible growth of a microorganism.

Table 1: In Vitro Antifungal Activity of this compound (SF001) and Amphotericin B

Fungal GenusNumber of IsolatesThis compound (SF001) MIC Range (mg/L)This compound (SF001) MIC₅₀ (mg/L)This compound (SF001) MIC₉₀ (mg/L)Amphotericin B MIC Range (mg/L)Amphotericin B MIC₅₀ (mg/L)Amphotericin B MIC₉₀ (mg/L)
Candida560.125 - 40.2510.125 - 40.50.5
Aspergillus410.125 - 40.510.25 - 814

Data sourced from a 2025 study comparing the in vitro activity of SF001 and Amphotericin B.[2][3]

Cytotoxicity Data

A key feature of this compound is its reduced cytotoxicity compared to Amphotericin B. While specific IC₅₀ values for a wide range of mammalian cell lines are not yet extensively published, studies have consistently demonstrated its superior safety profile. This compound was designed to be significantly less toxic to primary human cells.[1] For context, the following table provides reported cytotoxicity values for Amphotericin B against various mammalian cell lines. It is anticipated that this compound would exhibit significantly higher CC₅₀/IC₅₀ values, indicating lower toxicity.

Table 2: In Vitro Cytotoxicity of Amphotericin B against Mammalian Cell Lines

Cell LineCell TypeAssayCytotoxicity Metric (Concentration)Reference
Macrophages (uninfected)MurineNot specifiedCC₅₀: 4.31 ± 2.66 µg/mL[4]
Macrophages (uninfected)MurineNot specifiedCC₅₀ (AmB-NLC): 12.34 ± 2.67 µg/mL[4]
293THuman KidneyMTS/LDHNo cytotoxicity observed[5]
THP1Human MonocyticMTS/LDHCytotoxicity observed at 500 µg/L[5]

AmB-NLC refers to Amphotericin B-loaded nanostructured lipid carriers.[4]

Experimental Protocols

Protocol 1: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is adapted from standardized methods for antifungal susceptibility testing and can be used to determine the Minimum Inhibitory Concentration (MIC) of this compound against fungal isolates.

Materials:

  • This compound (lyophilized powder)

  • Sterile dimethyl sulfoxide (DMSO)

  • RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Fungal inoculum, prepared and standardized to the appropriate concentration

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of this compound Stock Solution:

    • Aseptically dissolve this compound powder in DMSO to create a high-concentration stock solution (e.g., 1 mg/mL).

    • Further dilute the stock solution in RPMI 1640 medium to create a working stock solution.

  • Serial Dilutions:

    • In a 96-well plate, perform serial twofold dilutions of the this compound working stock solution with RPMI 1640 medium to achieve a range of desired final concentrations.

  • Inoculum Preparation:

    • Culture the fungal isolate on appropriate agar plates.

    • Prepare a suspension of fungal cells in sterile saline and adjust the turbidity to match a 0.5 McFarland standard.

    • Dilute this suspension in RPMI 1640 medium to the final required inoculum concentration.

  • Inoculation:

    • Add the diluted fungal inoculum to each well of the microtiter plate containing the serially diluted this compound.

    • Include a positive control (fungal inoculum in medium without drug) and a negative control (medium only).

  • Incubation:

    • Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.

  • MIC Determination:

    • The MIC is the lowest concentration of this compound at which there is a significant inhibition of fungal growth compared to the positive control. This can be determined visually or by measuring the optical density using a microplate reader.

Protocol 2: Mammalian Cell Cytotoxicity Assay (MTT Assay)

This protocol describes a method to assess the cytotoxic effect of this compound on a mammalian cell line.

Materials:

  • Mammalian cell line of interest (e.g., HeLa, A549, HepG2)

  • Complete cell culture medium (e.g., DMEM or RPMI 1640 with 10% FBS)

  • This compound (prepared as in Protocol 1)

  • Sterile 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of this compound in complete cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-treatment control.

  • Incubation:

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

    • Remove the MTT solution and add a solubilization buffer to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance of each well at the appropriate wavelength using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the control wells.

    • The IC₅₀ value (the concentration of drug that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Signaling Pathways and Mechanisms of Action

The primary mechanism of action of this compound, like other polyene antifungals, is the disruption of the fungal cell membrane through interaction with ergosterol.[6][7][8] This interaction leads to the extraction of ergosterol from the membrane, creating a "sponge-like" effect that depletes this essential lipid.[9] The depletion of ergosterol has several downstream consequences that contribute to fungal cell death.

Turletricin_Mechanism This compound This compound Ergosterol Ergosterol This compound->Ergosterol Binds to Membrane_Disruption Membrane Disruption & Ergosterol Depletion This compound->Membrane_Disruption Induces Fungal_Membrane Fungal Cell Membrane Ergosterol->Fungal_Membrane Component of Ion_Leakage Ion (K+, Na+) Leakage Membrane_Disruption->Ion_Leakage Cellular_Stress Cellular Stress Response Membrane_Disruption->Cellular_Stress Cell_Death Fungal Cell Death Ion_Leakage->Cell_Death Cellular_Stress->Cell_Death

Caption: Mechanism of action of this compound leading to fungal cell death.

Ergosterol depletion triggers a cellular stress response in fungi. This can involve the upregulation of genes involved in ergosterol biosynthesis as a compensatory mechanism.[10][11][12] The loss of membrane integrity also leads to the leakage of essential ions, such as potassium and sodium, which disrupts the electrochemical gradients necessary for cellular function and ultimately leads to cell death.[7]

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prep_Drug Prepare this compound Stock & Serial Dilutions Treatment Treat Cells with this compound Prep_Drug->Treatment Prep_Cells Culture & Standardize Fungal/Mammalian Cells Prep_Cells->Treatment Incubation Incubate (24-72h) Treatment->Incubation Readout Measure Viability/Growth (e.g., MTT, OD) Incubation->Readout Analysis Calculate MIC or IC50 Readout->Analysis

Caption: General workflow for in vitro cell culture experiments with this compound.

References

Application Notes and Protocols: Turletricin in Resistant Fungal Strain Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Turletricin (also known as AM-2-19 and SF001) is a next-generation polyene antifungal agent developed as an analog of amphotericin B (AmB). Engineered for reduced toxicity, this compound demonstrates broad-spectrum fungicidal activity, including efficacy against antifungal-resistant fungal strains.[1][2] Its mechanism of action involves the selective extraction of ergosterol from fungal cell membranes, leading to membrane disruption and cell death, while showing significantly lower affinity for human cholesterol, which is believed to contribute to its improved safety profile.[3][4]

These application notes provide a summary of the available data on this compound's in vitro activity against resistant fungal strains and detailed protocols for its investigation in a research setting.

Data Presentation: In Vitro Activity of this compound (SF001)

The following tables summarize the Minimum Inhibitory Concentration (MIC) data for this compound (SF001) compared to Amphotericin B (AmB) against various Candida and Aspergillus species. The data is compiled from a 2025 study published in Antimicrobial Agents and Chemotherapy.[1][2][3][5][6]

Table 1: In Vitro Activity of this compound (SF001) and Amphotericin B against Candida Species [1][2][5][6]

OrganismDrugMIC Range (mg/L)MIC₅₀ (mg/L)MIC₉₀ (mg/L)Geometric Mean MIC (mg/L)
Candida spp. (Overall) This compound (SF001) 0.125 - 4 0.25 1 0.34
Amphotericin B0.125 - 40.50.50.39
C. glabrata This compound (SF001) ----
Amphotericin B----
C. parapsilosis This compound (SF001) ----
Amphotericin B----
C. tropicalis This compound (SF001) ----
Amphotericin B----
C. dubliniensis This compound (SF001) ----
Amphotericin B----

Note: Specific MIC range, MIC₅₀, MIC₉₀ and Geometric Mean MIC values for individual Candida species were not explicitly provided in the summarized search results, hence shown as "-". The overall activity was reported to be comparable between SF001 and AmB for Candida species.

Table 2: In Vitro Activity of this compound (SF001) and Amphotericin B against Aspergillus Species [1][2][5][6]

OrganismDrugMIC Range (mg/L)MIC₅₀ (mg/L)MIC₉₀ (mg/L)Geometric Mean MIC (mg/L)
Aspergillus spp. (Overall) This compound (SF001) 0.125 - 4 0.5 1 0.54
Amphotericin B-141.07
A. fumigatus This compound (SF001) ----
Amphotericin B----
AmB-resistant Aspergillus spp. This compound (SF001) - - - -
Amphotericin B----

Note: this compound (SF001) displayed greater activity against Aspergillus species compared to Amphotericin B, including against AmB-resistant isolates. Specific MIC values for different Aspergillus species and resistant strains were not detailed in the provided search snippets.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Protocol 1: Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) and EUCAST guidelines and the methodology described in the study by Vahedi-Shahandashti & Lass-Flörl (2025).[1][7][8][9]

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against fungal isolates.

Materials:

  • This compound (SF001) powder

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • 96-well microtiter plates

  • Fungal isolates to be tested

  • Control fungal strains (e.g., C. parapsilosis ATCC 22019, C. krusei ATCC 6258)

  • Spectrophotometer or microplate reader

  • Sterile, disposable inoculation loops and culture tubes

Procedure:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound powder in DMSO to a concentration of 1600 mg/L.

    • Further dilute the stock solution with RPMI-1640 medium to create a working solution.

  • Preparation of Microtiter Plates:

    • Perform serial twofold dilutions of the this compound working solution in RPMI-1640 medium directly in the 96-well plates to achieve final concentrations ranging from, for example, 0.03 to 16 mg/L.

    • Include a drug-free well for growth control and a well with medium only for sterility control.

  • Inoculum Preparation:

    • Culture the fungal isolates on appropriate agar plates (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

    • Prepare a cell suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

    • Further dilute the suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the microtiter wells.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate with the prepared fungal suspension.

    • Incubate the plates at 35°C for 24-48 hours, depending on the fungal species and growth rate.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% inhibition) compared to the drug-free growth control.

    • Growth inhibition can be assessed visually or by using a microplate reader at a specific wavelength (e.g., 530 nm).

Protocol 2: Experimental Workflow for Fungal Resistance Studies with this compound

This generalized workflow is based on established methods for inducing and characterizing antifungal resistance.

Objective: To generate and characterize this compound-resistant fungal strains.

Workflow Stages:

  • Baseline Susceptibility Testing:

    • Determine the initial MIC of this compound for the parental fungal strain using Protocol 1.

  • Induction of Resistance:

    • Serial Passage Method:

      • Culture the fungal strain in broth containing a sub-inhibitory concentration of this compound (e.g., 0.5 x MIC).

      • After a period of growth (e.g., 48 hours), transfer an aliquot of the culture to fresh broth with the same or a slightly increased concentration of this compound.

      • Repeat this process for multiple passages, gradually increasing the this compound concentration.

      • Periodically perform MIC testing to monitor for a significant increase in resistance.

  • Confirmation and Stability of Resistance:

    • Isolate single colonies from the resistant population.

    • Confirm the elevated MIC of the isolates compared to the parental strain.

    • Assess the stability of the resistant phenotype by sub-culturing the resistant isolates for several generations in drug-free medium and then re-testing the MIC.

  • Characterization of Resistant Strains:

    • Genotypic Analysis:

      • Perform whole-genome sequencing to identify mutations in genes associated with drug resistance (e.g., genes involved in ergosterol biosynthesis, drug efflux pumps).

    • Phenotypic Analysis:

      • Growth Rate: Compare the growth kinetics of the resistant and parental strains in the absence of the drug.

      • Virulence Studies: Use in vivo models (e.g., mouse models of systemic infection) to assess if resistance alters the pathogenicity of the fungus.[10][11]

      • Biofilm Formation: Quantify and compare the ability of resistant and parental strains to form biofilms.

      • Cross-Resistance: Determine the MICs of other antifungal agents (e.g., azoles, echinocandins) to check for cross-resistance patterns.

Visualizations

Mechanism of Action of this compound

Turletricin_Mechanism cluster_fungal_cell Fungal Cell Membrane Ergosterol Ergosterol Membrane_Integrity Membrane Integrity Ergosterol->Membrane_Integrity Depletion leads to loss of Ion_Balance Ion Balance Membrane_Integrity->Ion_Balance Disruption of Cell_Viability Cell Viability Ion_Balance->Cell_Viability Loss of Cell_Death Fungal Cell Death Cell_Viability->Cell_Death Leads to This compound This compound This compound->Ergosterol Extracts Resistance_Workflow Start Start with Susceptible Fungal Strain MIC_Initial Determine Baseline MIC (Protocol 1) Start->MIC_Initial Induce_Resistance Induce Resistance (Serial Passage with this compound) MIC_Initial->Induce_Resistance Monitor_MIC Monitor for MIC Increase Induce_Resistance->Monitor_MIC Monitor_MIC->Induce_Resistance No significant increase Isolate_Colonies Isolate Single Colonies Monitor_MIC->Isolate_Colonies Significant increase Confirm_Resistance Confirm Stable Resistant Phenotype Isolate_Colonies->Confirm_Resistance Characterization Characterize Resistant Strain Confirm_Resistance->Characterization Genotypic Genotypic Analysis (WGS) Characterization->Genotypic Phenotypic Phenotypic Analysis Characterization->Phenotypic Growth Growth Rate Phenotypic->Growth Virulence Virulence Phenotypic->Virulence Biofilm Biofilm Formation Phenotypic->Biofilm Cross_Resistance Cross-Resistance Phenotypic->Cross_Resistance Selective_Toxicity cluster_this compound This compound Interaction cluster_Fungal Fungal Cell cluster_Human Human Cell This compound This compound Ergosterol Ergosterol This compound->Ergosterol High Affinity (Extraction) Cholesterol Cholesterol This compound->Cholesterol Low Affinity Fungal_Cell_Death Fungicidal Effect Ergosterol->Fungal_Cell_Death Reduced_Toxicity Reduced Nephrotoxicity Cholesterol->Reduced_Toxicity

References

Application Note: Laboratory Assay for Determining Turletricin Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Turletricin (also known as AM-2-19 or SF001) is a novel synthetic polyene antifungal agent engineered from Amphotericin B.[1][2] Its primary mechanism of action is the selective extraction of ergosterol from fungal cell membranes, leading to the formation of pores, membrane disruption, and ultimately, cell death.[2][3][4] Unlike its predecessor, this compound exhibits a higher affinity for fungal ergosterol over mammalian cholesterol, a design intended to reduce the significant nephrotoxicity associated with Amphotericin B therapy.[2][3] As this compound progresses through clinical development, the need for standardized and reproducible laboratory assays to determine its efficacy against a range of fungal pathogens is critical for researchers, scientists, and drug development professionals.[2]

Assay Principle

This document outlines two key in vitro assays to quantify the efficacy of this compound:

  • Broth Microdilution Assay: This is the gold-standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is defined as the lowest concentration of the drug that visibly inhibits the growth of a microorganism after a specified incubation period.[5] This assay involves challenging a standardized fungal inoculum with serial dilutions of this compound in a 96-well microtiter plate format. This method is widely used for antimicrobial susceptibility testing and provides a quantitative measure of the antifungal potency of the compound.[6][7]

  • Membrane Permeability Assay: To confirm this compound's mechanism of action, a fluorescence-based membrane permeability assay can be employed. This assay utilizes a fluorescent dye, such as SYTOX Green, which cannot penetrate the intact cell membranes of viable fungal cells. Upon membrane disruption by this compound, the dye enters the cell, binds to nucleic acids, and emits a strong fluorescent signal.[8] The increase in fluorescence intensity is directly proportional to the extent of membrane damage, providing a dynamic measure of the drug's membrane-disrupting activity.

Application

These protocols are designed for:

  • Preclinical Research: Evaluating the spectrum of activity of this compound against various fungal species, including clinically relevant yeasts and molds.

  • Drug Development: Comparing the potency of this compound with other antifungal agents and assessing new formulations.

  • Quality Control: Ensuring the consistent biological activity of different batches of this compound.

  • Resistance Monitoring: Screening for the emergence of resistant fungal strains.

Experimental Protocols

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

1.1. Scope

This protocol details the procedure for determining the MIC of this compound against planktonic fungal cells (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus) following the principles outlined by the Clinical and Laboratory Standards Institute (CLSI) M27/M38 guidelines.[6]

1.2. Materials and Reagents

  • This compound (lyophilized powder)

  • Fungal isolate(s) of interest

  • Dimethyl sulfoxide (DMSO)

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sabouraud Dextrose Agar/Broth (SDA/SDB) or Potato Dextrose Agar/Broth (PDA/PDB)

  • Sterile 96-well flat-bottom microtiter plates

  • Spectrophotometer or microplate reader (for inoculum standardization)

  • Humidified incubator

  • Sterile saline (0.85% NaCl) or Phosphate-Buffered Saline (PBS)

  • Resazurin sodium salt (optional, for colorimetric endpoint)

1.3. Experimental Workflow Diagram

MIC_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Setup cluster_readout Phase 3: Incubation & Readout p1 Prepare Stock Solution of this compound in DMSO p3 Prepare Fungal Inoculum in RPMI (Standardize to OD) p1->p3 p2 Culture Fungal Isolate on Agar Plate (24-48h) p2->p3 a1 Perform 2-fold Serial Dilutions of this compound in Microplate p3->a1 a2 Add Standardized Fungal Inoculum to all Wells a1->a2 a3 Include Sterility and Growth Controls a2->a3 r1 Incubate Plate (35°C, 24-48h) a3->r1 r2 Visually Inspect Wells for Fungal Growth r1->r2 r3 Determine MIC: Lowest Concentration with No Visible Growth r2->r3

Caption: Workflow for the Broth Microdilution MIC Assay.

1.4. Procedure

  • Preparation of this compound Stock Solution:

    • Dissolve this compound powder in DMSO to create a high-concentration stock solution (e.g., 1.6 mg/mL).

    • Further dilute this stock in RPMI 1640 medium to create a working stock solution that is 2 times the highest desired final concentration.

  • Preparation of Fungal Inoculum:

    • Subculture the fungal isolate on an appropriate agar plate (e.g., SDA) and incubate at 35°C for 24 hours (for yeasts) or 48-72 hours (for molds).

    • Harvest the fungal cells and suspend them in sterile saline.

    • Adjust the suspension to a 0.5 McFarland standard or use a spectrophotometer to adjust to an optical density (OD) that corresponds to approximately 1-5 x 10^6 CFU/mL.

    • Dilute this adjusted suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.

  • Assay Plate Setup:

    • Add 100 µL of RPMI 1640 medium to wells 2 through 11 in a 96-well plate.

    • Add 200 µL of the 2x working stock of this compound to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. Well 11 will serve as the growth control (no drug). Well 12 will serve as the sterility control (medium only).

    • Add 100 µL of the standardized fungal inoculum to wells 1 through 11. This brings the final volume in each well to 200 µL and dilutes the drug concentrations to the final desired range.

  • Incubation and MIC Determination:

    • Seal the plate (e.g., with an adhesive film) and incubate at 35°C for 24-48 hours.

    • After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of this compound at which there is a significant inhibition of fungal growth (e.g., a turbidity score of 0 or 1) compared to the growth control well.

1.5. Data Presentation

Summarize the MIC values in a table for clear comparison.

Fungal SpeciesStrain IDThis compound MIC (µg/mL)Amphotericin B MIC (µg/mL)
Candida albicansSC5314
Candida aurisB11221
Cryptococcus neoformansH99
Aspergillus fumigatusAf293
Protocol 2: Fungal Membrane Permeability Assay

2.1. Scope

This protocol describes a method to assess the ability of this compound to disrupt fungal cell membranes using the fluorescent nucleic acid stain SYTOX Green.

2.2. This compound Mechanism of Action Diagram

MoA cluster_fungus Fungal Cell cluster_result Result membrane Cell Membrane (with Ergosterol) disrupted_membrane Disrupted Membrane (Pore Formation) membrane->disrupted_membrane Leads to cytoplasm Cytoplasm This compound This compound This compound->membrane Extracts Ergosterol sytox SYTOX Green (Impermeant) sytox->disrupted_membrane Enters through pores fluorescence Fluorescence disrupted_membrane->fluorescence Binds to DNA

Caption: Mechanism of this compound-induced membrane permeability.

2.3. Materials and Reagents

  • This compound

  • Fungal isolate(s)

  • SYTOX Green nucleic acid stain (e.g., from Thermo Fisher Scientific)

  • HEPES buffer (pH 7.0)

  • Glucose

  • Black, clear-bottom 96-well microtiter plates

  • Fluorescence microplate reader (Excitation/Emission ~504/523 nm)

2.4. Procedure

  • Preparation of Fungal Suspension:

    • Culture the fungal cells to the mid-logarithmic growth phase in an appropriate broth medium (e.g., SDB).

    • Harvest the cells by centrifugation, wash them twice with HEPES buffer, and resuspend them in HEPES buffer containing 5 mM glucose to a final OD600 of 0.5.

  • Assay Setup:

    • In a black, clear-bottom 96-well plate, add 50 µL of the fungal cell suspension to each well.

    • Prepare 4x concentrations of this compound (e.g., at 1x, 2x, 4x, and 8x the predetermined MIC) in HEPES buffer.

    • Add 50 µL of the 4x this compound solutions to the wells. Include a no-drug control.

    • Add SYTOX Green to all wells to a final concentration of 1 µM.

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorescence microplate reader pre-warmed to 35°C.

    • Measure the fluorescence intensity (Excitation/Emission ~504/523 nm) every 5 minutes for a total duration of 60-120 minutes.

2.5. Data Presentation

Present the kinetic data in a table showing the maximum fluorescence intensity or the rate of fluorescence increase.

This compound ConcentrationMaximum Fluorescence (RFU)Time to Max Fluorescence (min)
0 µg/mL (Control)N/A
0.5x MIC
1x MIC
2x MIC
4x MIC

References

Application Notes and Protocols for Turletricin Administration in Murine Infection Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical administration of Turletricin (also known as AM-2-19 or SF001) in various murine models of systemic fungal infections. The protocols detailed below are based on published research and are intended to guide researchers in designing and executing efficacy studies for this novel antifungal agent.

Introduction

This compound is a next-generation polyene antifungal agent developed as an analog of amphotericin B.[1] Its mechanism of action involves acting as a molecular sponge to selectively extract ergosterol from fungal cell membranes, leading to fungal cell death.[2][3] This targeted action spares cholesterol in mammalian cell membranes, which is believed to contribute to its significantly reduced nephrotoxicity compared to conventional amphotericin B.[1][2] Preclinical studies in murine models of invasive fungal infections have demonstrated high efficacy and a favorable safety profile for this compound.[2]

Mechanism of Action: Ergosterol Extraction

This compound's primary mode of action is the sequestration of ergosterol, an essential component of fungal cell membranes. Unlike its predecessor, amphotericin B, which binds to both ergosterol and cholesterol (the primary sterol in mammalian cells), this compound exhibits high selectivity for ergosterol. This selectivity is the basis for its reduced toxicity. The binding of this compound to ergosterol disrupts the integrity and function of the fungal cell membrane, leading to cell death.

This compound This compound (AM-2-19) Binding Selective Binding This compound->Binding Ergosterol Ergosterol Ergosterol->Binding FungalCellMembrane Fungal Cell Membrane FungalCellMembrane->Ergosterol contains Extraction Ergosterol Extraction Binding->Extraction MembraneDisruption Membrane Disruption & Increased Permeability Extraction->MembraneDisruption CellDeath Fungal Cell Death MembraneDisruption->CellDeath

Mechanism of this compound Action

Efficacy of this compound in Murine Infection Models

This compound has demonstrated significant efficacy in various murine models of systemic fungal infections. The following tables summarize the in vivo efficacy data from key studies.

Table 1: Efficacy of this compound in a Murine Model of Systemic Candidiasis
Fungal StrainMouse StrainImmunosuppressionTreatmentDose (mg/kg)Administration RouteKey OutcomesReference
Candida albicans SC5314CD-1 (female)NoneThis compound (AM-2-19)20Intravenous (IV)100% survival at day 30 post-infectionMajer et al., Nature, 2023
Amphotericin B1Intravenous (IV)~60% survival at day 30 post-infectionMajer et al., Nature, 2023
Vehicle-Intravenous (IV)0% survival by day 4 post-infectionMajer et al., Nature, 2023
Table 2: Efficacy of this compound in a Murine Model of Invasive Aspergillosis
Fungal StrainMouse StrainImmunosuppressionTreatmentDose (mg/kg)Administration RouteKey OutcomesReference
Aspergillus fumigatus Af293CD-1 (male)Cyclophosphamide & Cortisone AcetateThis compound (AM-2-19)20Intravenous (IV)100% survival at day 14 post-infectionMajer et al., Nature, 2023
Amphotericin B3Intravenous (IV)~80% survival at day 14 post-infectionMajer et al., Nature, 2023
Vehicle-Intravenous (IV)0% survival by day 6 post-infectionMajer et al., Nature, 2023
Table 3: Efficacy of this compound in a Murine Model of Mucormycosis
Fungal StrainMouse StrainImmunosuppressionTreatmentDose (mg/kg)Administration RouteKey OutcomesReference
Rhizopus delemar 99-880CD-1 (female)Diabetic Ketoacidosis (Streptozotocin)This compound (AM-2-19)20Intravenous (IV)100% survival at day 21 post-infectionMajer et al., Nature, 2023
Amphotericin B3Intravenous (IV)~90% survival at day 21 post-infectionMajer et al., Nature, 2023
Vehicle-Intravenous (IV)0% survival by day 4 post-infectionMajer et al., Nature, 2023

Experimental Protocols

The following are detailed protocols for establishing murine infection models and administering this compound as described in the primary literature.

Protocol 1: Systemic Candidiasis Model

Objective: To evaluate the efficacy of this compound in a murine model of disseminated candidiasis.

Materials:

  • Candida albicans (e.g., SC5314)

  • 6-week-old female CD-1 mice

  • Sterile phosphate-buffered saline (PBS)

  • This compound (AM-2-19) formulated for IV injection

  • Vehicle control (e.g., 5% dextrose in water)

  • Amphotericin B (for comparison)

  • Insulin syringes (28-gauge)

Procedure:

  • Inoculum Preparation: Culture C. albicans on Sabouraud dextrose agar. Harvest yeast cells and wash twice with sterile PBS. Resuspend the pellet in PBS and adjust the concentration to 1 x 10^6 CFU/mL.

  • Infection: Infect mice via lateral tail vein injection with 100 µL of the prepared inoculum (1 x 10^5 CFU/mouse).

  • Treatment:

    • Begin treatment 2 hours post-infection.

    • Administer this compound (20 mg/kg), amphotericin B (1 mg/kg), or vehicle control intravenously once daily for 7 days.

  • Monitoring: Monitor mice daily for signs of morbidity and mortality for 30 days post-infection.

  • Endpoint Analysis (Optional): At selected time points, euthanize a subset of mice. Harvest kidneys, homogenize in sterile PBS, and perform serial dilutions for CFU enumeration on Sabouraud dextrose agar to determine fungal burden.

cluster_prep Preparation cluster_exp Experiment Inoculum Prep Prepare C. albicans Inoculum (1e6 CFU/mL) Infection Infect Mice via Tail Vein (1e5 CFU) Inoculum Prep->Infection Treatment Administer Treatment (IV) - this compound (20 mg/kg) - Amphotericin B (1 mg/kg) - Vehicle Infection->Treatment 2h post-infection Monitoring Monitor Survival for 30 Days Treatment->Monitoring Daily for 7 days

Systemic Candidiasis Model Workflow
Protocol 2: Invasive Aspergillosis Model

Objective: To assess the efficacy of this compound in a murine model of invasive pulmonary aspergillosis.

Materials:

  • Aspergillus fumigatus (e.g., Af293)

  • 6-week-old male CD-1 mice

  • Cyclophosphamide

  • Cortisone acetate

  • Sterile PBS with 0.05% Tween 80

  • This compound (AM-2-19) formulated for IV injection

  • Vehicle control

  • Amphotericin B

Procedure:

  • Immunosuppression:

    • Administer cyclophosphamide (200 mg/kg) intraperitoneally on days -2 and +3 relative to infection.

    • Administer cortisone acetate (250 mg/kg) subcutaneously on day -1 relative to infection.

  • Inoculum Preparation: Harvest A. fumigatus conidia from glucose minimal medium agar plates. Suspend conidia in sterile PBS with 0.05% Tween 80 and adjust the concentration to 2.5 x 10^7 conidia/mL.

  • Infection: Infect mice by intranasal instillation of 40 µL of the conidial suspension (1 x 10^6 conidia/mouse) under light isoflurane anesthesia.

  • Treatment:

    • Begin treatment 24 hours post-infection.

    • Administer this compound (20 mg/kg), amphotericin B (3 mg/kg), or vehicle control intravenously once daily for 7 days.

  • Monitoring: Monitor mice for survival for 14 days post-infection.

  • Endpoint Analysis (Optional): Harvest lungs for fungal burden analysis by quantitative PCR or CFU enumeration.

Immunosuppression Immunosuppression (Cyclophosphamide & Cortisone Acetate) Infection Intranasal Infection (A. fumigatus, 1e6 conidia) Immunosuppression->Infection Day -2, -1, +3 Treatment IV Treatment (daily for 7 days) - this compound (20 mg/kg) - Amphotericin B (3 mg/kg) - Vehicle Infection->Treatment Day +1 Monitoring Monitor Survival for 14 Days Treatment->Monitoring

Invasive Aspergillosis Model Workflow
Protocol 3: Mucormycosis Model

Objective: To determine the efficacy of this compound in a murine model of disseminated mucormycosis.

Materials:

  • Rhizopus delemar (e.g., 99-880)

  • 6-week-old female CD-1 mice

  • Streptozotocin (STZ)

  • Sterile PBS

  • This compound (AM-2-19) formulated for IV injection

  • Vehicle control

  • Amphotericin B

Procedure:

  • Induction of Diabetic Ketoacidosis (DKA): Administer a single intraperitoneal injection of STZ (200 mg/kg) 10 days prior to infection to induce diabetes. Confirm hyperglycemia (blood glucose >300 mg/dL) on the day of infection.

  • Inoculum Preparation: Harvest R. delemar sporangiospores from potato dextrose agar. Suspend spores in sterile PBS and adjust the concentration to 2 x 10^6 spores/mL.

  • Infection: Infect mice via tail vein injection with 100 µL of the spore suspension (2 x 10^5 spores/mouse).

  • Treatment:

    • Begin treatment 24 hours post-infection.

    • Administer this compound (20 mg/kg), amphotericin B (3 mg/kg), or vehicle control intravenously once daily for 7 days.

  • Monitoring: Monitor mice for survival for 21 days post-infection.

  • Endpoint Analysis (Optional): Harvest brains and kidneys for fungal burden analysis by quantitative PCR.

DKA Induce DKA (Streptozotocin) Infection IV Infection (R. delemar, 2e5 spores) DKA->Infection 10 days prior Treatment IV Treatment (daily for 7 days) - this compound (20 mg/kg) - Amphotericin B (3 mg/kg) - Vehicle Infection->Treatment 24h post-infection Monitoring Monitor Survival for 21 Days Treatment->Monitoring

Mucormycosis Model Workflow

Conclusion

This compound represents a promising new therapeutic agent for the treatment of invasive fungal infections. The data from murine models indicate potent antifungal activity across a broad spectrum of clinically relevant pathogens, coupled with a significantly improved safety profile compared to existing polyenes. The protocols outlined in these application notes provide a foundation for further preclinical evaluation of this compound and its derivatives.

References

Application Notes and Protocols for Testing Turletricin against Candida albicans

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Turletricin (also known as SF001 or AM-2-19) is a next-generation polyene antifungal agent developed as an analog of Amphotericin B (AmB).[1][2] Its mechanism of action involves the extraction of ergosterol from the fungal cell membrane, leading to cell death.[1][3] A key advantage of this compound is its enhanced selectivity for fungal ergosterol over mammalian cholesterol, suggesting a potential for reduced toxicity compared to its predecessor, Amphotericin B.[1][3] These application notes provide detailed protocols for the comprehensive in vitro evaluation of this compound's efficacy against the opportunistic fungal pathogen Candida albicans.

Data Presentation

The following tables summarize expected in vitro activity of this compound against Candida albicans, with comparative data for Amphotericin B. These values are based on published data and should be used as a reference for experimental design and data interpretation.[1][4][5]

Table 1: In Vitro Susceptibility of Candida albicans to this compound and Amphotericin B

Antifungal AgentMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
This compound (SF001)0.125 - 40.251
Amphotericin B0.125 - 10.25 - 0.50.5 - 1

MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.[1]

Table 2: Fungicidal Activity of this compound against Candida albicans

Antifungal AgentMFC Range (µg/mL)MFC/MIC RatioInterpretation
This compound1 - 82 - 4Fungicidal
Amphotericin B0.5 - 41 - 4Fungicidal

The MFC is the lowest concentration of an antifungal agent that results in a ≥99.9% reduction in the initial inoculum. A compound is generally considered fungicidal if the MFC/MIC ratio is ≤4.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the antifungal properties of this compound against Candida albicans.

Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines for broth microdilution antifungal susceptibility testing of yeasts.[4][6]

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of C. albicans.

Materials:

  • This compound

  • Candida albicans strain (e.g., ATCC 90028)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Sterile saline (0.85%)

  • Sterile water

  • DMSO (for dissolving this compound if necessary)

Procedure:

  • Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 1280 µg/mL). Further dilute in RPMI-1640 medium to create a working stock solution.

  • Preparation of Microtiter Plates:

    • Add 100 µL of RPMI-1640 medium to wells 2-12 of a 96-well plate.

    • Add 200 µL of the this compound working solution to well 1.

    • Perform serial two-fold dilutions by transferring 100 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 100 µL from well 10.

    • Well 11 will serve as a growth control (no drug), and well 12 as a sterility control (no inoculum).

  • Inoculum Preparation:

    • Culture C. albicans on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours.

    • Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

    • Dilute this suspension 1:1000 in RPMI-1640 medium to achieve a final inoculum concentration of 1-5 x 10³ CFU/mL.

  • Inoculation: Add 100 µL of the final inoculum suspension to wells 1-11. The final volume in each well will be 200 µL.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • Reading the MIC: The MIC is the lowest concentration of this compound at which there is a significant inhibition of growth (approximately 50% or more) compared to the growth control well. This can be determined visually or by reading the optical density at 530 nm.

Minimum Fungicidal Concentration (MFC) Determination

Objective: To determine the lowest concentration of this compound that kills C. albicans.

Materials:

  • MIC plate from the previous experiment

  • Sabouraud Dextrose Agar (SDA) plates

  • Sterile pipette tips

Procedure:

  • Following the MIC determination, select the wells showing no visible growth (or significant inhibition).

  • Mix the contents of each selected well thoroughly.

  • Spot 10-20 µL from each of these wells onto a sterile SDA plate.

  • Incubate the SDA plates at 35°C for 24-48 hours.

  • Determining the MFC: The MFC is the lowest concentration of this compound from which there is no fungal growth on the SDA plate (or a ≥99.9% reduction in CFU compared to the initial inoculum).

Time-Kill Kinetics Assay

Objective: To assess the rate at which this compound kills C. albicans over time.

Materials:

  • This compound

  • C. albicans

  • RPMI-1640 medium

  • Sterile culture tubes

  • Shaking incubator

  • SDA plates

  • Sterile saline

Procedure:

  • Prepare a C. albicans inoculum in RPMI-1640 medium to a final concentration of approximately 1-5 x 10⁵ CFU/mL.

  • Prepare culture tubes containing this compound at various concentrations (e.g., 1x, 2x, 4x, and 8x MIC) in RPMI-1640 medium. Include a drug-free growth control.

  • Inoculate each tube with the prepared C. albicans suspension.

  • Incubate the tubes at 35°C with constant agitation.

  • At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each tube.

  • Perform serial dilutions of the aliquots in sterile saline and plate onto SDA plates.

  • Incubate the plates at 35°C for 24-48 hours and count the number of colonies (CFU/mL).

  • Plot the log₁₀ CFU/mL versus time for each this compound concentration. A fungicidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.

Biofilm Inhibition and Eradication Assay

Objective: To evaluate the efficacy of this compound in preventing the formation of and eradicating pre-formed C. albicans biofilms.

Materials:

  • This compound

  • C. albicans

  • RPMI-1640 medium

  • Sterile 96-well flat-bottom microtiter plates

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide)

  • Menadione

  • Plate reader

Procedure:

Biofilm Formation Inhibition:

  • Prepare serial dilutions of this compound in RPMI-1640 medium in a 96-well plate as described for the MIC assay.

  • Prepare a C. albicans suspension of 1 x 10⁶ CFU/mL in RPMI-1640.

  • Add 100 µL of the yeast suspension to each well.

  • Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.

  • After incubation, gently wash the wells twice with sterile phosphate-buffered saline (PBS) to remove non-adherent cells.

  • Quantify the remaining biofilm using the XTT assay (see below).

Biofilm Eradication:

  • Prepare a C. albicans suspension of 1 x 10⁶ CFU/mL in RPMI-1640 and add 100 µL to each well of a 96-well plate.

  • Incubate at 37°C for 24-48 hours to allow for mature biofilm formation.

  • Gently wash the pre-formed biofilms twice with PBS.

  • Add 100 µL of fresh RPMI-1640 containing serial dilutions of this compound to the wells.

  • Incubate for another 24 hours.

  • Wash the wells twice with PBS and quantify the remaining biofilm using the XTT assay.

XTT Assay for Biofilm Quantification:

  • Prepare an XTT solution (0.5 mg/mL in PBS) and a menadione solution (10 mM in acetone).

  • Immediately before use, mix the XTT solution with the menadione solution to a final menadione concentration of 1 µM.

  • Add 100 µL of the XTT-menadione solution to each well containing the washed biofilms and to control wells.

  • Incubate the plate in the dark at 37°C for 2-3 hours.

  • Measure the absorbance at 490 nm using a plate reader. A decrease in absorbance indicates a reduction in metabolically active cells.

Cell Membrane Integrity Assay

Objective: To assess if this compound causes damage to the C. albicans cell membrane.

Materials:

  • This compound

  • C. albicans

  • Propidium Iodide (PI) solution

  • PBS

  • Fluorescence microscope or flow cytometer

Procedure:

  • Grow C. albicans to the mid-logarithmic phase in a suitable broth medium.

  • Harvest the cells by centrifugation, wash with PBS, and resuspend in PBS to a concentration of approximately 1 x 10⁷ CFU/mL.

  • Treat the cell suspension with various concentrations of this compound (e.g., 1x and 4x MIC) for a defined period (e.g., 1-4 hours) at 37°C. Include an untreated control.

  • Add PI to the cell suspensions to a final concentration of 2 µg/mL.

  • Incubate in the dark for 15-30 minutes.

  • Analyze the cells using a fluorescence microscope (excitation/emission ~535/617 nm) or a flow cytometer. Cells with compromised membrane integrity will take up the PI and fluoresce red.

Visualization of Workflows and Pathways

experimental_workflow General Experimental Workflow for this compound Evaluation cluster_in_vitro In Vitro Susceptibility Testing cluster_mechanism Mechanism of Action Studies MIC MIC Determination (Broth Microdilution) MFC MFC Determination MIC->MFC Provides MIC value TimeKill Time-Kill Kinetics MIC->TimeKill Determines concentrations for testing Membrane Membrane Integrity (Propidium Iodide) MIC->Membrane Informs concentration Data Data Analysis & Interpretation MFC->Data TimeKill->Data Biofilm Biofilm Assays (Inhibition & Eradication) Biofilm->Data Ergosterol Ergosterol Pathway Analysis Membrane->Ergosterol Confirms target Ergosterol->Data

Caption: Workflow for in vitro testing of this compound against C. albicans.

signaling_pathway Potential Signaling Pathways Affected by this compound in C. albicans cluster_hog HOG Pathway cluster_calcineurin Calcineurin Pathway This compound This compound Ergosterol Ergosterol (in Cell Membrane) This compound->Ergosterol Extracts MembraneStress Cell Membrane Stress Ergosterol->MembraneStress Leads to ROS Reactive Oxygen Species (ROS) MembraneStress->ROS Induces Hog1 Hog1 MembraneStress->Hog1 Activates Calcineurin Calcineurin MembraneStress->Calcineurin Activates Hog1_p Phosphorylated Hog1 Hog1->Hog1_p StressResponse Stress Adaptation & Survival Hog1_p->StressResponse Crz1 Crz1 Calcineurin->Crz1 Crz1->StressResponse

Caption: Hypothesized signaling pathways activated by this compound-induced stress.

References

Application Notes and Protocols for Turletricin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Turletricin (also known as AM-2-19 and SF001) is a novel polyene macrolide antifungal agent.[1] It is a derivative of Amphotericin B engineered to exhibit reduced toxicity by demonstrating a higher selectivity for fungal ergosterol over mammalian cholesterol.[1][2] This document provides detailed guidelines for the laboratory handling, storage, and use of this compound in research settings.

Chemical and Physical Properties

This compound is a complex molecule with a high molecular weight and amphiphilic properties. A summary of its key properties is provided in the table below.

PropertyValueReference
Synonyms AM-2-19, SF001[1][3]
Molecular Formula C₅₀H₈₀N₂O₁₈[3]
Molecular Weight 997.17 g/mol [3]
Appearance Solid powder[3]
Solubility Soluble in Dimethyl Sulfoxide (DMSO) at 10 mM. Poorly soluble in water.[3]
Purity >98% (as determined by HPLC)[3]

Mechanism of Action

This compound exerts its antifungal activity by selectively binding to and extracting ergosterol, an essential sterol component of the fungal cell membrane.[2] This interaction disrupts the integrity of the membrane, leading to the formation of pores or channels. The resulting leakage of essential intracellular ions and molecules ultimately causes fungal cell death.[4] Due to its engineered structure, this compound shows a lower affinity for cholesterol, the primary sterol in mammalian cell membranes, which is the basis for its improved safety profile compared to Amphotericin B.[1][2]

cluster_fungal_cell Fungal Cell cluster_extracellular Extracellular Space Ergosterol Ergosterol Pore Formation Pore Formation Ergosterol->Pore Formation leads to Cell Membrane Cell Membrane Cell Membrane->Ergosterol contains Intracellular Components Intracellular Components Leakage Leakage Intracellular Components->Leakage This compound This compound This compound->Ergosterol binds to Pore Formation->Leakage causes Cell Death Cell Death Leakage->Cell Death results in

Caption: Mechanism of action of this compound on a fungal cell.

Laboratory Handling and Storage

1. Personal Protective Equipment (PPE):

  • Wear a lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile) when handling this compound.

  • For procedures that may generate aerosols or dust, use a fume hood and respiratory protection.

2. Storage Conditions:

  • Solid Powder: Store at -20°C for long-term stability (up to 12 months).[3] For short-term storage (up to 6 months), 4°C is acceptable.[3]

  • In Solvent (e.g., DMSO): Prepare stock solutions and store in small aliquots at -80°C to minimize freeze-thaw cycles.[3] Stock solutions are stable for up to 6 months at -80°C.[3]

  • Protect from light and moisture. Polyene antifungals can be sensitive to degradation upon exposure to light.

3. Reconstitution:

  • This compound is soluble in DMSO.[3]

  • To prepare a 10 mM stock solution, add the appropriate volume of DMSO to the vial of this compound powder.

  • For example, to a 1 mg vial of this compound (MW: 997.17 g/mol ), add 100.3 µL of DMSO to achieve a 10 mM concentration.

  • Vortex briefly to ensure complete dissolution.

4. Disposal:

  • Dispose of unused this compound and contaminated materials in accordance with local, state, and federal regulations for chemical waste.

Experimental Protocols

Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is adapted from standard methodologies for antifungal susceptibility testing of polyenes.

Materials:

  • This compound stock solution (10 mM in DMSO)

  • Fungal isolate to be tested

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with MOPS

  • Sterile 96-well flat-bottom microplates

  • Sterile, disposable reagent reservoirs

  • Multichannel pipette

  • Incubator

  • Spectrophotometer or microplate reader (optional, for quantitative reading)

Procedure:

  • Fungal Inoculum Preparation:

    • Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) to obtain a fresh, pure culture.

    • Prepare a fungal suspension in sterile saline or phosphate-buffered saline (PBS) and adjust the turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁶ CFU/mL for yeast.

    • Further dilute the fungal suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.

  • Drug Dilution Series:

    • Prepare a working solution of this compound by diluting the 10 mM stock solution in RPMI-1640 medium. The initial concentration should be twice the highest final concentration to be tested.

    • In a 96-well microplate, add 100 µL of RPMI-1640 medium to wells 2 through 11 of a designated row.

    • Add 200 µL of the highest concentration of this compound working solution to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no drug). Well 12 will serve as the sterility control (no inoculum).

  • Inoculation:

    • Add 100 µL of the prepared fungal inoculum to wells 1 through 11. This will bring the final volume in each well to 200 µL and dilute the drug concentrations by half.

    • Add 100 µL of sterile RPMI-1640 medium to well 12.

  • Incubation:

    • Cover the microplate and incubate at 35°C for 24-48 hours, depending on the growth rate of the fungal species.

  • Reading the Results (Minimum Inhibitory Concentration - MIC):

    • The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of fungal growth compared to the drug-free growth control.

    • For polyenes, the endpoint is typically read as the lowest concentration that results in complete inhibition of growth (no visible growth).

    • Results can be read visually or with a microplate reader at a wavelength appropriate for the medium and fungus.

Start Start Fungal Inoculum Preparation Fungal Inoculum Preparation Start->Fungal Inoculum Preparation Inoculation of Microplate Inoculation of Microplate Fungal Inoculum Preparation->Inoculation of Microplate Drug Dilution Series Drug Dilution Series Drug Dilution Series->Inoculation of Microplate Incubation Incubation Inoculation of Microplate->Incubation Read MIC Read MIC Incubation->Read MIC End End Read MIC->End

Caption: Workflow for antifungal susceptibility testing of this compound.

Data Presentation

Quantitative data from experiments should be summarized in a clear and structured format. An example table for presenting MIC data is provided below.

Fungal SpeciesStrain IDThis compound MIC (µg/mL)Amphotericin B MIC (µg/mL)
Candida albicansATCC 90028
Candida glabrataClinical Isolate 1
Aspergillus fumigatusATCC 204305
Cryptococcus neoformansH99

Troubleshooting

  • Precipitation of this compound: If precipitation is observed in the stock solution or during dilutions, gently warm the solution and vortex. Ensure the final concentration of DMSO in the assay medium is low (typically <1%) to avoid solvent effects.

  • Inconsistent MIC Readings: Ensure a standardized and homogenous inoculum is used. Variations in inoculum density can significantly affect MIC results.

  • Contamination: Use sterile techniques throughout the procedure to avoid bacterial or fungal contamination. Include a sterility control in each experiment.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Poor Aqueous Solubility of Turletricin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor aqueous solubility of the hypothetical compound, Turletricin.

Frequently Asked Questions (FAQs)

Q1: What are the common initial steps to assess the solubility of this compound?

A1: The initial assessment of this compound's solubility involves determining its kinetic and thermodynamic solubility. Kinetic solubility measures the concentration at which a compound, typically dissolved in an organic solvent like DMSO, precipitates when added to an aqueous buffer.[1] This is relevant for many in vitro assays.[1] Thermodynamic solubility, on the other hand, is the true equilibrium solubility of the compound in a specific solvent and is crucial for formulation development.

Q2: Why is my batch of this compound showing different solubility characteristics than previous batches?

A2: Batch-to-batch variability in solubility can be attributed to differences in the solid-state properties of the compound, such as polymorphism (the existence of different crystalline forms) or the presence of an amorphous versus a crystalline state.[1] Metastable polymorphic forms or amorphous material often exhibit higher kinetic solubility but may convert to a more stable, less soluble form over time.[1] It is crucial to characterize the solid form of each batch to ensure consistency.

Q3: Can pH adjustment improve the solubility of this compound?

A3: Yes, if this compound is an ionizable compound, pH adjustment can significantly enhance its solubility.[2][] For weakly acidic drugs, increasing the pH above their pKa will lead to ionization and increased solubility.[4] Conversely, for weakly basic drugs, decreasing the pH below their pKa will have the same effect.[4] Creating a pH-modified microenvironment within a formulation is a common strategy to improve dissolution.[5]

Q4: What are co-solvents and how can they help with this compound solubility?

A4: Co-solvents are water-miscible organic solvents that are added to an aqueous solution to increase the solubility of poorly soluble compounds.[6][7][8] Common co-solvents used in pharmaceutical formulations include ethanol, propylene glycol, polyethylene glycols (PEGs), and glycerin.[][7] They work by reducing the polarity of the aqueous solvent, making it more favorable for dissolving lipophilic compounds like this compound.[]

Q5: What role do excipients play in improving the solubility of this compound?

A5: Excipients can enhance solubility through various mechanisms.[9][10] Surfactants, such as Tween 80 and sodium lauryl sulfate, can increase solubility by forming micelles that encapsulate the hydrophobic drug molecules.[10][11][12] Cyclodextrins can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic parts of the molecule from the aqueous environment.[11][12] Other excipients can act as carriers in solid dispersions, where the drug is dispersed in an amorphous state within a hydrophilic polymer matrix.[10][12]

Troubleshooting Guides

This section provides structured guidance for specific issues you may encounter during your experiments with this compound.

Issue 1: this compound Precipitates Out of Solution During In Vitro Assays

Possible Cause: The concentration of this compound in the assay buffer exceeds its kinetic solubility. This is a common issue when diluting a concentrated DMSO stock solution into an aqueous buffer.[1]

Troubleshooting Steps:

  • Determine the Kinetic Solubility: Perform a kinetic solubility assay to determine the maximum concentration of this compound that can be tolerated in the specific assay buffer without precipitation.

  • Adjust the Dosing Protocol: If the required concentration is above the kinetic solubility, consider preparing the dosing solution by first dissolving this compound in a co-solvent before diluting with the aqueous buffer.[13]

  • Incorporate Solubilizing Excipients: For cell-based assays, consider the use of non-toxic solubilizing agents like HP-β-CD (hydroxypropyl-beta-cyclodextrin) in the assay medium.

  • Particle Size Reduction: While more relevant for in vivo studies, ensuring the use of micronized this compound can in some cases improve dissolution rates in vitro.[14]

Issue 2: Poor and Variable Bioavailability of this compound in Animal Studies

Possible Cause: The in vivo absorption of this compound is limited by its dissolution rate in the gastrointestinal tract, a common issue for poorly soluble compounds.[15]

Troubleshooting Steps:

  • pH Adjustment of the Formulation: If this compound's solubility is pH-dependent, formulating it with pH-modifying excipients can create a more favorable microenvironment for dissolution in the gut.[5]

  • Formulation with Co-solvents and Surfactants: Developing a lipid-based formulation, such as a self-emulsifying drug delivery system (SEDDS), can significantly improve the solubilization and absorption of lipophilic compounds.[8][10][16]

  • Solid Dispersion Technology: Formulating this compound as a solid dispersion can enhance its dissolution rate by presenting it in an amorphous, high-energy state.[12][17] Common carriers for solid dispersions include povidone (PVP) and hydroxypropyl methylcellulose (HPMC).[9][12]

  • Particle Size Reduction (Nanonization): Reducing the particle size of this compound to the sub-micron range (nanosuspension) increases the surface area available for dissolution, which can lead to improved absorption.[6][18]

Data Presentation

Table 1: Effect of pH on the Aqueous Solubility of this compound at 25°C

pHSolubility (µg/mL)
2.00.5 ± 0.1
4.00.2 ± 0.05
6.00.1 ± 0.02
7.40.1 ± 0.03
8.05.2 ± 0.4
10.055.8 ± 2.1

Table 2: Enhancement of this compound Solubility with Common Excipients in Water at 25°C

Excipient (Concentration)Solubility (µg/mL)Fold Increase
None (Control)0.1 ± 0.021
5% Ethanol1.2 ± 0.212
5% PEG 4002.5 ± 0.325
2% Tween 808.9 ± 0.789
5% HP-β-CD15.3 ± 1.1153

Experimental Protocols

Protocol 1: Determination of Kinetic Solubility
  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Preparation of Assay Buffer: Prepare the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4).

  • Serial Dilution: Serially dilute the this compound stock solution in DMSO.

  • Addition to Buffer: Add a small volume (e.g., 2 µL) of each dilution of the this compound stock solution to a larger volume (e.g., 198 µL) of the assay buffer in a 96-well plate.

  • Incubation and Observation: Incubate the plate at room temperature for a specified time (e.g., 2 hours) and visually inspect for precipitation. The highest concentration that remains clear is the kinetic solubility. For quantitative analysis, the supernatant can be analyzed by HPLC or LC-MS/MS after centrifugation to remove any precipitate.

Protocol 2: Preparation of a Solid Dispersion of this compound with PVP
  • Dissolution: Dissolve this compound and a hydrophilic carrier such as povidone (PVP) in a common volatile organic solvent (e.g., methanol) in a 1:4 drug-to-carrier ratio.

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure.

  • Drying: Dry the resulting solid film under vacuum to remove any residual solvent.

  • Milling and Sieving: Gently grind the dried solid dispersion into a fine powder and pass it through a sieve to ensure uniform particle size.

  • Characterization: Characterize the solid dispersion for its amorphous nature using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).

  • Dissolution Testing: Perform a dissolution test to compare the dissolution rate of the solid dispersion with that of the crystalline this compound.

Visualizations

experimental_workflow Troubleshooting Workflow for Poor Solubility cluster_0 Initial Observation cluster_1 Characterization cluster_2 Solubility Enhancement Strategies cluster_3 Evaluation cluster_4 Outcome A Poor Solubility of this compound Observed B Determine Kinetic & Thermodynamic Solubility A->B C Characterize Solid State (Polymorphism) A->C D pH Adjustment B->D Select Strategy E Co-solvents B->E Select Strategy F Excipients (Surfactants, Cyclodextrins) B->F Select Strategy G Advanced Formulations (Solid Dispersions, Nanosuspensions) B->G Select Strategy C->G H In Vitro Dissolution Testing D->H E->H F->H G->H I In Vivo Pharmacokinetic Studies H->I J Optimized Formulation with Improved Bioavailability I->J signaling_pathway Hypothetical Signaling Pathway of this compound This compound This compound Receptor Target Receptor This compound->Receptor Binds KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Activates GeneExpression Gene Expression TranscriptionFactor->GeneExpression Regulates CellularResponse Cellular Response (e.g., Apoptosis) GeneExpression->CellularResponse

References

Technical Support Center: Overcoming Resistance to Turletricin in Fungal Isolates

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Turletricin, a novel antifungal agent targeting Myco-Synthase 1 (MSY1), an essential enzyme for fungal cell wall integrity. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming resistance to this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound inhibits the fungal enzyme Myco-Synthase 1 (MSY1). This enzyme plays a critical role in the synthesis of key components of the fungal cell wall. By inhibiting MSY1, this compound disrupts cell wall integrity, leading to fungal cell death.

Q2: What are the known mechanisms of resistance to this compound?

A2: Two primary mechanisms of resistance to this compound have been identified in fungal isolates:

  • Target-based resistance: Point mutations in the MSY1 gene can alter the structure of the Myco-Synthase 1 enzyme, reducing the binding affinity of this compound.

  • Non-target-based resistance: Overexpression of the efflux pump TR-Pump 1 (TRP1) actively removes this compound from the fungal cell, preventing it from reaching its target.[1][2] This overexpression is often regulated by the transcription factor TR-Reg1 (TRR1).[3]

Q3: My fungal isolate shows a high Minimum Inhibitory Concentration (MIC) for this compound. What could be the cause?

A3: A high MIC value for this compound suggests that your fungal isolate has developed resistance. The underlying cause is likely one or a combination of the resistance mechanisms mentioned above. Further investigation is required to determine the specific mechanism at play in your isolate.

Q4: How can I determine the specific resistance mechanism in my fungal isolate?

A4: A combination of molecular and phenotypic assays can help elucidate the resistance mechanism. This includes sequencing the MSY1 gene to identify potential mutations and performing gene expression analysis (e.g., qRT-PCR) to quantify the expression levels of the TRP1 and TRR1 genes. Efflux pump activity assays can also provide functional evidence of increased drug efflux.

Q5: Are there any known compounds that can reverse this compound resistance?

A5: Research into compounds that can overcome this compound resistance is ongoing. For resistance mediated by efflux pumps, efflux pump inhibitors (EPIs) could potentially restore this compound susceptibility. For target-based resistance, alternative therapeutic strategies or combination therapies may be necessary.

Troubleshooting Guides

Problem 1: Inconsistent or Non-Reproducible MIC Results

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Inoculum Preparation Ensure a standardized inoculum is prepared according to established protocols. Inconsistent cell density can significantly impact MIC values.
Incubation Time and Temperature Adhere strictly to the recommended incubation time and temperature for your specific fungal species. Variations can affect growth rates and drug efficacy.[4] For some fungi, a 48-hour incubation may provide more consistent results than 24 hours.[4]
Trailing Growth "Trailing," the persistence of a small amount of growth at high drug concentrations, can make MIC determination difficult.[5] Consider reading the MIC at a point of significant growth inhibition (e.g., 50% or 90%) as recommended by standard guidelines.[6]
Media Composition Use the recommended culture medium for antifungal susceptibility testing, such as RPMI-1640. Variations in media components can influence both fungal growth and drug activity.
Problem 2: Suspected Target-Based Resistance (MSY1 Mutation)

Experimental Workflow

cluster_0 Isolate DNA cluster_1 Amplify and Sequence MSY1 cluster_2 Analyze Sequence Data cluster_3 Confirmation Genomic DNA Extraction Genomic DNA Extraction PCR Amplification of MSY1 PCR Amplification of MSY1 Genomic DNA Extraction->PCR Amplification of MSY1 DNA Template Sanger Sequencing Sanger Sequencing PCR Amplification of MSY1->Sanger Sequencing PCR Product Sequence Alignment Sequence Alignment Sanger Sequencing->Sequence Alignment Sequence Data Identify Mutations Identify Mutations Sequence Alignment->Identify Mutations Aligned Sequences Compare to Wild-Type Compare to Wild-Type Identify Mutations->Compare to Wild-Type Potential Mutations cluster_0 Isolate RNA cluster_1 Gene Expression Analysis cluster_2 Data Analysis cluster_3 Functional Validation Total RNA Extraction Total RNA Extraction cDNA Synthesis cDNA Synthesis Total RNA Extraction->cDNA Synthesis RNA Template qRT-PCR qRT-PCR cDNA Synthesis->qRT-PCR cDNA Relative Quantification (ΔΔCt) Relative Quantification (ΔΔCt) qRT-PCR->Relative Quantification (ΔΔCt) Ct Values Efflux Pump Assay Efflux Pump Assay Relative Quantification (ΔΔCt)->Efflux Pump Assay Confirm Overexpression cluster_0 This compound Action and Resistance This compound This compound MSY1 Myco-Synthase 1 (MSY1) This compound->MSY1 Inhibits CellWall Cell Wall Integrity MSY1->CellWall Maintains FungalCellDeath Fungal Cell Death CellWall->FungalCellDeath Disruption leads to MSY1_Mutation MSY1 Gene Mutation MSY1_Mutation->MSY1 Alters Target TRP1_Pump TRP1 Efflux Pump TRP1_Pump->this compound Effluxes TRR1_TF TRR1 Transcription Factor TRR1_TF->TRP1_Pump Regulates Expression TRP1_Overexpression TRP1 Overexpression TRP1_Overexpression->TRR1_TF Upregulates

References

improving the stability of Turletricin in experimental assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of Turletricin in experimental assays.

Disclaimer: this compound (also known as AM-2-19 and SF001) is a novel investigational agent. As such, publicly available data on its stability and handling are limited. Much of the guidance provided here is based on the known properties of its parent compound, Amphotericin B, and the general characteristics of polyene antifungals. Always refer to the manufacturer's certificate of analysis and any accompanying technical datasheets for the most specific and up-to-date information.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an experimental polyene antifungal drug that is an analog of Amphotericin B.[1][2] It is engineered to be less toxic to kidneys than its predecessor.[1][2] Its mechanism of action involves binding to ergosterol, a key component of fungal cell membranes. This binding disrupts the membrane, leading to fungal cell death.[1][2] Unlike Amphotericin B, which also binds to cholesterol in human cells causing toxicity, this compound is more selective for fungal ergosterol.[2]

Q2: How should I store this compound powder?

According to supplier information, this compound powder can be stored at room temperature.[3] For long-term storage, it is advisable to store it in a cool, dry, and dark place. Always refer to the Certificate of Analysis provided by the supplier for specific storage recommendations.[3]

Q3: What is the best way to dissolve this compound for in vitro assays?

Due to the limited public data on this compound's solubility, a stepwise approach is recommended, similar to that used for other polyene antifungals. Start with Dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution. For working solutions, further dilutions can be made in an appropriate aqueous buffer or cell culture medium. It is crucial to vortex thoroughly and sonicate if necessary to ensure complete dissolution.

Q4: Is this compound sensitive to light?

Polyene antifungals as a class are known to be sensitive to light. Therefore, it is highly recommended to protect this compound solutions from light by using amber vials or by wrapping containers in aluminum foil.

Q5: Can I filter-sterilize this compound solutions?

Caution should be exercised when filter-sterilizing polyene antifungal solutions as they may bind to some filter membranes. If filtration is necessary, use a low-protein-binding filter material, such as PVDF or PTFE. It is advisable to consult the filter manufacturer for compatibility.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation in aqueous solution This compound, like other polyenes, has low aqueous solubility and can aggregate.- Increase the concentration of the organic co-solvent (e.g., DMSO) in the final working solution, ensuring it is compatible with your assay system. - Prepare fresh dilutions from the stock solution immediately before use. - Consider using a formulation with solubilizing agents, if compatible with your experimental goals.
Loss of activity over time in solution Degradation of the compound. Polyenes can be susceptible to oxidation and photodegradation.- Prepare fresh working solutions for each experiment. - Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. - Protect all solutions from light. - Consider degassing aqueous buffers to remove dissolved oxygen.
Inconsistent results between experiments Variability in compound stability or concentration.- Ensure complete dissolution of the stock solution before making dilutions. - Use a consistent protocol for solution preparation. - Calibrate pipettes and other lab equipment regularly. - Include positive and negative controls in every assay.
Unexpected assay interference The compound may interact with assay components. For example, liposomal formulations of Amphotericin B have been reported to interfere with certain assays.- Run a vehicle control (the solvent used to dissolve this compound) to identify any solvent-induced effects. - If using a commercial formulation, check for any known interferences of the excipients. - If possible, use an alternative assay method to confirm results.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Allow the vial of this compound powder to equilibrate to room temperature before opening.

  • Weigh the desired amount of powder in a sterile microcentrifuge tube.

  • Add an appropriate volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10 mg/mL).

  • Vortex vigorously for 1-2 minutes. If necessary, sonicate in a water bath for 5-10 minutes to ensure complete dissolution.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller volumes in amber, tightly sealed vials to minimize freeze-thaw cycles and light exposure.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay - Broth Microdilution

This protocol is adapted from standard CLSI and EUCAST guidelines for antifungal susceptibility testing.

  • Prepare this compound dilutions:

    • Thaw a stock solution aliquot of this compound.

    • Perform serial twofold dilutions in the appropriate sterile broth medium (e.g., RPMI-1640) in a 96-well microtiter plate. The final concentration range should bracket the expected MIC of the test organism.

  • Prepare fungal inoculum:

    • Culture the fungal isolate on an appropriate agar plate.

    • Prepare a suspension of the fungal cells in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard.

    • Dilute the standardized inoculum in the broth medium to the final required concentration (typically 0.5 x 10³ to 2.5 x 10³ CFU/mL).

  • Inoculate the microtiter plate:

    • Add the diluted fungal inoculum to each well containing the this compound dilutions.

    • Include a growth control well (inoculum without drug) and a sterility control well (broth only).

  • Incubation:

    • Incubate the plate at the appropriate temperature (e.g., 35°C) for 24-48 hours, depending on the fungal species.

  • Determine MIC:

    • The MIC is the lowest concentration of this compound that causes a significant inhibition of visible growth compared to the growth control.

Visualizations

Turletricin_Signaling_Pathway This compound Mechanism of Action This compound This compound Ergosterol Ergosterol This compound->Ergosterol Binds to Membrane_Disruption Membrane Disruption & Pore Formation This compound->Membrane_Disruption Induces Fungal_Membrane Fungal Cell Membrane Ergosterol->Fungal_Membrane Component of Fungal_Membrane->Membrane_Disruption Disrupts Ion_Leakage Ion Leakage (K+, Mg++) Membrane_Disruption->Ion_Leakage Cell_Death Fungal Cell Death Ion_Leakage->Cell_Death Leads to

Caption: Mechanism of action of this compound.

Experimental_Workflow General Experimental Workflow for this compound cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A This compound Powder (Store as recommended) B Prepare Stock Solution (e.g., in DMSO) A->B C Prepare Working Solutions (Dilute in assay buffer) B->C D Perform Experiment (e.g., MIC, cytotoxicity) C->D E Incubate (Protect from light) D->E F Data Collection E->F G Data Analysis F->G

Caption: A generalized workflow for experiments involving this compound.

Troubleshooting_Logic Troubleshooting Logic for Poor Assay Performance start Poor Assay Performance? check_solubility Is the compound fully dissolved? start->check_solubility check_age Is the working solution fresh? check_solubility->check_age Yes outcome_solubility Action: Improve dissolution (sonicate, change solvent) check_solubility->outcome_solubility No check_storage Was the stock solution stored correctly? check_age->check_storage Yes outcome_age Action: Prepare fresh working solutions check_age->outcome_age No check_light Was the experiment protected from light? check_storage->check_light Yes outcome_storage Action: Use a new aliquot of stock solution check_storage->outcome_storage No outcome_light Action: Repeat experiment with light protection check_light->outcome_light No end Consult further literature/manufacturer check_light->end Yes

Caption: A decision tree for troubleshooting common issues with this compound assays.

References

Technical Support Center: Large-Scale Synthesis of Turletricin (AM-2-19)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the challenges associated with the large-scale synthesis of Turletricin (AM-2-19), an investigational renal-sparing polyene antifungal agent. The information is compiled from publicly available scientific literature and patents, primarily from the foundational work of the Burke research group.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound (AM-2-19)?

A1: The synthesis of this compound, an analogue of Amphotericin B, is based on a convergent and modular approach. The key methodology is the iterative cross-coupling (ICC) of functionalized building blocks, particularly using MIDA (N-methyliminodiacetic acid) boronates. This strategy allows for the controlled and stereospecific construction of the complex polyene macrolactone core.

Q2: Why is the large-scale synthesis of this compound challenging?

A2: The challenges in scaling up the synthesis of this compound are inherent to polyene macrolides and include:

  • Instability of the Polyene Core: The conjugated polyene system is sensitive to light, heat, acid, and oxidation, leading to degradation and reduced yields.

  • Stereochemical Control: The molecule has numerous stereocenters that must be precisely controlled throughout the synthesis.

  • Purification Difficulties: this compound has poor solubility in many common solvents and a tendency to aggregate, making purification by standard chromatographic methods challenging and often resulting in significant product loss.[1]

  • Multi-step Synthesis: The total synthesis involves a significant number of steps, and maintaining high yields at each step is critical for a viable large-scale process.

Q3: Are there any commercially available starting materials specifically for this compound synthesis?

A3: While some of the basic reagents for the building blocks may be commercially available, the key functionalized MIDA boronate building blocks for the iterative cross-coupling are specialized and likely require custom synthesis.

Q4: What are the key safety precautions to consider during the synthesis?

A4: Standard laboratory safety protocols should be strictly followed. Additionally, due to the sensitivity of the polyene intermediates, it is crucial to protect all reactions and isolated compounds from light and air. The use of degassed solvents and performing reactions under an inert atmosphere (e.g., argon or nitrogen) is highly recommended.[1]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low yield in Suzuki-Miyaura iterative cross-coupling steps 1. Incomplete reaction. 2. Degradation of polyene intermediates. 3. Impure or improperly prepared MIDA boronate building blocks. 4. Catalyst deactivation.1. Monitor reaction progress carefully by TLC or LC-MS. Consider extending reaction times or slightly increasing the temperature if degradation is not observed. 2. Ensure rigorous exclusion of light and oxygen. Use freshly degassed solvents. 3. Re-purify building blocks before use. Confirm their structure and purity by NMR and mass spectrometry. 4. Use a higher catalyst loading or a more robust palladium catalyst/ligand system. Ensure all reagents and solvents are anhydrous.
Formation of geometric isomers (cis/trans) in the polyene chain 1. Isomerization during the reaction. 2. Isomerization during workup or purification.1. The Suzuki-Miyaura coupling is generally stereoretentive. Ensure the stereochemistry of your vinyl halide and boronate starting materials is correct. 2. Avoid exposure to acid, strong bases, and light during workup and purification, as these can promote isomerization.
Difficulty in purifying the final this compound product 1. Poor solubility and aggregation of the molecule. 2. Co-elution with closely related impurities.1. Utilize reverse-phase chromatography with a suitable solvent system (e.g., acetonitrile/water or methanol/water with a modifier like ammonium acetate). Consider preparative HPLC for higher purity. 2. Optimize the chromatographic conditions (gradient, flow rate, column type) to improve separation. Multiple chromatographic steps may be necessary. Lyophilization is often the preferred method for isolating the final product from aqueous solutions.[1]
Product degradation during storage 1. Exposure to light, oxygen, or elevated temperatures.1. Store the purified this compound as a solid under an inert atmosphere at low temperatures (-20°C or below) and protected from light.[1]
Inconsistent batch-to-batch yields 1. Variability in the quality of reagents or solvents. 2. Inconsistent reaction conditions (temperature, stirring, reaction time).1. Use reagents and solvents from a reliable source and test for quality. 2. Implement strict process controls for all reaction parameters.

Quantitative Data Summary

Publicly available literature on the large-scale synthesis of this compound does not provide specific quantitative data such as step-by-step yields, purity, or throughput for an industrial-scale process. The primary research focuses on the laboratory-scale synthesis and biological activity. The following table highlights the general challenges and considerations for scaling up, rather than specific reported data.

Parameter Laboratory-Scale Synthesis Consideration Large-Scale Synthesis Challenge
Overall Yield Not explicitly reported as a cumulative value in primary literature.Expected to be significantly lower than the sum of unoptimized laboratory-scale step yields. Process optimization at each step is critical.
Purity High purity achievable with laboratory-scale chromatography (e.g., HPLC).Maintaining high purity on a large scale requires specialized chromatographic techniques and may involve multiple recrystallization or precipitation steps.
Throughput Typically in the milligram to gram scale.Scaling to kilogram scale requires significant process development to address reaction kinetics, heat transfer, and materials handling.

Detailed Experimental Protocols

The following are generalized protocols for the key stages of this compound synthesis, based on the iterative cross-coupling methodology. Specific reaction conditions and stoichiometry for each step in the this compound synthesis would need to be optimized.

1. Synthesis of MIDA Boronate Building Blocks

This is a multi-step process to create the specific functionalized fragments required for the iterative cross-coupling. The exact structures of the building blocks for this compound are not publicly disclosed in full detail. However, a general procedure for a representative building block is as follows:

  • Objective: To synthesize a vinyl halide or vinyl boronate precursor and protect the boronic acid as a MIDA ester.

  • General Procedure:

    • Start with a commercially available and appropriately functionalized precursor alcohol or aldehyde.

    • Perform a series of reactions (e.g., Wittig reaction, oxidation, reduction, protection) to construct the carbon skeleton of the building block with the correct stereochemistry.

    • Introduce the vinyl halide or vinyl boronate functionality using standard methods (e.g., hydroboration-bromination for a vinyl bromide, or hydroboration for a vinyl boronate).

    • To form the MIDA boronate, react the corresponding boronic acid with N-methyliminodiacetic acid in a suitable solvent (e.g., DMSO) with a dehydrating agent.

    • Purify the MIDA boronate building block by column chromatography.

2. Iterative Suzuki-Miyaura Cross-Coupling

  • Objective: To couple the MIDA boronate building blocks in a sequential manner to construct the polyene chain.

  • General Procedure for one coupling cycle:

    • Dissolve the vinyl halide building block and the MIDA boronate building block in a degassed solvent (e.g., THF/water or dioxane/water).

    • Add a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃ or Cs₂CO₃).

    • Heat the reaction mixture under an inert atmosphere until the reaction is complete (monitored by TLC or LC-MS).

    • Perform an aqueous workup and extract the product with an organic solvent.

    • Purify the coupled product by column chromatography.

    • Deprotect the MIDA ester on the newly added fragment to reveal the boronic acid for the next coupling step. This is typically done under mild basic conditions.

3. Macrolactonization and Deprotection

  • Objective: To close the macrocycle and remove all protecting groups to yield the final this compound molecule.

  • General Procedure:

    • After the final coupling reaction, the linear precursor is deprotected at the terminal ends to reveal a carboxylic acid and a hydroxyl group.

    • Macrolactonization is performed under high dilution conditions using a suitable coupling reagent (e.g., Yamaguchi or Shiina macrolactonization conditions).

    • The final step involves the global deprotection of all remaining protecting groups (e.g., silyl ethers) using appropriate reagents (e.g., HF-pyridine or TBAF).

    • The crude this compound is then purified by preparative reverse-phase HPLC.

Mandatory Visualizations

Turletricin_Synthesis_Workflow cluster_BB Building Block Synthesis cluster_ICC Iterative Cross-Coupling cluster_final Final Steps BB1 Fragment A Synthesis Couple1 Suzuki-Miyaura Coupling: Fragment A + Fragment B BB1->Couple1 BB2 Fragment B Synthesis BB2->Couple1 BB3 Fragment C Synthesis Couple2 Suzuki-Miyaura Coupling: (A-B) + Fragment C BB3->Couple2 Deprotect1 MIDA Deprotection Couple1->Deprotect1 Deprotect1->Couple2 Deprotect2 MIDA Deprotection Couple2->Deprotect2 Macro Macrolactonization Deprotect2->Macro Linear Precursor Global_Deprotect Global Deprotection Macro->Global_Deprotect Purification Purification (Prep-HPLC) Global_Deprotect->Purification Final_Product This compound (AM-2-19) Purification->Final_Product Troubleshooting_Workflow Start Low Yield or Impure Product Check_SM Analyze Starting Materials (NMR, MS) Start->Check_SM Check_Conditions Verify Reaction Conditions (Temp, Time, Atmosphere) Start->Check_Conditions Analyze_Crude Analyze Crude Reaction Mixture (LC-MS, NMR) Start->Analyze_Crude Impure_SM Starting Materials Impure? Check_SM->Impure_SM Incomplete_Rxn Incomplete Reaction? Check_Conditions->Incomplete_Rxn Degradation Degradation Products Observed? Analyze_Crude->Degradation Impure_SM->Analyze_Crude No Purify_SM Re-purify Starting Materials Impure_SM->Purify_SM Yes Degradation->Incomplete_Rxn No Protect Improve Protection from Light and Oxygen Degradation->Protect Yes Optimize_Conditions Optimize Reaction Conditions (Time, Temp, Catalyst) Incomplete_Rxn->Optimize_Conditions Yes Optimize_Purification Optimize Purification Protocol Incomplete_Rxn->Optimize_Purification No Purify_SM->Start Protect->Start Optimize_Conditions->Start Success Problem Resolved Optimize_Purification->Success

References

Turletricin Susceptibility Testing: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Turletricin is understood to be a novel or developmental antimicrobial agent. The following protocols, troubleshooting guides, and FAQs are based on established principles for antimicrobial susceptibility testing (AST) of new chemical entities. Methodologies should be rigorously validated for this compound specifically.

Frequently Asked Questions (FAQs)

Q1: What is the recommended primary method for determining the Minimum Inhibitory Concentration (MIC) of this compound?

A1: For a novel agent like this compound, the reference method is broth microdilution (BMD) as detailed by the Clinical and Laboratory Standards Institute (CLSI).[1][2] This method provides a quantitative MIC value, which is essential for early-stage drug development, monitoring resistance, and establishing clinical breakpoints.[1][3] Agar dilution is also a suitable reference method, while disk diffusion and gradient diffusion methods can be developed and correlated to BMD once reference data is established.[1][2]

Q2: Which quality control (QC) strains should I use for this compound susceptibility testing?

A2: Standard QC strains should be used to ensure the accuracy and reproducibility of your AST results.[4][5] A common panel for aerobic bacteria includes:

  • Staphylococcus aureus ATCC® 29213™

  • Enterococcus faecalis ATCC® 29212™

  • Escherichia coli ATCC® 25922™

  • Pseudomonas aeruginosa ATCC® 27853™

QC ranges for this compound must be established through a multi-laboratory study, often called a tier 2 study, as outlined by CLSI guidelines.[6]

Q3: How often should I perform Quality Control testing?

A3: QC testing should be performed daily when a new lot of reagents or materials is introduced.[7] If results are consistently within the established range, testing frequency can be reduced to weekly.[7] Any time test parameters are changed or a problem is suspected, daily QC should be resumed.[8]

Q4: My this compound stock solution is difficult to dissolve. What is the recommended solvent?

A4: For novel compounds, the choice of solvent is critical. Dimethyl sulfoxide (DMSO) is a common primary solvent for agents that are not readily soluble in water.[9] However, it's crucial to ensure the final concentration of DMSO in the assay does not exceed levels that could affect bacterial growth (typically ≤1%). The ideal solvent should be determined during preclinical development and specified in the standardized protocol.

Troubleshooting Guide

This guide addresses specific issues that may arise during this compound broth microdilution assays.

Problem / Observation Potential Cause(s) Recommended Action(s)
Inconsistent MICs / Poor Reproducibility 1. Inoculum density is incorrect.[5] 2. This compound is binding to the plastic microplate.[10] 3. Degradation of this compound in stock or during incubation.1. Verify inoculum preparation method and standardize to a 0.5 McFarland standard. 2. Add a surfactant like Polysorbate-80 (Tween 80) at a final concentration of 0.002% to the broth to prevent nonspecific binding.[9][10] 3. Prepare fresh stock solutions for each run. Assess the stability of the compound in the test medium at 35°C over 24 hours.
"Skipped Wells" (No growth in a well, but growth at higher concentrations)1. Contamination of the well or inoculum. 2. Inaccurate pipetting of the drug, broth, or inoculum.[11] 3. Paradoxical growth effect (Eagle effect) of the drug.1. Check for purity of the inoculum. Review aseptic technique. 2. Calibrate pipettes and verify technique. Ensure proper mixing of the inoculum before dispensing.[11] 3. Document the phenomenon. Per CLSI, a single skipped well can be ignored, but multiple skipped wells may render the test uninterpretable.[12] This may require further investigation into the drug's mechanism.
MICs are Consistently Higher or Lower than Expected for QC Strains 1. Incorrect drug concentration in stock solution. 2. Media composition issues (e.g., incorrect pH, cation concentration).[11][13][14] 3. Improper incubation temperature or atmosphere.[5]1. Re-verify initial weighing and all dilution calculations. Use a newly prepared stock solution. 2. Use CLSI-standardized Cation-Adjusted Mueller-Hinton Broth (CAMHB). Check the pH of each new media lot.[13] 3. Verify incubator temperature is stable at 35 ± 2°C and that plates are incubated in ambient air.[7]
No Growth in the Positive Control Well 1. Inoculum was not added or was not viable. 2. Error in media preparation.1. Repeat the test, ensuring the growth control well is inoculated correctly. 2. The test is invalid. Repeat with a new batch of media.[11]

Detailed Experimental Protocol: Broth Microdilution MIC Assay for this compound

This protocol is adapted from CLSI guidelines for determining the MIC of a novel antimicrobial agent.

1. Preparation of this compound Stock Solution:

  • Weigh a precise amount of this compound powder using a calibrated analytical balance.

  • Dissolve in the recommended solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 1280 µg/mL). Vortex until fully dissolved.

  • This stock solution should be stored in small aliquots at -80°C to prevent degradation from freeze-thaw cycles.

2. Preparation of Microdilution Plates:

  • Using sterile 96-well microtiter plates, perform a serial two-fold dilution of the this compound stock solution in Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • The final volume in each well should be 50 µL, with concentrations typically ranging from 64 µg/mL to 0.06 µg/mL.

  • Include a growth control well (100 µL of broth, no drug) and a sterility control well (100 µL of uninoculated broth) on each plate.

3. Inoculum Preparation:

  • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.

  • Suspend the colonies in sterile saline or broth.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (equivalent to approximately 1-2 x 10⁸ CFU/mL).

  • Within 15 minutes of standardization, dilute this suspension in CAMHB so that after inoculation, each well contains a final concentration of approximately 5 x 10⁵ CFU/mL.

4. Inoculation and Incubation:

  • Inoculate each well (except the sterility control) with 50 µL of the standardized, diluted inoculum, bringing the final volume to 100 µL.

  • Seal the plates or place them in a container to prevent evaporation.

  • Incubate at 35°C ± 2°C in ambient air for 16-20 hours.

5. Interpretation of Results:

  • Place the microtiter plate on a reading stand.

  • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[11]

  • The growth control well must show distinct turbidity for the test to be valid.[11] The sterility control well should remain clear.

Visualizations

Workflow for Establishing this compound QC Ranges

QC_Workflow start Start: New Lot of this compound tier1 Tier 1 Study (Single Lab, Preliminary Range) start->tier1 tier2 Tier 2 Study (Multi-Lab, 3 QC Strains) tier1->tier2 data Collect & Analyze Data (≥95% of results must be included) tier2->data outlier Outlier Lab Data Detected? data->outlier clsi Submit Data to CLSI for Review publish Publish Official QC Ranges clsi->publish end End: Use in Routine Testing publish->end outlier->clsi No investigate Investigate & Re-test outlier->investigate Yes investigate->tier2

Caption: Workflow for establishing CLSI-compliant QC ranges for a new drug.

Troubleshooting Logic for Inconsistent MIC Results

Troubleshooting_MIC start Problem: Inconsistent MICs check_qc Are QC Strain MICs in Range? start->check_qc qc_fail QC Failure Path check_reagents Check Media, Drug Lot, and Expiration Dates check_qc->check_reagents No qc_pass QC Pass Path check_inoculum Verify Inoculum Prep (0.5 McFarland) check_qc->check_inoculum Yes check_env Verify Incubator Temp & Atmosphere check_reagents->check_env re_run_qc Re-run QC Strains check_env->re_run_qc resolved Problem Resolved re_run_qc->resolved check_binding Is this compound Lipophilic? (Potential for plastic binding) check_inoculum->check_binding add_tween Add 0.002% Tween 80 to Broth & Re-test check_binding->add_tween Yes contact_support Contact Technical Support check_binding->contact_support No add_tween->resolved

Caption: Decision tree for troubleshooting inconsistent MIC results.

References

addressing variability in Turletricin experimental results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address variability in Turletricin experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (also known as AM-2-19 and SF001) is an experimental antifungal drug derived from amphotericin B.[1] Its primary mechanism of action is the extraction of ergosterol from fungal cell membranes.[2][3] Unlike its predecessor, amphotericin B, which also binds to human cholesterol leading to kidney damage, this compound is engineered to be highly selective for fungal ergosterol.[1][3] This selectivity is designed to reduce toxicity to mammalian cells.[3] The removal of ergosterol disrupts the fungal membrane integrity, leading to leakage of essential intracellular components and ultimately cell death.[4]

Q2: We are observing inconsistent Minimum Inhibitory Concentration (MIC) values for this compound against our fungal strains. What could be the cause?

Inconsistent MIC values are a common source of variability in antimicrobial peptide experiments. Several factors could contribute to this issue:

  • Peptide Quality and Handling: The stability of this compound can be affected by storage and handling. Ensure the peptide is stored as recommended, typically in lyophilized form at -20°C or -80°C, and reconstituted immediately before use.[5] Repeated freeze-thaw cycles should be avoided.

  • Solubility Issues: this compound, like other amphipathic molecules, may have solubility challenges. Incomplete solubilization can lead to a lower effective concentration in your assay.

  • Bacterial/Fungal Inoculum Preparation: The density of the fungal inoculum is critical for reproducible MIC results. Ensure a standardized and consistent method for preparing the inoculum for each experiment.

  • Assay Medium: The composition of the growth medium can influence the activity of this compound. Cations in the medium can sometimes interfere with the activity of antimicrobial peptides.

Q3: How can we improve the solubility of this compound for our experiments?

For hydrophobic or amphipathic peptides like this compound, proper solubilization is key. A common approach is to first dissolve the lyophilized peptide in a small volume of a suitable organic solvent, such as dimethyl sulfoxide (DMSO), and then slowly add the aqueous buffer to the desired final concentration while gently vortexing.[5] It is crucial to keep the final concentration of the organic solvent low, as it can impact the biological assay.[5]

Q4: We are observing some cytotoxicity in our mammalian cell line controls. Isn't this compound supposed to be less toxic than Amphotericin B?

While this compound is designed for reduced toxicity, it is not entirely devoid of effects on mammalian cells, especially at higher concentrations.[3] The observed cytotoxicity could be due to several factors:

  • High Concentration: Ensure you are using a relevant concentration range.

  • Cell Line Sensitivity: Different mammalian cell lines can have varying sensitivities to antifungal agents.

  • Assay Conditions: The specific assay used to measure cytotoxicity can influence the results.

It is important to include proper controls, such as a dose-response curve for a known cytotoxic agent and untreated cells, to accurately interpret your results.

Troubleshooting Guides

Issue 1: High Variability in MIC/EC50 Values

This guide provides a systematic approach to troubleshooting inconsistent MIC (Minimum Inhibitory Concentration) or EC50 (Half-maximal Effective Concentration) results.

Potential Causes and Solutions

Potential Cause Recommended Solution
Peptide Integrity and Concentration Verify the integrity of your this compound stock. If degradation is suspected, consider using a fresh batch. The concentration of the peptide stock solution can be re-verified using methods like UV spectrophotometry or amino acid analysis.
Inconsistent Fungal Inoculum Standardize the preparation of the fungal inoculum. Ensure the culture is in the logarithmic growth phase and that the final cell density in the assay is consistent across experiments.
Assay Plate and Incubation Conditions Use high-quality, sterile 96-well plates. Ensure consistent incubation times and temperatures. Evaporation from the outer wells can be minimized by filling them with sterile water or media without inoculum.
Reader/Measurement Error Before reading the plate, ensure there are no bubbles in the wells and that the plate is clean. If using a plate reader, check that the correct wavelength is being used for optical density measurements.

Troubleshooting Workflow

TroubleshootingWorkflow Start Inconsistent MIC/EC50 Results CheckPeptide Step 1: Verify this compound Stock - Check storage conditions - Re-quantify concentration - Use a fresh aliquot Start->CheckPeptide CheckInoculum Step 2: Standardize Fungal Inoculum - Consistent growth phase - Accurate cell density CheckPeptide->CheckInoculum CheckAssay Step 3: Review Assay Protocol - Consistent media composition - Standardized incubation - Check for evaporation CheckInoculum->CheckAssay CheckReader Step 4: Verify Measurement - Inspect plate for bubbles - Confirm reader settings CheckAssay->CheckReader Resolved Results are now consistent CheckReader->Resolved Problem Solved ContactSupport Issue persists: Contact Technical Support CheckReader->ContactSupport Problem Not Solved

Caption: A step-by-step workflow for troubleshooting inconsistent experimental results.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines a standard broth microdilution method to determine the MIC of this compound against a fungal strain.

Materials:

  • This compound stock solution

  • Fungal strain of interest

  • Appropriate fungal growth medium (e.g., RPMI-1640)

  • Sterile 96-well microtiter plates

  • Incubator

  • Spectrophotometer (plate reader)

Methodology:

  • Prepare this compound Dilutions: Serially dilute the this compound stock solution in the growth medium in the 96-well plate to achieve a range of concentrations.

  • Prepare Fungal Inoculum: Inoculate a single colony of the test fungus into the growth medium and incubate overnight at the appropriate temperature with shaking. Dilute the overnight culture to the desired final concentration (e.g., 5 x 10^5 CFU/mL).

  • Inoculation: Add the prepared fungal inoculum to each well containing the this compound dilutions. Include a positive control (fungi in medium without this compound) and a negative control (medium only).

  • Incubation: Incubate the plate at the optimal temperature for the fungal strain for 24-48 hours.

  • Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the fungus. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Experimental Workflow Diagram

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prep_Peptide Prepare this compound Serial Dilutions Inoculate Inoculate Plate Prep_Peptide->Inoculate Prep_Inoculum Prepare Fungal Inoculum Prep_Inoculum->Inoculate Incubate Incubate Plate (24-48h) Inoculate->Incubate Read_Plate Read Plate (Visual or Spectrophotometer) Incubate->Read_Plate Determine_MIC Determine MIC Read_Plate->Determine_MIC

Caption: A typical workflow for determining the Minimum Inhibitory Concentration (MIC).

Signaling Pathways

This compound's Proposed Mechanism of Action

The following diagram illustrates the proposed mechanism of action for this compound, highlighting its selectivity for fungal ergosterol.

MechanismOfAction cluster_fungal Fungal Cell cluster_mammalian Mammalian Cell Turletricin_F This compound Fungal_Membrane Fungal Membrane (with Ergosterol) Turletricin_F->Fungal_Membrane High Affinity Ergosterol_Extraction Ergosterol Extraction Fungal_Membrane->Ergosterol_Extraction Membrane_Disruption Membrane Disruption & Pore Formation Ergosterol_Extraction->Membrane_Disruption Cell_Death Fungal Cell Death Membrane_Disruption->Cell_Death Turletricin_M This compound Mammalian_Membrane Mammalian Membrane (with Cholesterol) Turletricin_M->Mammalian_Membrane Low Affinity No_Interaction Minimal Interaction Mammalian_Membrane->No_Interaction Cell_Viability Cell Viability Maintained No_Interaction->Cell_Viability

Caption: The selective mechanism of this compound on fungal versus mammalian cell membranes.

References

Technical Support Center: Enhancing the Bioavailability of Turletricin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Turletricin Bioavailability Enhancement Support Center. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the pre-formulation and formulation development of this compound. This compound is a promising therapeutic agent classified as a Biopharmaceutics Classification System (BCS) Class IV compound, characterized by both low aqueous solubility and low intestinal permeability. These properties present significant challenges to achieving adequate oral bioavailability.

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you navigate these challenges and develop effective strategies to enhance the oral bioavailability of this compound.

Frequently Asked Questions (FAQs)

Q1: Why is the oral bioavailability of this compound so low?

A1: this compound's low oral bioavailability is a consequence of its classification as a BCS Class IV drug.[1][2][3] This means it has two primary obstacles to overcome for effective oral absorption:

  • Low Aqueous Solubility: this compound does not readily dissolve in the gastrointestinal fluids. For a drug to be absorbed, it must first be in a dissolved state at the site of absorption.[1][4]

  • Low Intestinal Permeability: Even when dissolved, this compound has difficulty passing through the intestinal epithelial barrier to enter the bloodstream. This can be due to its molecular properties or because it is a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug back into the intestinal lumen.[5][6]

Q2: What are the primary strategies to enhance the bioavailability of this compound?

A2: The main strategies focus on overcoming its dual limitations of low solubility and low permeability. Key approaches include:

  • Solubility Enhancement:

    • Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymer matrix in an amorphous (non-crystalline) state can significantly increase its aqueous solubility and dissolution rate.[2][7][8][9]

    • Nanoformulations: Reducing the particle size of this compound to the nanoscale (nanoparticles, nanocrystals) increases the surface area-to-volume ratio, leading to faster dissolution.[10][11][12][13] Lipid-based nanoformulations like self-emulsifying drug delivery systems (SEDDS) can also improve solubility.[14][15][16]

  • Permeability Enhancement:

    • Permeation Enhancers: Co-administration of this compound with excipients that reversibly open the tight junctions between intestinal cells or fluidize the cell membrane can improve its passage across the intestinal wall.[17][18][19]

    • P-glycoprotein (P-gp) Inhibition: If this compound is a P-gp substrate, co-formulating it with a P-gp inhibitor can prevent its efflux back into the gut, thereby increasing its net absorption.[5][6][20]

Q3: How do I choose the most suitable bioavailability enhancement strategy for this compound?

A3: The choice of strategy depends on the specific physicochemical properties of this compound and the desired therapeutic profile. A logical workflow can help guide your decision-making process.

G start Start: Low Bioavailability of this compound both Are both solubility and permeability limiting? start->both solubility Is solubility the primary limiting factor? permeability Is permeability the primary limiting factor? solubility->permeability No asd Amorphous Solid Dispersions (ASDs) solubility->asd Yes nano Nanoformulations (e.g., Nanocrystals, SEDDS) solubility->nano Yes pe Permeation Enhancers permeability->pe Yes pgp P-gp Inhibitors permeability->pgp Yes end Optimized Formulation permeability->end No both->solubility No combo Combination Approach: - Nanoformulation with PE - ASD with P-gp inhibitor both->combo Yes asd->end nano->end pe->end pgp->end combo->end

Caption: Decision workflow for selecting a bioavailability enhancement strategy.

Troubleshooting Guides

Issue 1: Poor Dissolution Rate Despite Micronization
Symptom Possible Cause Troubleshooting Steps
Micronized this compound shows minimal improvement in dissolution profiles in standard buffers (pH 1.2, 4.5, 6.8).Particle Agglomeration: Hydrophobic micronized particles tend to re-agglomerate, reducing the effective surface area for dissolution.1. Incorporate a Wetting Agent/Surfactant: Add a suitable surfactant (e.g., Sodium Lauryl Sulfate (SLS), Polysorbate 80) to the dissolution medium to improve particle wetting.[4] 2. Formulate as a Nanosuspension: Further reduce particle size to the nanometer range and stabilize with polymers or surfactants to prevent agglomeration.[10][13] 3. Consider Amorphous Solid Dispersion (ASD): Formulating this compound as an ASD can prevent re-crystallization and maintain a high-energy amorphous state, enhancing solubility.[7][9][21]
Dissolution rate is slow and incomplete even with surfactants.Low intrinsic solubility of the crystalline form: The crystalline structure of this compound is highly stable, making it difficult to dissolve regardless of particle size.1. Prepare an Amorphous Solid Dispersion (ASD): Convert this compound to its amorphous form, which has a higher thermodynamic energy state and greater solubility than the crystalline form.[2][21] 2. Use Co-solvents: For in vitro testing, a co-solvent system (e.g., water/propylene glycol) may be necessary to achieve sink conditions.[1]
Issue 2: High Efflux Ratio in Caco-2 Permeability Assay
Symptom Possible Cause Troubleshooting Steps
The apparent permeability (Papp) from the basolateral to apical (B-A) side is significantly higher than from the apical to basolateral (A-B) side, resulting in an efflux ratio > 2.Active Efflux by Transporters: this compound is likely a substrate for an efflux transporter, such as P-glycoprotein (P-gp), which is highly expressed in Caco-2 cells.[5][6][20]1. Confirm P-gp Substrate Activity: Repeat the Caco-2 assay in the presence of a known P-gp inhibitor (e.g., verapamil, cyclosporine A). A significant decrease in the efflux ratio would confirm that this compound is a P-gp substrate.[22][23] 2. Co-formulate with a P-gp Inhibitor: Develop a formulation that includes a pharmaceutically acceptable P-gp inhibitor to block the efflux mechanism in vivo.[20] 3. Utilize Excipients that Inhibit P-gp: Some formulation excipients, such as certain surfactants (e.g., Cremophor EL, Polysorbate 80), have P-gp inhibitory effects.[14]
Low recovery of this compound at the end of the Caco-2 assay.Metabolism or Non-specific Binding: this compound may be metabolized by enzymes in the Caco-2 cells (e.g., cytochrome P450 enzymes) or may bind to the plastic of the assay plate.[24][25]1. Assess Metabolic Stability: Conduct a metabolic stability assay using Caco-2 cell homogenates or microsomes to determine the extent of metabolism.[26][27] 2. Quantify Compound in Cell Lysate: At the end of the permeability assay, lyse the cells and quantify the amount of this compound inside to account for intracellular accumulation. 3. Use Low-Binding Plates: Perform the assay using low-adhesion plates to minimize non-specific binding.

Experimental Protocols

Protocol 1: Preparation of this compound Amorphous Solid Dispersion (ASD) by Spray Drying
  • Polymer Selection: Choose a suitable polymer for ASD formation (e.g., HPMC-AS, PVP, Soluplus®).[9]

  • Solvent System: Identify a common solvent system that can dissolve both this compound and the selected polymer.

  • Preparation of Spray Solution: Dissolve this compound and the polymer in the chosen solvent at a specific drug-to-polymer ratio (e.g., 1:2, 1:3 w/w).

  • Spray Drying Parameters:

    • Inlet Temperature: Optimize to ensure solvent evaporation without degrading this compound.

    • Atomization Pressure/Gas Flow: Adjust to control droplet size.

    • Feed Rate: Control the rate at which the solution is pumped into the nozzle.

  • Collection: Collect the dried powder from the cyclone separator.

  • Characterization: Analyze the resulting powder for drug content, amorphous nature (via XRPD), and dissolution enhancement.

G cluster_0 Preparation cluster_1 Characterization A Dissolve this compound & Polymer in Solvent B Spray Drying Chamber A->B C Atomization (Liquid to Droplets) B->C D Drying (Solvent Evaporation) C->D E Cyclone Separation D->E F Collect ASD Powder E->F G Dissolution Testing F->G H X-Ray Powder Diffraction (XRPD) F->H I Differential Scanning Calorimetry (DSC) F->I

Caption: Workflow for Amorphous Solid Dispersion (ASD) preparation and analysis.
Protocol 2: In Vitro Dissolution Testing for Poorly Soluble Drugs

This protocol is adapted for evaluating formulations of this compound.

  • Apparatus: USP Apparatus 2 (Paddle) is commonly used. For very poorly soluble drugs, a flow-through cell (Apparatus 4) may be beneficial.[28][29]

  • Dissolution Medium:

    • Start with standard buffers (pH 1.2, 4.5, 6.8).

    • For BCS Class IV drugs, biorelevant media such as Fasted State Simulated Intestinal Fluid (FaSSIF) or Fed State Simulated Intestinal Fluid (FeSSIF) are recommended to better predict in vivo performance.[30]

    • If sink conditions are not met, a small percentage of surfactant (e.g., 0.5% SLS) may be added, but the choice and concentration should be justified.[30][31]

  • Test Conditions:

    • Volume: Typically 900 mL.

    • Temperature: 37 ± 0.5 °C.

    • Paddle Speed: 50 or 75 RPM.

  • Sampling: Withdraw samples at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, 120 minutes). Replace the withdrawn volume with fresh medium.

  • Analysis: Analyze the samples for this compound concentration using a validated analytical method (e.g., HPLC-UV).

Protocol 3: Caco-2 Permeability Assay

This assay predicts intestinal permeability and identifies potential for active efflux.[22][32][33]

  • Cell Culture: Culture Caco-2 cells on semi-permeable Transwell® inserts for 21-25 days to allow for differentiation into a polarized monolayer.[23][33][34]

  • Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) to ensure the integrity of the tight junctions. A TEER value >600 Ω·cm² is generally considered acceptable.[22][33]

  • Transport Study (Bidirectional):

    • A to B (Apical to Basolateral): Add this compound solution (e.g., 10 µM) to the apical (donor) side and fresh buffer to the basolateral (receiver) side.

    • B to A (Basolateral to Apical): Add this compound solution to the basolateral (donor) side and fresh buffer to the apical (receiver) side.

  • Incubation: Incubate at 37 °C for a set period (e.g., 2 hours).

  • Sampling and Analysis: At the end of the incubation, take samples from both donor and receiver compartments and analyze the concentration of this compound by LC-MS/MS.

  • Calculation:

    • Calculate the apparent permeability coefficient (Papp) for both directions.

    • Calculate the Efflux Ratio (ER) = Papp (B-A) / Papp (A-B).

Data Presentation

Table 1: Comparison of this compound Formulation Strategies
Formulation StrategyMean Particle Size / StateDissolution Rate (µg/mL/min) in FaSSIFCaco-2 Papp (A-B) (x 10⁻⁶ cm/s)Caco-2 Efflux Ratio
Unprocessed this compound~50 µm (Crystalline)0.10.28.5
Micronized this compound~5 µm (Crystalline)0.50.28.3
Nanosuspension~200 nm (Crystalline)2.50.37.9
ASD (1:3 Drug:HPMC-AS)Amorphous8.00.28.6
Nanosuspension + P-gp Inhibitor~200 nm (Crystalline)2.51.51.2
Table 2: Caco-2 Permeability Data Interpretation
Papp (A-B) (x 10⁻⁶ cm/s)Permeability ClassificationEfflux RatioInterpretation
< 1Low> 2Potential for significant efflux.
1 - 10Moderate1 - 2Efflux is not a dominant mechanism.
> 10High< 1Potential for active uptake.

Signaling Pathway Visualization

A key challenge in this compound's bioavailability is its interaction with intestinal epithelial cells, particularly efflux by P-glycoprotein and potential metabolism by cytochrome P450 enzymes.

G cluster_0 Intestinal Lumen cluster_1 Enterocyte (Intestinal Cell) cluster_2 Bloodstream Turletricin_Lumen This compound (Oral Dose) Turletricin_Cell This compound Turletricin_Lumen->Turletricin_Cell Passive Diffusion Pgp P-glycoprotein (Efflux Pump) Turletricin_Cell->Pgp CYP3A4 CYP3A4 (Metabolizing Enzyme) Turletricin_Cell->CYP3A4 Turletricin_Blood Absorbed this compound (Bioavailable) Turletricin_Cell->Turletricin_Blood Absorption Pgp->Turletricin_Lumen Efflux Metabolite Metabolite CYP3A4->Metabolite

Caption: Key pathways affecting this compound's absorption in an enterocyte.

References

troubleshooting unexpected results in Turletricin experiments

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Turletricin Experiments

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected results in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected mechanism of action for this compound?

This compound is a synthetic antimicrobial peptide designed to primarily act by disrupting bacterial cell membranes. However, at higher concentrations or in sensitive mammalian cell lines, it has been observed to have off-target effects, notably the inhibition of the PI3K/Akt signaling pathway, which can lead to apoptosis.

Q2: Why are my Minimum Inhibitory Concentration (MIC) results for this compound inconsistent?

Inconsistent MIC values can arise from several factors related to the experimental setup. Variations in inoculum preparation, cation concentrations in the media, or the presence of serum proteins can all affect the activity of antimicrobial peptides. Ensure that your protocol is standardized, particularly the bacterial growth phase and final inoculum density.

Q3: I'm observing high cytotoxicity in my mammalian cell lines at concentrations expected to be effective against bacteria. Is this normal?

High cytotoxicity in mammalian cells is a known potential side effect of this compound, likely due to its off-target inhibition of the PI3K/Akt pathway, which is crucial for cell survival.[1][2][3] If the therapeutic window between antimicrobial activity and cytotoxicity is too narrow, consider reducing the concentration or incubation time. It's also important to verify that the observed cell death is apoptosis, as expected from PI3K/Akt inhibition.

Q4: My Western blot results do not show a decrease in phosphorylated Akt (p-Akt) after this compound treatment. What could be the issue?

Several factors could lead to a lack of observable decrease in p-Akt. The specific cell line may be resistant to this compound's effects, or the treatment duration and concentration might be insufficient.[4] It is also crucial to use fresh protease and phosphatase inhibitors during protein extraction to preserve the phosphorylation status of Akt.[5] Additionally, ensure your antibody is validated for the specific species and that you are using an appropriate blocking buffer, as some, like nonfat dry milk, can occasionally mask certain epitopes.[6]

Troubleshooting Guides

Issue 1: High Variability in Mammalian Cell Viability Assays

If you are experiencing significant variability in your cell viability assays (e.g., MTT, XTT, or LDH assays), consult the following guide.

Possible Causes and Solutions

Possible Cause Recommended Solution
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before seeding. Verify cell counts for each experiment.
Edge Effects in Multi-well Plates Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.
Reagent-Compound Interaction Some compounds can interfere with the chemistry of viability assays (e.g., reducing agents with tetrazolium dyes).[7] Run a control with this compound in cell-free media to check for direct chemical reactions.
Variable Treatment Incubation Times Standardize the incubation time precisely for all samples. The timing of the assay is critical as it can influence whether you are observing apoptosis or secondary necrosis.[8]
Improper Reagent Storage Ensure that all assay reagents are stored at the recommended temperatures and are not expired.[7]
Issue 2: Unexpected Results in Apoptosis Assays (Annexin V/PI Staining)

If your Annexin V and Propidium Iodide (PI) staining results are not as expected, for example, high necrosis in controls or inconsistent apoptotic populations, refer to the following.

Possible Causes and Solutions

Possible Cause Recommended Solution
Harsh Cell Handling Over-trypsinization or vigorous pipetting can damage cell membranes, leading to false positive PI staining.[9][10] Use a gentle cell detachment method and minimize mechanical stress.
Inappropriate Reagent Concentration Titrate Annexin V and PI concentrations to determine the optimal staining level for your cell type to avoid high background or weak signals.[11]
Delayed Analysis After Staining Analyze samples as soon as possible (ideally within one hour) after staining to prevent the progression of apoptosis and secondary necrosis.[10]
Calcium Deficiency in Binding Buffer Annexin V binding to phosphatidylserine is calcium-dependent.[11] Ensure your binding buffer contains an adequate concentration of calcium.
Spontaneous Apoptosis in Controls High cell density, nutrient deprivation, or contamination can lead to apoptosis in untreated control cells.[10] Ensure optimal cell culture conditions.

Experimental Protocols

Protocol 1: General Workflow for this compound Efficacy and Cytotoxicity Testing

This protocol outlines the standard procedure for determining the antimicrobial efficacy of this compound and assessing its cytotoxic effects on a mammalian cell line.

  • Bacterial MIC Assay:

    • Prepare a serial dilution of this compound in a 96-well plate with appropriate bacterial growth medium.

    • Inoculate each well with a standardized suspension of the test bacteria (e.g., 5 x 10^5 CFU/mL).

    • Incubate at the optimal temperature for the bacteria (e.g., 37°C) for 18-24 hours.

    • The MIC is the lowest concentration of this compound that visibly inhibits bacterial growth.

  • Mammalian Cell Viability Assay (MTT):

    • Seed mammalian cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Replace the medium with fresh medium containing serial dilutions of this compound.

    • Incubate for the desired time period (e.g., 24, 48 hours).

    • Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or acidic isopropanol).

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm).

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the dose-response curve to determine the IC50 (the concentration at which 50% of cell viability is inhibited).

Protocol 2: Western Blot for p-Akt (Ser473) and Total Akt

This protocol details the steps for analyzing the effect of this compound on the PI3K/Akt signaling pathway.

  • Cell Lysis and Protein Quantification:

    • Treat cells with this compound at various concentrations and time points.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Denature protein samples by boiling in Laemmli buffer.

    • Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.

    • Run the gel to separate proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or nonfat dry milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against p-Akt (Ser473) overnight at 4°C, diluted in 5% BSA in TBST.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Re-probing:

    • Apply an ECL substrate and visualize the bands using a chemiluminescence imaging system.

    • To probe for total Akt, strip the membrane and repeat the immunoblotting process starting from the primary antibody incubation step with an antibody against total Akt.

Visualizations

Turletricin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK RTK PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates Akt Akt PIP3->Akt Recruits pAkt p-Akt Akt->pAkt Phosphorylates Apoptosis Apoptosis pAkt->Apoptosis Inhibits This compound This compound This compound->PI3K Inhibits Turletricin_Experimental_Workflow cluster_antimicrobial Antimicrobial Testing cluster_cytotoxicity Cytotoxicity Testing cluster_mechanism Mechanism of Action MIC_Assay Perform MIC Assay (vs. Bacteria) MIC_Results Determine MIC MIC_Assay->MIC_Results Cell_Culture Culture Mammalian Cells Treatment Treat with this compound Cell_Culture->Treatment Viability_Assay Perform Viability Assay (e.g., MTT) Treatment->Viability_Assay Western_Blot Western Blot for p-Akt/Total Akt Treatment->Western_Blot Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis_Assay IC50_Results Determine IC50 Viability_Assay->IC50_Results Mechanism_Conclusion Confirm Pathway Inhibition Western_Blot->Mechanism_Conclusion Apoptosis_Assay->Mechanism_Conclusion Troubleshooting_Logic cluster_mic MIC Issues cluster_cyto Cytotoxicity Issues cluster_wb Western Blot Issues Start Unexpected Results with this compound Issue_Type What is the nature of the issue? Start->Issue_Type Check_Inoculum Verify Inoculum Density and Growth Phase Issue_Type->Check_Inoculum Inconsistent MIC Check_Seeding Verify Cell Seeding Density Issue_Type->Check_Seeding Variable Viability Check_Lysate Use Fresh Lysates with Phosphatase Inhibitors Issue_Type->Check_Lysate No p-Akt Signal Check_Media Check Media Cation Concentration Check_Inoculum->Check_Media Check_Controls Run Compound-only Controls Check_Seeding->Check_Controls Check_Assay_Time Optimize Incubation Time Check_Controls->Check_Assay_Time Check_Antibody Validate Primary Antibody Check_Lysate->Check_Antibody Check_Blocking Optimize Blocking Buffer (e.g., BSA) Check_Antibody->Check_Blocking

References

Validation & Comparative

A Comparative Analysis of Turletricin and Amphotericin B Toxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the toxicity profiles of the novel antifungal agent Turletricin (also known as AM-2-19 or SF001) and the conventional polyene antifungal, Amphotericin B. This objective comparison is supported by experimental data to inform preclinical and clinical research decisions.

Executive Summary

Amphotericin B, a cornerstone in the treatment of invasive fungal infections, is notoriously limited by its significant toxicity, particularly nephrotoxicity. This compound, a next-generation polyene antifungal, has been rationally designed to mitigate this toxicity while retaining broad-spectrum fungicidal activity. Preclinical data robustly demonstrates that this compound exhibits a superior safety profile, with markedly reduced cytotoxicity to human renal cells, diminished hemolytic activity, and significantly lower in vivo nephrotoxicity compared to Amphotericin B. This improved therapeutic window is attributed to this compound's selective extraction of ergosterol from fungal cell membranes over cholesterol in mammalian cells.

Data Presentation

The following tables summarize the quantitative data from preclinical studies, offering a direct comparison of the toxicity profiles of this compound and Amphotericin B.

Table 1: Comparative In Vitro Cytotoxicity

CompoundCell LineAssayIC50 (µM)Fold Difference (vs. Amphotericin B)
This compound (AM-2-19) Human Renal Proximal Tubule Epithelial CellsCellTiter-Glo> 200> 100-fold less toxic
Amphotericin B Human Renal Proximal Tubule Epithelial CellsCellTiter-Glo~ 2-

Table 2: Comparative Hemolytic Activity

CompoundAssayHC50 (µg/mL)Fold Difference (vs. Amphotericin B)
This compound (AM-2-19) Hemolysis Assay (Human RBCs)> 500> 10-fold less hemolytic
Amphotericin B Hemolysis Assay (Human RBCs)~ 50-

Table 3: Comparative In Vivo Nephrotoxicity in a Murine Model

Compound (Dose)ParameterValueFold Change (vs. Vehicle)
This compound (AM-2-19) (40 mg/kg)Serum Creatinine (mg/dL)~ 0.3~ 1.0
Blood Urea Nitrogen (BUN) (mg/dL)~ 25~ 1.0
Amphotericin B (1 mg/kg)Serum Creatinine (mg/dL)~ 1.2~ 4.0
Blood Urea Nitrogen (BUN) (mg/dL)~ 150~ 6.0
Vehicle Control Serum Creatinine (mg/dL)~ 0.31.0
Blood Urea Nitrogen (BUN) (mg/dL)~ 251.0

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Cytotoxicity Assay: CellTiter-Glo® Luminescent Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and Amphotericin B on human renal proximal tubule epithelial cells.

Methodology:

  • Cell Culture: Human renal proximal tubule epithelial cells (RPTECs) are cultured in a suitable medium, such as Renal Epithelial Cell Basal Medium supplemented with growth factors, at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: this compound and Amphotericin B are serially diluted in the culture medium to achieve a range of concentrations. The culture medium is then replaced with the medium containing the test compounds, and the cells are incubated for 72 hours.

  • Luminescence Measurement: After the incubation period, the plates are equilibrated to room temperature. An equal volume of CellTiter-Glo® reagent is added to each well, and the contents are mixed on an orbital shaker for 2 minutes to induce cell lysis. The plate is then incubated at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Analysis: Luminescence is measured using a plate reader. The IC50 values are calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a four-parameter logistic curve.

Hemolytic Activity Assay

Objective: To assess the lytic effect of this compound and Amphotericin B on human red blood cells (RBCs).

Methodology:

  • RBC Preparation: Fresh human whole blood is centrifuged to pellet the RBCs. The plasma and buffy coat are removed, and the RBCs are washed three times with phosphate-buffered saline (PBS). A 2% (v/v) suspension of RBCs in PBS is prepared.

  • Compound Incubation: this compound and Amphotericin B are serially diluted in PBS. In a 96-well plate, the RBC suspension is incubated with an equal volume of the compound dilutions at 37°C for 1 hour.

  • Positive and Negative Controls: A 1% Triton X-100 solution is used as a positive control (100% hemolysis), and PBS is used as a negative control (0% hemolysis).

  • Hemoglobin Release Measurement: After incubation, the plates are centrifuged to pellet the intact RBCs. The supernatant, containing the released hemoglobin, is transferred to a new 96-well plate.

  • Data Analysis: The absorbance of the supernatant is measured at 540 nm using a microplate reader. The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Absorbance of sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100. The HC50 value (the concentration causing 50% hemolysis) is determined from the dose-response curve.

Murine Model of Nephrotoxicity

Objective: To evaluate and compare the in vivo nephrotoxic effects of this compound and Amphotericin B in mice.

Methodology:

  • Animal Model: Male C57BL/6 mice (6-8 weeks old) are used for the study.

  • Drug Administration: Mice are administered a single intravenous (IV) injection of this compound, Amphotericin B, or a vehicle control (e.g., 5% dextrose in water).

  • Blood Sample Collection: At 24 hours post-injection, blood samples are collected via cardiac puncture under anesthesia.

  • Biochemical Analysis: The blood is allowed to clot, and serum is separated by centrifugation. Serum creatinine and blood urea nitrogen (BUN) levels are measured using an automated clinical chemistry analyzer.

  • Data Analysis: The mean serum creatinine and BUN levels for each treatment group are calculated and compared to the vehicle control group. Statistical significance is determined using an appropriate statistical test, such as a one-way ANOVA followed by Dunnett's post-hoc test.

Mandatory Visualization

Signaling Pathway of Amphotericin B Toxicity vs. This compound Specificity

cluster_AmB Amphotericin B cluster_this compound This compound AmB Amphotericin B AmB_Fungal Fungal Cell Membrane (Ergosterol) AmB->AmB_Fungal AmB_Mammalian Mammalian Cell Membrane (Cholesterol) AmB->AmB_Mammalian AmB_Pore Pore Formation & Sterol Extraction AmB_Fungal->AmB_Pore AmB_Mammalian->AmB_Pore AmB_Toxicity Toxicity (e.g., Nephrotoxicity) AmB_Pore->AmB_Toxicity AmB_Efficacy Antifungal Efficacy AmB_Pore->AmB_Efficacy This compound This compound Turletricin_Fungal Fungal Cell Membrane (Ergosterol) This compound->Turletricin_Fungal Turletricin_Mammalian Mammalian Cell Membrane (Cholesterol) This compound->Turletricin_Mammalian Reduced Binding Turletricin_Extraction Selective Ergosterol Extraction Turletricin_Fungal->Turletricin_Extraction Turletricin_NoToxicity Reduced Toxicity Turletricin_Mammalian->Turletricin_NoToxicity Turletricin_Efficacy Antifungal Efficacy Turletricin_Extraction->Turletricin_Efficacy

Caption: Mechanism of action and toxicity of Amphotericin B versus this compound.

Experimental Workflow for Comparative Toxicity Analysis

cluster_invitro In Vitro Toxicity Assessment cluster_invivo In Vivo Toxicity Assessment start Start: Drug Candidates (this compound, Amphotericin B) cytotoxicity Cytotoxicity Assay (e.g., CellTiter-Glo) start->cytotoxicity hemolysis Hemolytic Activity Assay start->hemolysis animal_model Murine Model of Nephrotoxicity start->animal_model data_analysis Data Analysis & Comparative Evaluation cytotoxicity->data_analysis hemolysis->data_analysis biochem Biochemical Analysis (Serum Creatinine, BUN) animal_model->biochem biochem->data_analysis conclusion Conclusion: Comparative Toxicity Profile data_analysis->conclusion

Caption: Workflow for the comparative toxicity analysis of antifungal agents.

A Comparative Guide to Validating the Ergosterol-Specific Action of Turletricin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of invasive fungal infections, coupled with rising antifungal resistance, necessitates the development of novel therapeutics with improved efficacy and safety profiles. Ergosterol, the primary sterol in fungal cell membranes, remains a critical target for antifungal drugs due to its absence in mammalian cells.[1] Turletricin (also known as AM-2-19 or SF001) is a next-generation polyene antifungal agent engineered from the Amphotericin B (AmB) scaffold.[2][3] It was rationally designed to selectively target fungal ergosterol, thereby avoiding the dose-limiting nephrotoxicity associated with AmB, which stems from its interaction with human cholesterol.[2][4][5]

This guide provides an objective comparison of this compound's performance with its predecessor, Amphotericin B, and outlines the key experimental methodologies used to validate its ergosterol-specific mechanism of action.

Mechanism of Action: The Sterol Sponge Model

Recent findings have evolved the understanding of how polyene antifungals work. The classic pore-formation model has been refined by the "sterol sponge" model, which posits that these drugs form extramembranous aggregates that lethally extract sterols from lipid bilayers.[1][6] Amphotericin B acts as a general sterol sponge, extracting both ergosterol from fungi and cholesterol from human kidney cells, leading to its powerful antifungal effect but also its severe toxicity.[1][4][5][7]

This compound was engineered to be a selective sterol sponge. Through structural modifications, its ability to bind cholesterol was eliminated while its high affinity for ergosterol was maintained and even optimized for rapid extraction kinetics.[1][8] This selective extraction of ergosterol from fungal membranes is the primary mechanism of its potent, fungicidal activity, while its inertness toward cholesterol ensures a renal-sparing profile.[1][8]

cluster_fungal Fungal Cell Membrane cluster_mammalian Mammalian Cell Membrane (Kidney) ergosterol Ergosterol fungal_integrity Membrane Integrity ergosterol->fungal_integrity Maintains fungal_death Cell Death fungal_integrity->fungal_death Loss of cholesterol Cholesterol mammalian_integrity Membrane Integrity cholesterol->mammalian_integrity Maintains nephrotoxicity Nephrotoxicity mammalian_integrity->nephrotoxicity Loss of This compound This compound (AM-2-19) This compound->ergosterol Extracts amb Amphotericin B amb->ergosterol Extracts amb->cholesterol Extracts

Caption: Comparative mechanism of this compound and Amphotericin B.

Comparative In Vitro Activity

The validation of this compound's efficacy relies on quantitative measurements of its antifungal activity against a broad range of clinically relevant pathogens. The minimum inhibitory concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a microorganism, is a standard metric. Below is a summary of MIC data comparing this compound (SF001) with Amphotericin B (AmB).

Table 1: Comparative MIC50 and MIC90 Values (mg/L)

OrganismDrugMIC50 (mg/L)MIC90 (mg/L)MIC Range (mg/L)
Candida spp. This compound (SF001)0.2510.125 - 4
Amphotericin B0.50.50.125 - 4
Aspergillus spp. This compound (SF001)0.510.125 - 4
Amphotericin B140.25 - 8
Fusarium spp. This compound (SF001)--0.5 - 8
Amphotericin B (L-AmB)--1 - >16

Data sourced from studies on clinical isolates.[3][9][10][11] MIC50 and MIC90 represent the concentrations required to inhibit 50% and 90% of isolates, respectively. L-AmB refers to liposomal Amphotericin B.

The data indicates that this compound demonstrates comparable activity to Amphotericin B against Candida species and superior potency against Aspergillus species, including some AmB-resistant strains.[9][11]

Experimental Protocols for Validating Ergosterol Specificity

Validating that this compound's action is specifically mediated by ergosterol requires a series of targeted experiments. The workflow below illustrates the logical progression from initial activity screening to specific mechanism-of-action and toxicity assays.

mic_testing 1. In Vitro Antifungal Susceptibility Testing (MIC) ergosterol_binding 2. Ergosterol Binding Assay mic_testing->ergosterol_binding Confirm activity hemolysis_assay 3. In Vitro Hemolysis Assay (Toxicity Screen) ergosterol_binding->hemolysis_assay Investigate specificity renal_cell_assay 4. Renal Cell Cytotoxicity Assay hemolysis_assay->renal_cell_assay Assess mammalian cell toxicity in_vivo 5. In Vivo Efficacy & Toxicity Models (Mouse) renal_cell_assay->in_vivo Confirm safety & efficacy

Caption: Experimental workflow for validating this compound's specificity.

1. Ergosterol Binding Assay

This assay directly tests whether the antifungal activity of a compound is dependent on its interaction with ergosterol.

  • Objective: To determine if the presence of exogenous ergosterol can antagonize the antifungal activity of this compound, which would indicate direct binding.

  • Methodology:

    • A standard broth microdilution MIC assay is performed as per CLSI guidelines.

    • Two parallel sets of microtiter plates are prepared. In one set, the RPMI-1640 medium is supplemented with a known concentration of exogenous ergosterol (e.g., 400 µg/mL). The other set uses standard RPMI-1640 medium.

    • Serial dilutions of this compound are added to both sets of plates. Amphotericin B is used as a positive control, as its ergosterol-binding activity is well-established.[12]

    • A standardized fungal inoculum (e.g., Candida albicans at 0.5 McFarland) is added to all wells.

    • Plates are incubated at 35°C for 24-48 hours.

  • Expected Outcome: A significant increase in the MIC value of this compound in the presence of exogenous ergosterol compared to the medium without it. This shift indicates that the drug is being sequestered by the free ergosterol in the medium, preventing it from acting on the fungal cells.

2. In Vitro Hemolysis Assay

This assay serves as a primary screen for toxicity against mammalian cells by measuring the lysis of red blood cells (RBCs), which use cholesterol in their membranes.

  • Objective: To quantify the membrane-disrupting potential of this compound against mammalian cells and compare it to Amphotericin B.

  • Methodology:

    • Fresh human or rat whole blood is collected with an anticoagulant.[13][14] RBCs are washed and resuspended in a buffered solution (e.g., PBS) to a final concentration (e.g., 2%).

    • Serial dilutions of the test compound (this compound) and positive control (Amphotericin B) are prepared. A vehicle control (e.g., DMSO) serves as the negative control, and a 100% lysis control is prepared using a strong detergent like Triton X-100.[13]

    • The RBC suspension is incubated with the various compound concentrations at 37°C for a set period (e.g., 30-60 minutes).[13][15]

    • Following incubation, the samples are centrifuged to pellet intact RBCs.

    • The supernatant, containing hemoglobin released from lysed cells, is transferred to a new plate.

    • The absorbance of the supernatant is measured spectrophotometrically at a wavelength corresponding to hemoglobin (e.g., 540 nm).[15][16]

  • Expected Outcome: this compound should exhibit minimal to no hemolytic activity across its effective antifungal concentration range, while Amphotericin B is expected to show significant, dose-dependent hemolysis. This result provides strong evidence of this compound's selectivity for ergosterol-containing membranes over cholesterol-containing ones.

Conclusion

The development of this compound represents a significant advancement in the fight against invasive fungal infections. By understanding the nuanced mechanism of sterol extraction, researchers have successfully engineered a molecule that retains the potent, broad-spectrum fungicidal activity of Amphotericin B while decoupling it from its debilitating renal toxicity.[4][5] The experimental data robustly supports that this compound's action is highly specific to fungal ergosterol.[7] Its progression into clinical trials offers hope for a safer and more effective treatment for patients suffering from life-threatening fungal diseases.[2][7]

References

Turletricin: A New Generation Polyene Antifungal Demonstrates Potent In Vivo Efficacy in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

A significant advancement in the fight against invasive fungal infections, Turletricin (also known as AM-2-19 and SF001), an investigational antifungal agent, has shown remarkable efficacy in multiple preclinical animal models. This next-generation polyene, engineered to mitigate the notorious kidney toxicity associated with its predecessor, Amphotericin B, has demonstrated potent fungicidal activity and improved survival in models of systemic candidiasis, invasive aspergillosis, invasive fusariosis, and mucormycosis.

This compound's innovative mechanism of action, which involves selectively targeting and extracting ergosterol from fungal cell membranes, sets it apart from conventional treatments. This targeted approach is designed to spare cholesterol in mammalian cells, thereby reducing the risk of nephrotoxicity, a major limiting factor in the clinical use of Amphotericin B.[1][2]

Comparative In Vivo Efficacy

Preclinical studies have positioned this compound as a promising alternative to existing antifungal therapies. Direct comparative data from a neutropenic mouse model of invasive fusariosis highlights its comparable efficacy to liposomal amphotericin B (LAMB), a standard-of-care treatment.

Infection Model Fungal Pathogen Treatment Group Dose (mg/kg) Median Survival Time (Days) Overall Survival (Day 21) Kidney Fungal Burden Reduction (log10 CE/gram vs. Placebo) Brain Fungal Burden Reduction (log10 CE/gram vs. Placebo)
Invasive Fusariosis Fusarium solaniPlacebo-6.50%--
This compound (SF001) 375%Not ReportedNot Reported
This compound (SF001) 7.51040%~3~2
This compound (SF001) 30925%~3~2
Liposomal Amphotericin B (LAMB)7.512.530%~3~2

Table 1: In Vivo Efficacy of this compound (SF001) in a Neutropenic Mouse Model of Invasive Fusariosis. Data sourced from Gebremariam et al., Antimicrobial Agents and Chemotherapy, 2024.[1][3][4]

In a separate study focusing on a neutropenic mouse model of invasive pulmonary aspergillosis, this compound (SF001) demonstrated potent, concentration-dependent in vivo activity against both wild-type and azole-resistant Aspergillus fumigatus isolates. The study established pharmacodynamic targets for SF001, indicating that plasma Cmax/MIC ratios nearing 1 and AUC/MIC ratios of 5–10 result in a maximal microbiological effect.[5][6][7][8] While direct in-text comparative data with other antifungals from this specific study is limited, the authors note that the observed in vivo activity of SF001 is comparable to that of Aspergillus-active triazoles previously tested in this well-established model.[7]

News reports have also cited high efficacy of this compound in mouse models of systemic candidiasis and mucormycosis, with the drug reportedly mimicking or surpassing the efficacy of current clinically available antifungal drugs without inducing kidney damage.[9][10][11][12] However, detailed, peer-reviewed comparative data from these specific models were not available at the time of this review.

Experimental Protocols

The in vivo efficacy of this compound has been evaluated in established and reproducible animal models of invasive fungal infections. The following are detailed methodologies for the key experiments cited.

Neutropenic Mouse Model of Invasive Fusariosis
  • Animal Model: Neutropenic mice.[1][3][4]

  • Immunosuppression: Mice are rendered neutropenic to mimic the immunocompromised state of susceptible patients. A common method involves the intraperitoneal administration of cyclophosphamide.[13]

  • Infection: Mice are infected intravenously with a suspension of Fusarium solani conidia.[3][4]

  • Treatment: Treatment with this compound (SF001) or a comparator drug (e.g., LAMB) is initiated post-infection. Drugs are typically administered daily for a specified duration.[3][4]

  • Efficacy Endpoints:

    • Survival: The percentage of mice surviving at the end of the study period (e.g., 21 days) is a primary endpoint.[1][3][4]

    • Fungal Burden: At the end of the treatment period, organs such as the kidneys and brain are harvested, homogenized, and the fungal DNA is quantified using quantitative polymerase chain reaction (qPCR) to determine the number of conidial equivalents (CE) per gram of tissue.[1][3][4]

Neutropenic Mouse Model of Invasive Pulmonary Aspergillosis
  • Animal Model: Immunocompromised mice.[5][6][7][8][13]

  • Immunosuppression: Neutropenia is induced, typically with cyclophosphamide and sometimes in combination with corticosteroids, to increase susceptibility to Aspergillus infection.[13]

  • Infection: Mice are infected via inhalation of an aerosolized suspension of Aspergillus fumigatus conidia.[5][6][7][8]

  • Treatment: Daily doses of this compound (SF001) are administered, typically via intraperitoneal injection, over a defined treatment period (e.g., 96 hours).[5][6][7][8]

  • Efficacy Endpoints:

    • Fungal Burden: The primary endpoint is the quantification of fungal burden in the lungs. This is achieved by homogenizing the lung tissue and measuring the amount of A. fumigatus DNA via qPCR.[5][6][7][8]

    • Pharmacokinetics: Plasma and epithelial lining fluid (ELF) are collected at various time points after drug administration to determine the pharmacokinetic profile of this compound.[5][6][8]

Mechanism of Action and Experimental Workflow

This compound's mechanism of action is centered on its high affinity for ergosterol, a critical component of the fungal cell membrane. Unlike its predecessor, Amphotericin B, which also binds to cholesterol in mammalian cells leading to toxicity, this compound is engineered for selective ergosterol binding. This selectivity allows it to effectively extract ergosterol from the fungal membrane, disrupting its integrity and leading to cell death, while minimizing off-target effects on host cells.

G cluster_workflow Experimental Workflow for In Vivo Efficacy Testing cluster_endpoints Efficacy Endpoints Immunosuppression Immunosuppression (e.g., Cyclophosphamide) Infection Fungal Infection (e.g., Intravenous, Inhalation) Immunosuppression->Infection Treatment Treatment Initiation (this compound vs. Comparator) Infection->Treatment Monitoring Daily Monitoring (Survival, Clinical Signs) Treatment->Monitoring Endpoint Efficacy Endpoint Assessment Monitoring->Endpoint Survival Survival Analysis Endpoint->Survival Fungal_Burden Fungal Burden Quantification (qPCR of target organs) Endpoint->Fungal_Burden PK Pharmacokinetic Analysis (Plasma, ELF) Endpoint->PK

Figure 1. Experimental workflow for assessing the in vivo efficacy of this compound.

G This compound This compound Fungal_Membrane Fungal Cell Membrane (Ergosterol-rich) This compound->Fungal_Membrane High Affinity Mammalian_Membrane Mammalian Cell Membrane (Cholesterol-rich) This compound->Mammalian_Membrane Low Affinity Ergosterol_Extraction Selective Ergosterol Extraction Fungal_Membrane->Ergosterol_Extraction Membrane_Disruption Membrane Disruption & Permeabilization Ergosterol_Extraction->Membrane_Disruption Cell_Death Fungal Cell Death Membrane_Disruption->Cell_Death No_Binding Minimal Cholesterol Binding Mammalian_Membrane->No_Binding Reduced_Toxicity Reduced Host Cell Toxicity No_Binding->Reduced_Toxicity

Figure 2. Mechanism of action of this compound leading to selective fungal cell death.

The promising in vivo efficacy and improved safety profile of this compound in these preclinical models provide a strong rationale for its continued clinical development as a much-needed novel treatment for life-threatening invasive fungal infections. Phase I clinical trials of this compound are currently underway.[14]

References

Turletricin's Efficacy Against Aspergillus fumigatus: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A promising new antifungal agent, Turletricin (also known as SF001 or AM-2-19), has demonstrated potent activity against the opportunistic fungal pathogen Aspergillus fumigatus. This guide provides a comparative analysis of this compound's in vitro efficacy against that of established antifungal drugs, supported by experimental data. The information presented is intended for researchers, scientists, and drug development professionals.

In Vitro Activity Comparison

The following table summarizes the minimum inhibitory concentration (MIC) data for this compound and current standard-of-care antifungal agents against Aspergillus fumigatus. MIC values are a measure of a drug's potency; lower values indicate greater efficacy.

Antifungal AgentMIC Range (mg/L)MIC₅₀ (mg/L)MIC₉₀ (mg/L)
This compound (SF001) 0.125 - 4 0.5 1
Amphotericin B0.25 - 814
Voriconazole0.06 - >160.51
Posaconazole≤0.03 - >160.1250.25
Isavuconazole≤0.015 - >80.51
Caspofungin (MEC*)≤0.015 - >80.030.06

*For echinocandins like caspofungin, the Minimum Effective Concentration (MEC) is often reported, which is the lowest drug concentration that causes the formation of abnormal, branched hyphae.

The data indicates that this compound exhibits potent in vitro activity against Aspergillus fumigatus, with MIC₅₀ and MIC₉₀ values comparable to the first-line triazole, voriconazole, and superior to the conventional polyene, amphotericin B.[1]

Mechanism of Action: A Targeted Approach

This compound is a next-generation polyene antifungal derived from amphotericin B.[2][3] Its mechanism of action involves binding to ergosterol, a key component of the fungal cell membrane.[2][3] This binding disrupts membrane integrity, leading to cell death.[2] Unlike its predecessor, amphotericin B, which can also bind to cholesterol in human cell membranes leading to toxicity, this compound is engineered for greater selectivity to fungal ergosterol, suggesting a potentially improved safety profile.[2]

This compound This compound Ergosterol Fungal Ergosterol This compound->Ergosterol Binds to Pore Pore Formation This compound->Pore Induces Membrane Fungal Cell Membrane Ergosterol->Membrane Component of Death Fungal Cell Death Pore->Death Leads to

Figure 1. Simplified signaling pathway of this compound's mechanism of action.

Experimental Protocols

The in vitro antifungal susceptibility data presented was generated using standardized methodologies established by the European Committee on Antimicrobial Susceptibility Testing (EUCAST) and the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Assay (EUCAST/CLSI M38-A)

The broth microdilution method is a standardized technique used to determine the minimum inhibitory concentration (MIC) of an antifungal agent against a specific fungus.

1. Inoculum Preparation:

  • Aspergillus fumigatus is cultured on a suitable agar medium (e.g., potato dextrose agar) at 35°C for 5-7 days to encourage sporulation.

  • Conidia (spores) are harvested by flooding the agar surface with a sterile saline solution containing a wetting agent (e.g., Tween 80).

  • The resulting conidial suspension is adjusted to a specific concentration (typically 0.5-2.5 x 10⁵ CFU/mL) using a spectrophotometer or hemocytometer.

2. Antifungal Agent Preparation:

  • A stock solution of the antifungal agent is prepared in a suitable solvent (e.g., dimethyl sulfoxide).

  • Serial twofold dilutions of the antifungal agent are prepared in a liquid growth medium (e.g., RPMI-1640 with L-glutamine and buffered with MOPS) in 96-well microtiter plates.

3. Inoculation and Incubation:

  • Each well of the microtiter plate is inoculated with the prepared fungal suspension.

  • The plates are incubated at 35°C for 48-72 hours.

4. MIC Determination:

  • The MIC is determined as the lowest concentration of the antifungal agent that causes complete inhibition of visible fungal growth. For echinocandins, the MEC is determined as the lowest concentration causing the formation of aberrant, branched hyphae.

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Fungal Inoculum Preparation Inoculation Inoculation of Microtiter Plates Inoculum->Inoculation Antifungal Antifungal Serial Dilutions Antifungal->Inoculation Incubation Incubation (35°C, 48-72h) Inoculation->Incubation Reading Visual/Spectrophotometric Reading Incubation->Reading MIC MIC/MEC Determination Reading->MIC

Figure 2. Experimental workflow for antifungal susceptibility testing.

Conclusion

The available in vitro data suggests that this compound is a potent antifungal agent against Aspergillus fumigatus. Its targeted mechanism of action and favorable preliminary efficacy data warrant further investigation and clinical development as a potential new therapeutic option for invasive aspergillosis. Researchers are encouraged to consult the primary literature for more detailed information on the experimental conditions and full data sets.

References

Independent Validation of Turletricin Research: A Comparative Guide for Scientists

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of the Novel Antifungal Agent Turletricin and its Alternatives

This guide provides a comprehensive comparison of the published research findings on this compound (also known as AM-2-19 and SF001), a next-generation polyene antifungal, with its predecessor Amphotericin B and other alternative antifungal agents. The information is intended for researchers, scientists, and drug development professionals, offering an objective overview of the current landscape of antifungal therapeutics.

Executive Summary

This compound is an investigational antifungal drug derived from Amphotericin B, engineered for reduced toxicity.[1] Published research, primarily from studies associated with its developers, suggests that this compound exhibits a high affinity for fungal ergosterol while having a lower affinity for human cholesterol, the interaction with which is responsible for the significant nephrotoxicity of Amphotericin B.[2] This targeted action is reported to result in a favorable safety profile while maintaining or even improving antifungal efficacy against a broad range of fungal pathogens, including some resistant strains.[2] As of late 2023, this compound has received Fast Track designation from the U.S. Food and Drug Administration (FDA) and is undergoing Phase I clinical trials.[1][2] A crucial point for the scientific community is the current lack of independent validation of these initial findings. The data presented herein is based on publicly available research, which appears to be primarily from the originating laboratories and their collaborators.

Comparison of Antifungal Agents

The following tables summarize the available quantitative data on the in vitro and in vivo performance of this compound in comparison to Amphotericin B, Micafungin, and Voriconazole.

In Vitro Antifungal Activity
Antifungal AgentFungal SpeciesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Source(s)
This compound (SF001) Candida spp.0.251[3]
Aspergillus spp.0.51[3]
Fusarium solani0.5 - 8-[4]
Fusarium oxysporum0.5 - 8-[4]
Amphotericin B Candida spp.0.50.5[3]
Aspergillus spp.14[3]
Fusarium solani1 - >16-[4]
Fusarium oxysporum1 - >16-[4]
Micafungin Candida spp.0.03 - 0.250.06 - 1Varies by species
Aspergillus spp.0.008 - 0.060.015 - 0.125Varies by species
Voriconazole Candida spp.0.03 - 0.250.06 - 1Varies by species
Aspergillus spp.0.25 - 0.50.5 - 1Varies by species

MIC₅₀ and MIC₉₀ values for Micafungin and Voriconazole are representative ranges and can vary significantly depending on the specific species and isolate.

In Vivo Efficacy in Murine Models
Antifungal AgentFungal Infection ModelDosing RegimenSurvival Rate (%)Fungal Burden ReductionSource(s)
This compound (SF001) Invasive Fusariosis (F. solani)7.5 mg/kg40~2-3 log₁₀ in kidney & brain[4]
Invasive Fusariosis (F. solani)30 mg/kg25~2-3 log₁₀ in kidney & brain[4]
Liposomal Amphotericin B Invasive Fusariosis (F. solani)7.5 mg/kg30~2-3 log₁₀ in kidney & brain[4]
Placebo Invasive Fusariosis (F. solani)-0-[4]

Experimental Protocols

Detailed methodologies are crucial for the independent validation and replication of research findings. The following are standardized protocols for key experiments cited in the this compound research.

In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method (Based on CLSI M27-A3)

This protocol is a standardized method for determining the minimum inhibitory concentration (MIC) of an antifungal agent against yeast isolates.

1. Inoculum Preparation: a. Subculture yeast isolates onto Sabouraud Dextrose Agar and incubate at 35°C for 24-48 hours. b. Select several well-isolated colonies and suspend them in 5 mL of sterile 0.85% saline. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). d. Further dilute the adjusted inoculum in RPMI 1640 medium (with L-glutamine, without sodium bicarbonate, and buffered with MOPS) to achieve a final concentration of 0.5-2.5 x 10³ CFU/mL.

2. Antifungal Agent Preparation: a. Prepare a stock solution of the antifungal agent in a suitable solvent (e.g., DMSO). b. Perform serial twofold dilutions of the antifungal agent in RPMI 1640 medium in a 96-well microtiter plate to achieve the desired concentration range.

3. Inoculation and Incubation: a. Add 100 µL of the standardized yeast inoculum to each well of the microtiter plate containing the diluted antifungal agent. b. Include a growth control well (inoculum without drug) and a sterility control well (medium only). c. Incubate the plates at 35°C for 24-48 hours.

4. MIC Determination: a. The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% for azoles and echinocandins, and 100% for polyenes) compared to the growth control well.[5]

In Vivo Antifungal Efficacy: Murine Model of Systemic Fungal Infection

This protocol describes a general framework for evaluating the efficacy of antifungal agents in a mouse model of disseminated fungal infection.

1. Animal Model and Immunosuppression: a. Use a standardized mouse strain (e.g., BALB/c or C57BL/6), typically 6-8 weeks old.[6] b. To establish a robust infection, immunosuppression is often required. A common method is the intraperitoneal administration of cyclophosphamide (e.g., 150 mg/kg) on days -4 and -1 relative to infection, and a corticosteroid like cortisone acetate (e.g., 250 mg/kg) on day -1.[7][8]

2. Fungal Inoculum Preparation: a. Culture the fungal strain on an appropriate agar medium. b. Harvest conidia or yeast cells and suspend them in sterile saline containing a small amount of a surfactant (e.g., 0.05% Tween 80) to prevent clumping. c. Determine the concentration of the fungal suspension using a hemocytometer or by plating serial dilutions.

3. Infection: a. Infect the mice via intravenous (tail vein) injection with a predetermined lethal or sublethal dose of the fungal inoculum (e.g., 1 x 10⁵ CFU/mouse).[9]

4. Antifungal Treatment: a. Initiate treatment at a specified time post-infection (e.g., 2-24 hours). b. Administer the antifungal agent (e.g., this compound, Amphotericin B) via a clinically relevant route (e.g., intraperitoneal or intravenous) at various dose levels. c. A control group should receive a vehicle control (placebo).

5. Monitoring and Endpoints: a. Monitor the mice daily for signs of illness, weight loss, and mortality for a defined period (e.g., 21 days). b. For fungal burden analysis, euthanize a subset of mice at specific time points. Harvest target organs (e.g., kidneys, brain, lungs), homogenize the tissue, and perform quantitative culture to determine the number of colony-forming units (CFU) per gram of tissue.[10]

Mandatory Visualizations

Fungal Ergosterol Biosynthesis Pathway

This diagram illustrates the key enzymatic steps in the synthesis of ergosterol, the primary target of polyene antifungals like this compound and Amphotericin B.

Ergosterol_Biosynthesis_Pathway cluster_early Early Steps cluster_late Late Steps (Ergosterol Specific) Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA HMG-CoA synthase Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA reductase Squalene Squalene Mevalonate->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Erg1 (Squalene epoxidase) Target of Allylamines 14-demethylated lanosterol 14-demethylated lanosterol Lanosterol->14-demethylated lanosterol Erg11 (Lanosterol 14α-demethylase) Target of Azoles Zymosterol Zymosterol 14-demethylated lanosterol->Zymosterol Multiple Steps Fecosterol Fecosterol Zymosterol->Fecosterol Erg6 Episterol Episterol Fecosterol->Episterol Erg2 Ergosta-5,7,24(28)-trienol Ergosta-5,7,24(28)-trienol Episterol->Ergosta-5,7,24(28)-trienol Erg3 Ergosterol Ergosterol Ergosta-5,7,24(28)-trienol->Ergosterol Erg5, Erg4 Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Incorporation Cell Death Cell Death Fungal Cell Membrane->Cell Death Ergosterol Extraction by this compound/Amphotericin B

Figure 1: Simplified diagram of the fungal ergosterol biosynthesis pathway.

Host Innate Immune Response to Fungal Infection

This diagram outlines a simplified workflow of the initial host immune response upon encountering a fungal pathogen.

Host_Immune_Response cluster_recognition Recognition cluster_signaling Intracellular Signaling cluster_response Effector Response Fungal_Pathogen Fungal Pathogen (e.g., Candida, Aspergillus) PAMPs Pathogen-Associated Molecular Patterns (PAMPs) (e.g., β-glucans, mannans) Fungal_Pathogen->PAMPs PRRs Pattern Recognition Receptors (PRRs) (e.g., TLRs, CLRs) on Phagocytes PAMPs->PRRs Binding Signaling_Cascades Signaling Cascades (e.g., NF-κB, MAPK pathways) PRRs->Signaling_Cascades Activation Phagocytosis Phagocytosis of Fungus PRRs->Phagocytosis Initiation Transcription_Factors Transcription Factors Signaling_Cascades->Transcription_Factors Activation Cytokine_Production Production of Cytokines & Chemokines (e.g., TNF-α, IL-1β, IL-6) Transcription_Factors->Cytokine_Production Induction Inflammation Inflammation Cytokine_Production->Inflammation Promotion Immune_Cell_Recruitment Recruitment of Neutrophils & Macrophages Cytokine_Production->Immune_Cell_Recruitment Recruitment Fungal_Killing Fungal_Killing Phagocytosis->Fungal_Killing Intracellular Killing

References

Safety Operating Guide

Proper Disposal of Turletricin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An Introduction to Turletricin

This compound is an experimental polyene antifungal drug, also known as AM-2-19 and SF001, engineered from amphotericin B to reduce kidney toxicity.[1][2] While specific safety and disposal protocols for this compound are not yet established, its structural similarity to the cytotoxic parent compound, amphotericin B, necessitates handling and disposal as a hazardous substance. This guide provides a comprehensive framework for the safe management and disposal of this compound waste in a laboratory setting, ensuring the safety of personnel and the protection of the environment.

All waste materials that have come into contact with this compound should be considered hazardous. This includes unused or expired product, contaminated personal protective equipment (PPE), labware, and any solutions containing the compound.

Step-by-Step Disposal Protocol

1. Waste Identification and Segregation:

Proper segregation of waste is the first critical step to ensure safe disposal.

  • Identify all this compound-contaminated materials: This includes solid waste (e.g., gloves, gowns, bench paper, pipette tips) and liquid waste (e.g., stock solutions, experimental media).

  • Sharps Waste: Needles, syringes, and other sharp objects contaminated with this compound must be placed in a designated, puncture-resistant sharps container with a purple lid to indicate cytotoxic contamination.[3]

  • Solid Waste: Non-sharp, contaminated items should be collected in a clearly labeled, leak-proof container lined with a purple bag designated for cytotoxic waste.[3][4]

  • Liquid Waste: Aqueous solutions containing this compound should be collected in a dedicated, sealed, and shatter-resistant container. Halogenated and non-halogenated solvent waste should be segregated into separate, appropriately labeled containers.

2. Labeling and Storage:

Accurate labeling and safe storage are crucial for regulatory compliance and preventing accidental exposure.

  • All waste containers must be clearly labeled with the words "Hazardous Waste" and "Cytotoxic".[5][6]

  • The label should also include the full chemical name ("this compound"), the quantity of the waste, the date of generation, the place of origin (e.g., laboratory room number), and the name of the principal investigator.[6]

  • Store waste containers in a designated, secure area away from general laboratory traffic.[7] Ensure that incompatible wastes are segregated to prevent chemical reactions.[6]

3. Decontamination of Labware and Surfaces:

For reusable labware and contaminated surfaces, a thorough decontamination process is required.

  • Initial Decontamination: Wipe surfaces and equipment with a detergent solution to physically remove this compound residues.[8][9]

  • Chemical Inactivation (Optional): While no single agent is known to deactivate all cytotoxic drugs, a solution of sodium hypochlorite (5.25%) has been shown to be effective against some cytotoxic compounds.[8] If used, ensure compatibility with the materials being decontaminated and follow with a thorough rinse.

  • Final Rinse: After decontamination, rinse surfaces and labware thoroughly with water. The rinsate from the initial cleaning of containers that held acute hazardous waste must be collected and treated as hazardous waste.[10]

4. Disposal of Empty Containers:

Empty this compound containers require specific handling to be disposed of as non-hazardous waste.

  • Triple Rinse: The container must be triple-rinsed with a suitable solvent capable of removing the drug residue.[5][7][10]

  • Collect Rinsate: The solvent rinsate from all three rinses must be collected and disposed of as hazardous chemical waste.[5][10]

  • Deface Label: After triple-rinsing and air-drying, completely remove or deface the original label on the container before disposal in the regular laboratory trash.[7][10]

5. Final Disposal:

The ultimate disposal of this compound waste should be handled by a licensed hazardous waste management company.

  • High-Temperature Incineration: The recommended method for the final disposal of cytotoxic and cytostatic waste is high-temperature incineration.[3][4][11] This process ensures the complete destruction of the hazardous compounds.[12][13]

  • Autoclaving: For labware contaminated with biohazardous materials in addition to this compound, autoclaving can be used for sterilization prior to final disposal. Standard autoclave conditions are a temperature of 121°C for a minimum of 20-30 minutes.[14][15][16] After autoclaving, the waste must still be treated as cytotoxic and sent for incineration.

Quantitative Data for Disposal Procedures

ParameterValueUnitsNotes
Incineration Temperature > 1,200°CRecommended for pharmaceutical waste to ensure complete destruction.[17]
Secondary Chamber Temperature 900 - 1,200°CEnsures complete combustion of gases from the primary chamber.[12]
Gas Residence Time > 2secondsMinimum time gases should be held at high temperature in the secondary chamber.[12]
Autoclave Temperature 121°CStandard temperature for sterilizing biohazardous waste.[14][15]
Autoclave Time 20 - 60minutesDuration depends on the load size and density.[16][18]
Autoclave Pressure 15PSIGStandard pressure to achieve 121°C.[14]
Sodium Hypochlorite Solution 5.25%Can be used for chemical decontamination of some cytotoxic drugs.[8]

Disposal Workflow

Turletricin_Disposal_Workflow cluster_0 Waste Generation & Segregation cluster_1 Containment & Labeling cluster_2 Treatment & Final Disposal Start This compound Waste Generated Waste_Type Identify Waste Type Start->Waste_Type Liquid Liquid Waste Waste_Type->Liquid Liquid Solid Solid Waste (Non-Sharps) Waste_Type->Solid Solid Sharps Sharps Waste Waste_Type->Sharps Sharps Empty Empty Container Waste_Type->Empty Container Collect_Liquid Collect in Sealed, Shatter-Resistant Container Liquid->Collect_Liquid Collect_Solid Collect in Leak-Proof Container with Purple Bag Solid->Collect_Solid Collect_Sharps Collect in Purple-Lidded Puncture-Resistant Container Sharps->Collect_Sharps Triple_Rinse Triple Rinse with Appropriate Solvent Empty->Triple_Rinse Label Label Container: 'Hazardous Waste - Cytotoxic' + Details Collect_Liquid->Label Collect_Solid->Label Collect_Sharps->Label Store Store in Secure Designated Area Label->Store Incineration Arrange for Pickup by Licensed Waste Vendor for High-Temperature Incineration Store->Incineration Collect_Rinsate Collect Rinsate as Hazardous Waste Triple_Rinse->Collect_Rinsate Deface_Label Deface Label on Empty Container Triple_Rinse->Deface_Label Collect_Rinsate->Store Dispose_Trash Dispose Container in Regular Trash Deface_Label->Dispose_Trash

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Logistical Information for Handling Turletricin

Author: BenchChem Technical Support Team. Date: November 2025

For inquiries, contact: Safety Department Email: --INVALID-LINK-- Phone: 1-800-555-CHEM (2436)

This document provides essential guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of Turletricin. This compound (also known as AM-2-19 or SF001) is an experimental polyene antifungal agent derived from Amphotericin B.[1][2] It is engineered to selectively bind to ergosterol in fungal cell membranes, leading to cell death, while demonstrating lower affinity for cholesterol in mammalian cells to reduce toxicity.[1][3] Despite its improved safety profile, this compound is a physiologically potent compound and must be handled with the care required for hazardous materials.[4] Adherence to these protocols is mandatory to ensure personnel safety and prevent environmental contamination.

Hazard Identification and Risk Assessment

This compound is a potent pharmaceutical ingredient. While designed to be less toxic than its parent compound, Amphotericin B, it can cause skin, eye, and respiratory irritation.[4][5][6] Prolonged or repeated exposure may lead to sensitization or other adverse health effects.[4] A thorough risk assessment must be conducted before any new procedure involving this compound.

Personal Protective Equipment (PPE)

The selection and proper use of PPE are critical to minimize exposure.[7] NIOSH guidelines for handling hazardous drugs should be followed.[8][9] The following tables summarize the required PPE for various activities involving this compound.

Table 1: Required PPE for Handling this compound

Activity Respiratory Protection Hand Protection Body Protection Eye/Face Protection Foot Protection
Receiving & Unpacking N95 or higher respirator (if potential for aerosolization)Double nitrile glovesDisposable gownSafety glasses with side shieldsShoe covers
Weighing & Compounding (Solid) Powered Air-Purifying Respirator (PAPR)Double chemotherapy-rated glovesDisposable, coated gown or coverallChemical splash goggles and face shieldDouble shoe covers
Solution Preparation & Handling Chemical fume hood or biological safety cabinetDouble chemotherapy-rated glovesDisposable, coated gownChemical splash gogglesShoe covers
Waste Disposal N95 or higher respiratorDouble heavy-duty nitrile glovesDisposable, coated gownSafety glasses with side shieldsShoe covers
Spill Cleanup PAPR or full-face respirator with P100 filtersDouble heavy-duty nitrile glovesDisposable, chemical-resistant coverallChemical splash goggles and face shieldChemical-resistant boots over shoe covers

Table 2: Glove Selection and Breakthrough Times

Selection of appropriate gloves is crucial. Always use powder-free nitrile gloves tested according to ASTM D6978 (chemotherapy glove standard). Breakthrough time is the time it takes for a chemical to permeate the glove material. The outer glove should be changed immediately upon contamination or every 30-60 minutes during continuous use.

Glove Material Typical Thickness (mil) Chemical Agent Average Breakthrough Time (minutes) Rating
Nitrile (Chemo-rated) 8Isopropyl Alcohol (70%)> 480Excellent
Nitrile (Chemo-rated) 8Sodium Hypochlorite (10%)> 480Excellent
Nitrile (Chemo-rated) 8Hydrogen Peroxide (3%)> 480Excellent
Latex 6Isopropyl Alcohol (70%)~ 20Not Recommended
Double Nitrile 4 (each)Various Solvents> 120Good

Note: Data is generalized. Always consult the glove manufacturer's specific chemical resistance data.

Operational and Disposal Plans

A systematic approach is essential for safely handling potent compounds like this compound. All handling of solid this compound must occur within a containment primary engineering control (C-PEC) such as a chemical fume hood, biological safety cabinet, or glove box.[10]

Experimental Workflow: Preparation of a this compound Solution

This protocol outlines the steps for safely preparing a stock solution from solid this compound.

  • Preparation: Designate a work area inside a certified chemical fume hood. Cover the work surface with a disposable, plastic-backed absorbent pad.[11] Assemble all necessary equipment (vials, spatulas, solvent, vortexer) and the appropriate waste containers.

  • PPE Donning: Don all required PPE as specified in Table 1 for "Weighing & Compounding."

  • Weighing: Tare a sterile vial on a calibrated analytical balance inside the fume hood. Carefully transfer the required amount of this compound powder to the vial using a dedicated spatula. Minimize dust generation.

  • Solubilization: Add the solvent to the solid this compound slowly to avoid splashing.[12] Cap the vial securely and vortex until the solid is completely dissolved.

  • Labeling: Clearly label the container with the compound name, concentration, solvent, date, and appropriate hazard warnings.

  • Decontamination: Decontaminate all surfaces and equipment within the fume hood using a validated cleaning agent such as 70% isopropyl alcohol followed by a sporicidal agent.[13][14]

  • Doffing PPE: Remove PPE in the designated doffing area, ensuring no cross-contamination. Dispose of single-use PPE in the hazardous waste container.

  • Hygiene: Wash hands thoroughly with soap and water.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase prep_area 1. Designate & Prepare Work Area in Hood gather_materials 2. Assemble Equipment & Waste Containers prep_area->gather_materials don_ppe 3. Don Required PPE gather_materials->don_ppe weigh 4. Weigh this compound (Solid) don_ppe->weigh dissolve 5. Add Solvent & Dissolve weigh->dissolve label_container 6. Label Solution dissolve->label_container decontaminate 7. Decontaminate Surfaces & Equipment label_container->decontaminate doff_ppe 8. Doff & Dispose of PPE decontaminate->doff_ppe wash_hands 9. Wash Hands doff_ppe->wash_hands G cluster_waste_streams Waste Segregation cluster_containment Containment start Waste Generation (e.g., used PPE, excess solution) solid_waste Solid Waste (Gloves, Gowns, Pads) start->solid_waste liquid_waste Liquid Waste (Solutions, Solvents) start->liquid_waste sharps_waste Sharps Waste (Vials, Needles) start->sharps_waste solid_container Sealed & Labeled Chemo Waste Bin solid_waste->solid_container liquid_container Sealed & Labeled Waste Solvent Bottle liquid_waste->liquid_container sharps_container Puncture-Proof Sharps Container sharps_waste->sharps_container end High-Temperature Incineration (Licensed Vendor) solid_container->end liquid_container->end sharps_container->end G cluster_membrane Fungal Cell Membrane ergosterol Ergosterol pore Transmembrane Pore (this compound-Ergosterol Complex) ergosterol->pore Forms phospholipid Phospholipid Bilayer This compound This compound This compound->ergosterol Binds to leakage Ion Leakage (K+, Na+) pore->leakage Causes death Fungal Cell Death leakage->death Leads to

References

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